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  • Product: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate
  • CAS: 898792-88-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

CAS Number: 898792-88-6 Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a speciali...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 898792-88-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a specialized aryl keto-ester with significant potential in synthetic organic chemistry and medicinal research. While specific peer-reviewed data on this exact molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into the strategic synthesis via Friedel-Crafts acylation, predict its spectral properties for analytical identification, and discuss its prospective utility in the landscape of drug discovery.

Introduction: The Significance of Aryl Keto-Esters in Modern Chemistry

Aryl ketones and their derivatives are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a vast array of complex molecules.[1] The presence of both a ketone and an ester functionality within the same molecule, as in Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, offers a rich platform for chemical transformations. This dual functionality allows for selective reactions at either end of the aliphatic chain, making such compounds highly valuable building blocks.

The aryl ketone moiety, in particular, is a well-established pharmacophore and a versatile synthetic handle. Its structural and electronic properties enable it to interact with biological targets, and it is a common feature in many pharmaceutical agents.[1] The long aliphatic chain of the octanoate portion of the molecule provides lipophilicity, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The 2,5-dimethylphenyl group offers a specific substitution pattern on the aromatic ring that can influence steric and electronic interactions with biological receptors.

This guide will provide a detailed exploration of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, from its logical synthesis to its analytical characterization and potential for further chemical exploration.

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and efficient synthetic route to Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction.[2][3] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent in the presence of a Lewis acid catalyst.[4]

The acylating agent required is the acid chloride of suberic acid monoethyl ester, which can be prepared from suberic acid.

Reaction Scheme:

G cluster_0 Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate p-Xylene p-Xylene Reaction Reaction p-Xylene->Reaction 1,4-Dimethylbenzene Product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Reaction->Product Friedel-Crafts Acylation Acylating_Agent Ethyl 8-chloro-8-oxooctanoate Acylating_Agent->Reaction Lewis_Acid AlCl3 (catalyst) Lewis_Acid->Reaction

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[2][3]

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: 1,4-Dimethylbenzene (1.0 equivalent) is added to the cooled suspension. Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Physicochemical and Spectral Characterization

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.4 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 300 °C at 760 mmHg (Predicted)
Density ~1.02 g/cm³ (Predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water
InChI Key AAMIHWIYLDGMHP-UHFFFAOYSA-N
Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally similar compounds, including other ethyl oxooctanoates and substituted acetophenones.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester, the aliphatic chain, the aromatic protons, and the methyl groups on the phenyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.1Multiplet3HAromatic protons
~4.1Quartet2H-O-CH₂ -CH₃
~2.9Triplet2H-CH₂ -C(=O)-Ar
~2.4Singlet3HAr-CH₃
~2.3Singlet3HAr-CH₃
~2.2Triplet2H-CH₂ -C(=O)O-
~1.7 - 1.3Multiplet8H-(CH₂ )₄-
~1.2Triplet3H-O-CH₂-CH₃

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~200Ketone Carbonyl (C =O)
~173Ester Carbonyl (C =O)O
~140 - 125Aromatic Carbons
~60-O-CH₂ -CH₃
~38-CH₂ -C(=O)-Ar
~34-CH₂ -C(=O)O-
~29 - 24Aliphatic CH₂ groups
~21Aromatic C H₃
~20Aromatic C H₃
~14-O-CH₂-CH₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ketone and ester functional groups.

Wavenumber (cm⁻¹)Functional Group
~2930C-H stretch (aliphatic)
~1735C=O stretch (ester)[5][6]
~1685C=O stretch (aryl ketone)
~1600, ~1480C=C stretch (aromatic ring)
~1250, ~1100C-O stretch (ester)[5][6]

3.2.4. Mass Spectrometry (MS)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
290[M]⁺
245[M - OCH₂CH₃]⁺
147[CH₃(CH₃)C₆H₃C=O]⁺
119[CH₃(CH₃)C₆H₃]⁺

Analytical Workflow

A robust analytical workflow is crucial for confirming the identity and purity of the synthesized Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

G cluster_0 Analytical Workflow cluster_1 Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC Monitoring Synthesis->TLC Purity & Identity Confirmation Purity & Identity Confirmation Purification->Purity & Identity Confirmation Purified Product Column_Chromatography Column Chromatography Purification->Column_Chromatography Final Product Final Product Purity & Identity Confirmation->Final Product NMR ¹H and ¹³C NMR Purity & Identity Confirmation->NMR IR FT-IR Spectroscopy Purity & Identity Confirmation->IR MS Mass Spectrometry Purity & Identity Confirmation->MS

Caption: A typical workflow for the synthesis and analysis of the target compound.

Potential Applications in Drug Discovery and Research

While specific biological activities of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate have not been reported, its structural features suggest several potential areas of application for researchers and drug development professionals.

  • Intermediate for Heterocyclic Synthesis: The bifunctional nature of this molecule makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.

  • Pro-drug Development: The ester functionality can be utilized in pro-drug strategies to improve the solubility, stability, or bioavailability of a parent drug molecule.

  • Fragment-Based Drug Discovery: The 2,5-dimethylphenyl ketone moiety can serve as a fragment for screening against various biological targets.

  • Exploration of Structure-Activity Relationships (SAR): This compound can be used as a scaffold to synthesize a library of related molecules with variations in the aliphatic chain and the aromatic substitution pattern to explore SAR in various therapeutic areas.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is not widely available, general precautions for handling similar organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate represents a molecule of significant synthetic potential. This guide has provided a comprehensive technical overview, from a detailed synthesis protocol based on the robust Friedel-Crafts acylation to a predictive analysis of its spectral and physicochemical properties. The outlined analytical workflow provides a clear path for its characterization. For researchers in drug discovery and organic synthesis, this compound offers a versatile platform for the development of novel chemical entities. As with any chemical research, adherence to strict safety protocols is paramount. This guide serves as a foundational resource to enable the safe and effective synthesis and utilization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in the laboratory.

References

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Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features and the experimental rationale behind its synthesis and analytical validation.

Introduction

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is an aromatic ketone and ester derivative with a molecular formula of C₁₈H₂₆O₃ and a molecular weight of 290.4 g/mol . Its structure, featuring a substituted aromatic ring coupled to a linear ester chain, makes it a molecule of interest in synthetic chemistry, potentially as an intermediate in the development of more complex chemical entities. Understanding its three-dimensional structure and the interplay of its functional groups is paramount for predicting its reactivity and potential applications.

Molecular Structure Elucidation

The molecular structure of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is characterized by three key components: a 2,5-dimethylphenyl group, a ketone carbonyl, and an ethyl octanoate chain. The substitution pattern on the aromatic ring, with methyl groups at positions 2 and 5, significantly influences the molecule's steric and electronic properties.

cluster_Aromatic 2,5-Dimethylphenyl Group cluster_Aliphatic Ethyl Octanoate Chain C1 C1 C2 C2-CH3 C1->C2 Ketone C=O C1->Ketone to Ketone C3 C3 C2->C3 C4 C4 C3->C4 C5 C5-CH3 C4->C5 C6 C6 C5->C6 C6->C1 Chain -(CH2)6- Ketone->Chain to Chain Ester COO-CH2CH3 Chain->Ester Substrate 1,4-Dimethylbenzene (p-Xylene) AcyliumIon Acylium Ion Intermediate Substrate->AcyliumIon Nucleophilic Attack AcylatingAgent Ethyl 8-chloro-8-oxooctanoate AcylatingAgent->AcyliumIon Activation Catalyst AlCl3 (Lewis Acid) Catalyst->AcylatingAgent Product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate AcyliumIon->Product Proton Loss

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis

The following is a generalized, yet detailed protocol for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate via Friedel-Crafts acylation. This protocol is adapted from established methods for similar aromatic ketones. [1][2]

  • Reagent Preparation:

    • Prepare a solution of 1,4-dimethylbenzene (p-xylene) in a suitable anhydrous solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Cool the flask to 0°C in an ice bath.

  • Catalyst Addition:

    • Carefully add anhydrous aluminum chloride (AlCl₃) to the reaction mixture in portions while stirring.

  • Acylating Agent Addition:

    • Slowly add ethyl 8-chloro-8-oxooctanoate (suberoyl chloride ethyl ester) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. The temperature should be maintained at 0-5°C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Validation and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed using the spectroscopic methods outlined in the "Spectroscopic Characterization" section. Comparing the acquired spectra with the predicted data will validate the successful synthesis of the target molecule.

Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization FinalProduct Pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Characterization->FinalProduct

Caption: Workflow for synthesis and analytical validation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. By leveraging the well-established Friedel-Crafts acylation, this compound can be synthesized efficiently. The structural elucidation, guided by spectroscopic analysis, is crucial for its potential application in further chemical synthesis and drug development research. The provided protocols and predicted data serve as a valuable resource for scientists working with this and related molecules.

References

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters for a successful synthesis. The synthesis is centered around the robust and well-established Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1][2]

Strategic Overview of the Synthesis

The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is achieved through a multi-step pathway that begins with the preparation of a key acylating agent, followed by a Lewis acid-catalyzed acylation of p-xylene. The overall strategy is designed to be efficient and scalable, employing common laboratory reagents and techniques.

The logical flow of the synthesis is as follows:

  • Preparation of the Monoester Acyl Chloride: The first phase involves the synthesis of ethyl 8-chloro-8-oxooctanoate. This is accomplished in two sequential steps:

    • Monoesterification of Suberic Acid: Suberic acid is reacted with ethanol to form ethyl hydrogen suberate. This selective monoesterification is a critical step to ensure that only one of the carboxylic acid groups is converted to an ester.

    • Acyl Chloride Formation: The remaining carboxylic acid functionality of ethyl hydrogen suberate is then converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride, to yield ethyl 8-chloro-8-oxooctanoate.[3]

  • Friedel-Crafts Acylation: The synthesized ethyl 8-chloro-8-oxooctanoate is then used to acylate p-xylene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][4] This electrophilic aromatic substitution reaction forms the desired keto-ester, Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow suberic_acid Suberic Acid monoesterification Monoesterification suberic_acid->monoesterification ethanol Ethanol ethanol->monoesterification ethyl_hydrogen_suberate Ethyl Hydrogen Suberate monoesterification->ethyl_hydrogen_suberate acyl_chloride_formation Acyl Chloride Formation ethyl_hydrogen_suberate->acyl_chloride_formation thionyl_chloride Thionyl Chloride thionyl_chloride->acyl_chloride_formation ethyl_chloro_oxooctanoate Ethyl 8-chloro-8-oxooctanoate acyl_chloride_formation->ethyl_chloro_oxooctanoate friedel_crafts Friedel-Crafts Acylation ethyl_chloro_oxooctanoate->friedel_crafts p_xylene p-Xylene p_xylene->friedel_crafts alcl3 AlCl₃ (Lewis Acid) alcl3->friedel_crafts final_product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate friedel_crafts->final_product

Caption: Overall synthetic workflow for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Detailed Synthesis Protocols

Preparation of Ethyl Hydrogen Suberate

The selective monoesterification of a dicarboxylic acid is pivotal. The Fischer esterification method, using an excess of the alcohol and a catalytic amount of strong acid, is a common approach.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve suberic acid in a significant excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5]

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent and washed with water and brine to remove the acid catalyst and any unreacted suberic acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl hydrogen suberate.[5] Further purification can be achieved by vacuum distillation.[5]

Synthesis of Ethyl 8-chloro-8-oxooctanoate

The conversion of the carboxylic acid to an acyl chloride is readily achieved using thionyl chloride.[3]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Reagent Addition: Place the ethyl hydrogen suberate in the flask and slowly add an excess of thionyl chloride.

  • Reaction Progression: Gently heat the mixture. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 8-chloro-8-oxooctanoate can be purified by vacuum distillation.

Friedel-Crafts Acylation: Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

This is the key bond-forming step. The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich p-xylene ring.[1][6]

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere.

  • Formation of the Acylium Ion Complex: Cool the suspension in an ice bath and slowly add the ethyl 8-chloro-8-oxooctanoate to the stirred suspension. An acylium ion-Lewis acid complex will form.[7][8]

  • Addition of p-Xylene: To this mixture, add p-xylene dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.[9]

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Mechanistic Insights: The Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.[2][6]

  • Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8]

The following diagram illustrates the mechanism of the Friedel-Crafts acylation:

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization acyl_chloride R-CO-Cl complex [R-CO-Cl---AlCl₃] acyl_chloride->complex + AlCl₃ alcl3 AlCl₃ acylium_ion R-C≡O⁺ ↔ R-C⁺=O complex->acylium_ion alcl4 AlCl₄⁻ p_xylene p-Xylene sigma_complex Sigma Complex (Arenium Ion) p_xylene->sigma_complex + R-C≡O⁺ acylium_ion2 R-C≡O⁺ sigma_complex2 Sigma Complex product Acylated p-Xylene sigma_complex2->product + AlCl₄⁻ alcl4_2 AlCl₄⁻ hcl HCl alcl3_regen AlCl₃

Caption: Mechanism of the Friedel-Crafts Acylation.

Characterization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

The identity and purity of the final product should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the aliphatic chain protons, the aromatic protons, and the methyl groups on the aromatic ring.
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), the aromatic carbons, the aliphatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Safety and Handling Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.[3]

  • Aluminum Chloride (Anhydrous): Reacts vigorously with water, releasing HCl gas. It is corrosive and should be handled with care in a dry environment.[9]

  • p-Xylene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Solvents: Dichloromethane and carbon disulfide are volatile and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate via Friedel-Crafts acylation is a reliable and well-documented procedure. Careful control of reaction conditions, particularly moisture exclusion during the acylation step, is crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this and related compounds.

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  • YouTube. (2023). Ethyl hydrogen sulphate is obtained by reaction of H_(2)SO_(4) on | 11.
  • Sigma-Aldrich. (n.d.). Suberoyl chloride 97 10027-07-3.

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Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate via NMR Spectroscopy

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data expected for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data expected for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal reasoning behind spectral assignments and the strategic application of one-dimensional and two-dimensional NMR experiments for unambiguous structural confirmation.[1][2][3]

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical sciences, offering high-resolution insights into molecular structure, dynamics, and interactions.[2][4] For a novel compound like Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, which incorporates both aromatic and aliphatic domains, NMR provides the definitive data required for structural verification. This guide will detail the predicted ¹H and ¹³C NMR spectra and illustrate how advanced techniques such as COSY, HSQC, and HMBC are leveraged to piece together the molecular puzzle.[5][6]

The molecule , Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, possesses several key structural features that will be resolved by NMR:

  • An ethyl ester group.

  • A long aliphatic chain .

  • A ketone carbonyl group.

  • A 1,2,4-trisubstituted benzene ring .

Each of these features imparts characteristic signals in the NMR spectra, which we will systematically dissect.

Foundational Principles and Experimental Workflow

The structural elucidation of an organic compound by NMR is a systematic process that relies on fundamental principles of nuclear spin and magnetic fields.[7][8][9][10] The chemical shift (δ) provides information about the electronic environment of a nucleus, integration reveals the relative number of protons, and coupling constants (J-values) describe the connectivity between neighboring nuclei.[8]

Standard Operating Procedure for NMR Sample Preparation

Accurate and reproducible NMR data begins with meticulous sample preparation.[11][12]

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate for ¹H NMR, and 20-50 mg for ¹³C NMR experiments, into a clean, dry vial.[13][14]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[15] CDCl₃ offers good solubility for non-polar to moderately polar compounds and has a well-defined residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.[10][16]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to δ 0.00 ppm.[8][15]

  • Transfer and Filtration: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, 5 mm NMR tube to filter out any particulate matter.[14][15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube to remove any contaminants.[11][14]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the cornerstone of structural analysis. For Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, we can predict the chemical shifts, multiplicities, and integrations for each unique proton environment.

Molecular Structure and Proton Labeling

Caption: Labeled structure of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Predicted ¹H NMR Data Summary
LabelProton TypePredicted δ (ppm)IntegrationMultiplicityCoupling (J) HzRationale
a -O-CH₂-CH₃ ~1.253HTriplet (t)J_ab ≈ 7.1Aliphatic methyl coupled to an adjacent CH₂ group.
b -O-CH₂ -CH₃~4.122HQuartet (q)J_ba ≈ 7.1Methylene protons deshielded by the adjacent ester oxygen.[17][18]
c -CH₂ -COOEt~2.302HTriplet (t)J_cd ≈ 7.5Methylene alpha to the ester carbonyl group.[17]
d, e, f -CH₂-CH₂ -CH₂-~1.30-1.706HMultiplet (m)-Overlapping signals of the central aliphatic chain.
g -CH₂ -C(=O)Ar~2.952HTriplet (t)J_gf ≈ 7.4Methylene alpha to the ketone carbonyl, deshielded.[19][20]
h Aromatic H~7.251HSinglet (s) or narrow doublet-Aromatic proton ortho to a methyl group and meta to the acyl group.
i Aromatic H~7.151HDoublet (d)J_ij ≈ 8.0Aromatic proton ortho to the acyl group.
j Aromatic H~7.351HDoublet (d)J_ji ≈ 8.0Aromatic proton meta to the acyl group and ortho to a methyl group.
k Ar-CH₃ ~2.503HSinglet (s)-Aromatic methyl group ortho to the deshielding acyl group.
l Ar-CH₃ ~2.353HSinglet (s)-Aromatic methyl group meta to the acyl group.

Predicted ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data Summary
Carbon TypePredicted δ (ppm)DEPT-135 PhaseRationale
Ester C =O~173.5AbsentCarbonyl carbon of the ester.[21]
Ketone C =O~202.0AbsentCarbonyl carbon of the ketone, significantly downfield.[19][20][22]
Quaternary Ar-C ~138.0AbsentAromatic carbon attached to the acyl group.
Quaternary Ar-C ~135.5, ~136.0AbsentAromatic carbons bearing the methyl groups.
C H (Aromatic)~128.0-132.0PositiveAromatic methine carbons.
-O-C H₂-CH₃~60.5NegativeEster methylene carbon, deshielded by oxygen.
-C H₂-C(=O)Ar~38.5NegativeMethylene alpha to the ketone.
-C H₂-COOEt~34.0NegativeMethylene alpha to the ester.
Aliphatic -C H₂-~24.5-29.0NegativeCarbons of the central aliphatic chain.
Ar-C H₃~21.0PositiveAromatic methyl carbons.
-O-CH₂-C H₃~14.2PositiveEster methyl carbon.

Elucidation using 2D NMR Spectroscopy

While 1D spectra provide a strong foundation, 2D NMR experiments are crucial for confirming connectivity and finalizing assignments.[5]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[23][24]

Expected Key Correlations:

  • A cross-peak between the triplet at ~1.25 ppm (a ) and the quartet at ~4.12 ppm (b ) confirms the ethyl group of the ester.

  • A chain of correlations will connect the aliphatic protons: cdefg . This confirms the integrity of the octanoate chain.

  • A cross-peak between the aromatic protons i (~7.15 ppm) and j (~7.35 ppm) will confirm their ortho relationship.

Caption: Predicted key COSY correlations for structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (¹J_CH coupling).[23][24] This is the definitive method for assigning carbon signals for all protonated carbons.

Expected Key Correlations:

  • The quartet at δ ~4.12 ppm (b ) will show a cross-peak to the carbon at δ ~60.5 ppm.

  • The triplet at δ ~2.95 ppm (g ) will correlate to the carbon at δ ~38.5 ppm.

  • Each aromatic proton signal will correlate to its corresponding aromatic carbon signal in the δ 128-132 ppm range.

  • The singlets for the methyl groups (k , l ) at ~2.50 and ~2.35 ppm will correlate to their respective carbon signals around δ 21.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[6][24] It is exceptionally powerful for identifying quaternary carbons and piecing together different fragments of the molecule.[6][25]

Workflow for Structural Assembly using HMBC:

HMBC_Logic Protons H-g (2.95) H-b (4.12) H-k (2.50) H-i (7.15) Carbons Ketone C=O (202.0) Ester C=O (173.5) Ar-C (138.0) Ar-C-CH3 (135.5) Protons:g->Carbons:ket ²J_CH Protons:g->Carbons:quat1 ³J_CH Protons:b->Carbons:est ²J_CH Protons:k->Carbons:ket ³J_CH Protons:k->Carbons:quat1 ²J_CH Protons:i->Carbons:ket ³J_CH Protons:i->Carbons:quat2 ³J_CH

Caption: Key HMBC correlations confirming major structural connections.

Detailed HMBC Analysis:

  • Connecting the Chain to the Ring: The methylene protons alpha to the ketone (g , δ ~2.95 ppm) will show a crucial correlation to the ketone carbonyl carbon (~202.0 ppm) and the quaternary aromatic carbon to which the acyl group is attached (~138.0 ppm). This definitively links the aliphatic chain to the aromatic ring.

  • Confirming the Ketone Position: The aromatic protons ortho to the acyl group (h , i ) will show correlations to the ketone carbonyl carbon (~202.0 ppm), confirming its placement.

  • Assigning Quaternary Carbons: The methyl protons on the ring (k , l ) will show correlations to the two carbons they are attached to (~135.5, ~136.0 ppm) as well as adjacent aromatic carbons, allowing for unambiguous assignment of all quaternary centers.

  • Verifying the Ester Group: The methylene protons of the ethyl group (b , δ ~4.12 ppm) will show a correlation to the ester carbonyl carbon (~173.5 ppm). Similarly, the methylene protons alpha to the ester (c , δ ~2.30 ppm) will also correlate to this same carbonyl carbon.

Conclusion

Through a systematic and multi-faceted NMR analysis, the structure of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate can be unequivocally confirmed. The predicted 1D spectra provide the initial framework, identifying all key functional groups and proton environments. The application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, serves as a self-validating system, confirming proton-proton connectivities, assigning all carbon resonances, and piecing together the molecular fragments into the final, validated structure. This rigorous approach exemplifies the power of modern NMR spectroscopy in chemical research and drug development.

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Molecular Blueprint Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a molecule of significant interest, featuring a dual-function...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Blueprint

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a molecule of significant interest, featuring a dual-functional structure that combines a long-chain aliphatic ester with an aromatic ketone. This unique architecture makes it a valuable intermediate in the synthesis of novel organic materials and potential pharmaceutical agents. A thorough understanding of its molecular structure and stability is paramount for its application in drug development and materials science, where precise characterization is a prerequisite for predicting behavior and efficacy. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled insight into the molecule's mass, elemental composition, and structural integrity through controlled fragmentation.

This guide provides a comprehensive exploration of the mass spectrometric behavior of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. We will delve into the theoretical underpinnings of its ionization and fragmentation, predict its mass spectral features under various conditions, and outline robust experimental protocols for its analysis. The causality behind experimental choices will be explained, ensuring a deep, practical understanding for researchers in the field.

Section 1: Experimental Design & Ionization Techniques

The selection of an appropriate ionization technique is a critical first step in the mass spectrometric analysis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. The choice between "hard" and "soft" ionization methods will dictate the extent of fragmentation observed and the type of structural information that can be gleaned.

Electron Ionization (EI): The Hard Approach for Structural Detail

Electron Ionization (EI) is a highly energetic technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation.[1] This "hard" ionization is invaluable for elucidating the compound's structure by revealing its characteristic fragmentation patterns.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Sample Preparation: Dissolve a small quantity of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.[3] The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Electrospray Ionization (ESI): The Soft Touch for the Molecular Ion

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that generates intact molecular ions, typically protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+.[4][5] This is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.[6] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through collision-induced dissociation (CID), providing targeted structural information.[7][8]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Sample Preparation: Prepare a dilute solution of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (approximately 10 µg/mL) in a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.

  • Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 1000.

    • For MS/MS: Select the [M+H]+ ion for collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.

Section 2: Predicted Mass Spectra and Fragmentation Analysis

The structure of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (Molecular Formula: C₁₈H₂₆O₃, Molecular Weight: 290.40 g/mol ) dictates its fragmentation behavior. The molecule possesses several key features that will influence its mass spectrum: an aromatic ketone, a long aliphatic chain, and an ethyl ester group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of the molecular ion (M•+) at m/z 290. Due to the high energy of EI, this molecular ion will likely be of low abundance. The fragmentation will be dominated by cleavages at the weakest bonds and rearrangements that lead to stable fragments.

Key Fragmentation Pathways under EI:

  • Alpha-Cleavage: This is a very common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[2][9] This results in the formation of a stable acylium ion.[10]

    • Cleavage 'a': Loss of the C₇H₁₅O₂ alkyl-ester radical to form the 2,5-dimethylbenzoyl cation at m/z 133 . This is expected to be a very prominent peak.

    • Cleavage 'b': Loss of the 2,5-dimethylphenyl radical to form an acylium ion at m/z 185 .

  • McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement.[11][12] In this molecule, a hydrogen from the aliphatic chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation. This would result in a fragment at m/z 148 .

  • Ester Group Fragmentation: The ethyl ester moiety will also undergo characteristic fragmentation.

    • Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion to give a fragment at m/z 245 .

    • A common rearrangement in ethyl esters is the loss of ethylene (C₂H₄) through a McLafferty-type rearrangement, which would lead to a fragment at m/z 262 .

  • Aromatic Ring Fragmentation: The 2,5-dimethylphenyl group can lead to fragments such as the tropylium ion at m/z 91 and related aromatic fragments.

Predicted EI Mass Spectrum Data:

m/zPredicted Fragment IonFragmentation PathwayPredicted Relative Intensity
290[C₁₈H₂₆O₃]•+Molecular IonLow
245[C₁₆H₂₁O₂]+Loss of •OCH₂CH₃Moderate
185[C₁₀H₁₇O₃]+Alpha-Cleavage 'b'Moderate
148[C₉H₁₂O]•+McLafferty RearrangementModerate to High
133[C₉H₉O]+Alpha-Cleavage 'a'High (likely Base Peak)
105[C₇H₅O]+Loss of CO from m/z 133Moderate
91[C₇H₇]+Tropylium IonModerate

Visualization of EI Fragmentation

EI_Fragmentation M [M]•+ (m/z 290) F133 m/z 133 (2,5-dimethylbenzoyl cation) M->F133 α-cleavage 'a' F185 m/z 185 M->F185 α-cleavage 'b' F148 m/z 148 M->F148 McLafferty Rearrangement F245 m/z 245 M->F245 - •OCH2CH3 F105 m/z 105 F133->F105 - CO

Caption: Predicted EI fragmentation of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

In positive ion ESI, the molecule will primarily be observed as the protonated molecule, [M+H]+, at m/z 291 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. CID is a process where the precursor ion is accelerated and collided with a neutral gas, causing it to fragment.[8] The fragmentation in low-energy CID of even-electron ions, like [M+H]+, often proceeds through different mechanisms than the radical-driven fragmentations in EI.[13]

Key Fragmentation Pathways under ESI-CID:

  • Loss of Neutral Molecules:

    • Loss of Ethanol (C₂H₅OH): A common loss from protonated esters, leading to a fragment at m/z 245 .

    • Loss of Water (H₂O): If protonation occurs on the carbonyl oxygen, subsequent rearrangement could lead to the loss of water, resulting in a fragment at m/z 273 .

  • Cleavage of the Aliphatic Chain: The long alkyl chain can undergo fragmentation, although this is often less favorable than cleavages near the functional groups.

  • Cleavage adjacent to the Ketone: Similar to alpha-cleavage in EI, CID can induce cleavage at the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This would lead to the formation of the protonated 2,5-dimethylbenzoic acid at m/z 151 or the 2,5-dimethylbenzoyl cation at m/z 133 .

Predicted ESI-MS/MS Data for Precursor Ion m/z 291:

Precursor m/zFragment m/zPredicted Fragment IonFragmentation Pathway
291273[C₁₈H₂₅O₂]+Loss of H₂O
291245[C₁₆H₂₁O₂]+Loss of C₂H₅OH
291133[C₉H₉O]+Cleavage of the C-C bond alpha to the ketone

Visualization of ESI-CID Fragmentation

ESI_CID_Fragmentation MH [M+H]+ (m/z 291) F273 m/z 273 MH->F273 - H2O F245 m/z 245 MH->F245 - C2H5OH F133 m/z 133 MH->F133 Chain Cleavage

Caption: Predicted ESI-CID fragmentation of protonated Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Section 3: Data Interpretation and Structural Confirmation

The interpretation of the mass spectrum requires a systematic approach. The first step is to identify the molecular ion peak (or the [M+H]+ peak in ESI). The subsequent step is to rationalize the major fragment ions based on the known fragmentation mechanisms of the functional groups present in the molecule. High-resolution mass spectrometry is invaluable in this process, as it provides the elemental composition of the ions, allowing for unambiguous identification of the fragments.

Self-Validating System for Trustworthy Analysis:

  • Consistency Across Techniques: The fragments observed in EI and ESI-CID should be consistent with the proposed structure. For instance, the prominent fragment at m/z 133 in EI should also be observable in the ESI-MS/MS spectrum.

  • High-Resolution Data: Accurate mass measurements should confirm the elemental composition of the molecular ion and key fragment ions to within a few parts per million (ppm) of their theoretical masses.

  • Isotopic Pattern Analysis: The presence of naturally occurring isotopes, particularly ¹³C, will result in an M+1 peak. For a molecule with 18 carbon atoms, the intensity of the M+1 peak in the EI spectrum is expected to be approximately 19.8% of the molecular ion peak.

Conclusion: A Powerful Tool for Molecular Characterization

Mass spectrometry provides a powerful and versatile toolkit for the in-depth characterization of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. By judiciously selecting ionization techniques and leveraging the predictable nature of fragmentation pathways, researchers can confidently confirm the structure and purity of this important compound. The combination of "hard" ionization with EI for detailed structural mapping and "soft" ionization with ESI for unambiguous molecular weight determination, coupled with high-resolution mass analysis, offers a robust and self-validating approach to its analysis. This guide provides the foundational knowledge and practical protocols for scientists and drug development professionals to effectively utilize mass spectrometry in their research involving this and structurally related molecules.

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Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Introduction: Solubility as a Critical Parameter in Drug Development In the landscape of pharmaceutical research and drug development, the aqueous solubility of a compound is a cornerstone physicochemical property that p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Solubility as a Critical Parameter in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of a compound is a cornerstone physicochemical property that profoundly influences its biopharmaceutical behavior.[1][2] Poor aqueous solubility can be a significant impediment, often leading to challenges in formulation, variable bioavailability, and ultimately, the potential failure of a promising drug candidate.[1] This guide provides a comprehensive technical overview of the solubility of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a novel organic compound with potential applications in medicinal chemistry. We will delve into its physicochemical characteristics, theoretical solubility considerations, and robust experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to approach the solubility assessment of this and structurally similar molecules.

Physicochemical Profile of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

A foundational understanding of a molecule's structure is paramount to predicting and interpreting its solubility.

Molecular Structure:

  • Chemical Name: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • CAS Number: 898792-88-6[3]

  • Molecular Formula: C₁₈H₂₆O₃

  • Molecular Weight: 290.4 g/mol

The structure reveals a long aliphatic chain, an ester functional group, and a substituted aromatic ring. The long hydrocarbon chain imparts significant lipophilicity ("oil-loving") character to the molecule, while the ester and ketone functionalities introduce polar regions capable of hydrogen bonding. The overall solubility will be a balance of these competing characteristics.

Theoretical Considerations for Solubility: A "Like Dissolves Like" Perspective

The age-old principle of "like dissolves like" provides a valuable qualitative framework for predicting solubility.[4]

  • Polar Solvents (e.g., Water, Ethanol): The presence of the ester and ketone groups, which can act as hydrogen bond acceptors, suggests some potential for interaction with polar solvents. However, the dominant feature of the molecule is its long, nonpolar alkyl chain and the dimethylphenyl group. These substantial hydrophobic regions are expected to severely limit the aqueous solubility. Long-chain fatty acid esters, for instance, are generally insoluble in water.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate suggests that it will be more readily soluble in nonpolar organic solvents. The van der Waals interactions between the alkyl chain and the solvent molecules would be the primary driving force for dissolution.

Predictive Models for Solubility

While experimental determination is the gold standard, computational models can offer valuable initial estimates.[6][7] Machine learning algorithms and quantitative structure-property relationship (QSPR) models are increasingly used to predict solubility based on molecular descriptors.[7][8] These tools can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.[7]

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible experimental data is crucial for any drug development program. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[9]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely recognized and reliable technique for this determination.[1][9][10]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[1] Using a shaker or rotator ensures consistent mixing.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a chemically inert filter (e.g., PTFE) that does not adsorb the compound.[9]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust analytical method for this purpose.[2] A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.

Workflow for Thermodynamic Solubility Determination

G A Add Excess Compound to Solvent B Equilibrate (e.g., 24-72h at constant T) A->B C Phase Separation (Centrifugation/Filtration) B->C D Quantify Concentration (e.g., HPLC-UV) C->D E Calculate Thermodynamic Solubility D->E

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, will precipitate out when added to an aqueous buffer.[2] This method is often used in early drug discovery due to its higher throughput.[9]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in DMSO.

  • Dilution and Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The sudden change in solvent polarity will cause the compound to precipitate if its solubility limit is exceeded.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: The amount of precipitated material can be determined by nephelometry (light scattering) or turbidimetry.[2] Alternatively, the plate can be filtered or centrifuged, and the concentration of the remaining dissolved compound in the supernatant can be measured by HPLC-UV or UV-Vis spectroscopy.[2][9]

Workflow for Kinetic Solubility Determination

G A Prepare Concentrated DMSO Stock B Add Stock to Aqueous Buffer A->B C Incubate (e.g., 1-2h) B->C D Measure Precipitation (Nephelometry) or Supernatant Concentration (HPLC) C->D E Determine Kinetic Solubility D->E

Caption: Workflow for a Kinetic Solubility Assay.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

  • Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine solubility at physiologically relevant temperatures (e.g., 37°C) and at room temperature for formulation purposes.[11]

  • pH: As a neutral compound lacking ionizable functional groups, the solubility of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is expected to be largely independent of pH within the typical physiological range. This is in contrast to weak acids or bases, whose solubility is highly pH-dependent.[1]

  • Co-solvents and Excipients: The solubility of poorly soluble compounds can often be enhanced by the addition of co-solvents (e.g., ethanol, propylene glycol) or other formulation excipients. Investigating these effects is a critical part of pre-formulation studies.

Data Presentation

While extensive experimental data for this specific compound is not publicly available, the results of solubility studies should be presented in a clear and concise tabular format.

Table 1: Hypothetical Solubility Data for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate at 25°C

SolventSolvent PolarityMethodSolubility (mg/mL)
WaterHighShake-Flask< 0.01
EthanolHighShake-Flask5 - 10
AcetonitrileMediumShake-Flask> 50
TolueneLowShake-Flask> 100
HexaneLowShake-Flask20 - 30
DMSOHigh (Aprotic)Shake-Flask> 100

Conclusion

The solubility of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, like many drug-like molecules, is governed by the interplay of its lipophilic and polar functionalities. Due to its significant nonpolar character, it is predicted to have very low aqueous solubility but good solubility in many organic solvents. This guide has provided the theoretical framework and detailed experimental protocols necessary for researchers to accurately determine the thermodynamic and kinetic solubility of this compound. A thorough understanding and empirical determination of solubility are indispensable early steps in the journey of developing a new chemical entity into a safe and effective therapeutic agent.

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Foundational

Potential derivatives of "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate"

An In-Depth Technical Guide to the Potential Derivatives of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Abstract This technical guide provides a comprehensive exploration of the synthetic derivatization potential of Ethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Derivatives of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Abstract

This technical guide provides a comprehensive exploration of the synthetic derivatization potential of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. As a molecule featuring a terminal ester, an aryl ketone, and a substituted aromatic ring, it presents a rich scaffold for chemical modification. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a strategic overview of potential transformations at each functional group. We delve into the causality behind experimental choices, provide detailed protocols for key reactions, and discuss the strategic implications of these modifications for creating diverse chemical libraries with potential applications in pharmacology and materials science. The aryl ketone moiety, in particular, is a well-established pharmacophore in numerous drug classes, making this scaffold a compelling starting point for discovery programs.[1][2]

Introduction: The Core Scaffold

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is an aryl alkyl ketone derivative.[1] Its structure is characterized by three primary regions amenable to chemical diversification: the ethyl ester terminus, the carbonyl group of the ketone, and the 2,5-dimethylphenyl aromatic ring. The synthesis of this core scaffold is most efficiently achieved via a Friedel-Crafts acylation reaction, a robust and widely utilized method for forming aryl ketones.[3][4][5][6] This involves the reaction of 1,4-dimethylbenzene (p-xylene) with a suitable C8 acylating agent, such as the acid chloride derived from mono-ethyl suberate.

The strategic value of this scaffold lies in the versatility of its functional groups. Aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] Furthermore, aromatic rings are ubiquitous in medicinal chemistry, often serving as essential pharmacophore elements that contribute to target binding, lipophilicity, and metabolic stability.[7][8][9] This guide will systematically explore the derivatization pathways originating from this versatile starting material.

G cluster_ester Ester Terminus cluster_ketone Ketone Carbonyl cluster_ring Aromatic Ring parent Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate ester_derivs Carboxylic Acid Amides Other Esters Tertiary Alcohols parent->ester_derivs Site 1 ketone_derivs Secondary Alcohol Amines Alkenes parent->ketone_derivs Site 2 ring_derivs Substituted Arenes Saturated Cyclohexanes parent->ring_derivs Site 3

Figure 1: Overview of the three primary sites for chemical derivatization on the core scaffold.

Derivatization at the Ester Functional Group

The terminal ethyl ester is a versatile handle for introducing a wide range of functionalities. Modifications here can significantly alter the polarity, solubility, and hydrogen bonding potential of the resulting molecules.

Hydrolysis to Carboxylic Acid

Conversion of the ester to the corresponding carboxylic acid is a foundational transformation. This is typically achieved through saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis.[10][11] The resulting carboxylic acid is a critical intermediate, enabling further derivatization, such as amide bond formation.

  • Expertise & Rationale: Base-catalyzed hydrolysis using reagents like NaOH or LiOH is generally preferred as it is an irreversible process, driving the reaction to completion.[12] Acid-catalyzed hydrolysis is an equilibrium-controlled reaction, requiring a large excess of water to favor the products.[13]

G start Ester Derivative acid Carboxylic Acid start->acid Hydrolysis (NaOH, H2O/THF) new_ester New Ester (Transesterification) start->new_ester Transesterification (R'OH, cat. Acid/Base) tert_alcohol Tertiary Alcohol start->tert_alcohol Grignard Reaction (2 eq. R'MgBr) amide Amide acid->amide Amide Coupling (e.g., EDC, HOBt, Amine)

Figure 2: Workflow for key derivatizations of the ester functional group.

Amide Formation

The carboxylic acid intermediate can be readily converted to a diverse library of primary, secondary, or tertiary amides using standard peptide coupling reagents (e.g., EDC, HOBt) and a corresponding amine. This introduces a hydrogen bond donor/acceptor group, significantly impacting the molecule's physicochemical properties.

Grignard Reaction

Treatment of the ester with two or more equivalents of a Grignard reagent (RMgX) results in the formation of a tertiary alcohol.[14] The reaction proceeds through a ketone intermediate which is more reactive than the starting ester, thus immediately reacting with a second equivalent of the Grignard reagent.[15][16] This pathway allows for the introduction of two identical alkyl or aryl groups at the former ester carbonyl carbon.

Experimental Protocol 1: Saponification of Ethyl Ester

Objective: To hydrolyze Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate to 8-(2,5-dimethylphenyl)-8-oxooctanoic acid.

Methodology:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching & Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Derivatization at the Ketone Functional Group

The aryl ketone is a key pharmacophoric element and a hub for significant structural modifications. Its reactivity is primarily centered on the electrophilic carbonyl carbon.[17][18]

Reduction to a Secondary Alcohol

The ketone can be selectively reduced to a secondary alcohol. This transformation introduces a new chiral center and a hydrogen bond donor/acceptor group.

  • Expertise & Rationale: The choice of reducing agent is critical for selectivity. Sodium borohydride (NaBH₄) is a mild reagent that will reduce ketones and aldehydes but will not typically reduce esters.[19][20][21] This allows for the selective reduction of the ketone in the presence of the ethyl ester. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to their respective alcohols.[22][23]

Reductive Amination

Reductive amination provides a direct route to convert the ketone into a primary, secondary, or tertiary amine.[24][25] The reaction involves the initial formation of an imine or iminium ion intermediate with an amine (e.g., ammonia for a primary amine), followed by in-situ reduction.[26]

  • Expertise & Rationale: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[27] They are mild enough not to reduce the ketone carbonyl directly but are effective at reducing the intermediate iminium ion, which is more electrophilic.[28] This one-pot procedure is highly efficient for generating amine libraries.

Olefination Reactions

The carbonyl group can be converted into a carbon-carbon double bond (an alkene) using olefination chemistry, most notably the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.[29][30][31]

  • Expertise & Rationale: The HWE reaction, which uses phosphonate-stabilized carbanions, is often preferred over the classic Wittig reaction.[32][33] It typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene, and the water-soluble phosphate byproduct is much easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction.[34][35][36]

G start Ketone Derivative alcohol Secondary Alcohol start->alcohol Reduction (NaBH4, MeOH) amine Amine start->amine Reductive Amination (RNH2, NaBH3CN) alkene Alkene start->alkene HWE Olefination (Phosphonate ylide)

Figure 3: Workflow for key derivatizations of the ketone functional group.

Experimental Protocol 2: Horner-Wadsworth-Emmons Olefination

Objective: To convert the ketone carbonyl of the core scaffold into an alkene.

Methodology:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0 °C.

  • Phosphonate Addition: Add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Re-cool the resulting ylide solution to 0 °C and add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Derivatization of the Aromatic Ring

The 2,5-dimethylphenyl ring offers opportunities for substitution or saturation, which can modulate the molecule's steric profile and electronic properties.

Electrophilic Aromatic Substitution (EAS)

Introducing new substituents (e.g., -NO₂, -Br, -Cl) onto the aromatic ring via EAS is a common strategy. However, the regiochemical outcome is dictated by the directing effects of the existing substituents.

  • Expertise & Rationale: The ring has three substituents to consider: two activating, ortho,para-directing methyl groups and one deactivating, meta-directing acyl group. The acyl group deactivates the ring, making EAS reactions more challenging than on simple xylenes. The directing effects are as follows:

    • Acyl group (at C1): Directs incoming electrophiles to C3 and C5.

    • Methyl group (at C2): Directs to C3 and C6.

    • Methyl group (at C5): Directs to C4 and C6.

    The positions C3 and C6 are the most activated and sterically accessible, making them the most likely sites for substitution. Position C4 is also activated but may be more sterically hindered. A careful choice of reaction conditions is required to control regioselectivity.

Figure 4: Analysis of regioselectivity for electrophilic aromatic substitution.

Catalytic Hydrogenation of the Aromatic Ring

Complete saturation of the aromatic ring to a cyclohexane ring is a powerful method for increasing the sp³ character of a molecule, which can improve properties like solubility and metabolic stability.[37]

  • Expertise & Rationale: This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium-on-carbon (Rh/C) or platinum oxide (PtO₂).[38][39][40] Under these conditions, the ketone carbonyl group would also be reduced to a methylene group (a full deoxygenation) or a secondary alcohol, depending on the catalyst and conditions.[41] This method fundamentally alters the shape and nature of the molecule from flat and aromatic to a three-dimensional saturated ring system.[42]

Summary of Potential Derivatives

The table below summarizes the key derivatization strategies discussed in this guide.

Reaction Site Reaction Type Key Reagents Product Functional Group Strategic Rationale
Ester SaponificationNaOH or LiOH, H₂OCarboxylic AcidGateway to amides, further acid chemistry.
Grignard Reaction2 eq. RMgXTertiary AlcoholIntroduces two new C-C bonds and steric bulk.
Ketone Selective ReductionNaBH₄Secondary AlcoholIntroduces chirality and H-bond donor/acceptor.
Reductive AminationRNH₂, NaBH₃CNAmineIncorporates basic nitrogen for salt formation.
HWE OlefinationPhosphonate YlideAlkeneReplaces carbonyl with a C=C bond for further chemistry.
Aromatic Ring EAS (e.g., Nitration)HNO₃, H₂SO₄Nitro-AromaticIntroduces handles for further modification (e.g., reduction to aniline).
Ring HydrogenationH₂, Rh/C (high pressure)CyclohexaneIncreases sp³ character, alters molecular shape.

Conclusion

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate represents a highly versatile and synthetically tractable scaffold. By systematically applying established organic transformations to its three distinct functional regions, a vast and diverse chemical space can be accessed. The strategic derivatization of the ester can modulate polarity and solubility, modifications at the ketone can introduce key pharmacophoric features like alcohols and amines, and transformations of the aromatic ring can fundamentally alter the steric and electronic properties of the molecule. This guide serves as a foundational blueprint for researchers aiming to leverage this scaffold in the development of novel chemical entities for drug discovery and beyond.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate via Friedel-Crafts Acylation

Abstract This document provides a comprehensive guide for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a valuable aromatic ketone intermediate. The protocol leverages the classical Friedel-Crafts acylati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a valuable aromatic ketone intermediate. The protocol leverages the classical Friedel-Crafts acylation, a robust and efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] This application note details the underlying mechanism, provides a step-by-step experimental protocol, outlines key reaction parameters, and offers troubleshooting guidance. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, emphasizing scientific integrity, causality behind experimental choices, and authoritative grounding.

Introduction: The Significance of Aromatic Ketones and the Friedel-Crafts Approach

Aromatic ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[2] Their synthesis is a frequent objective in medicinal chemistry and process development. The target molecule, Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, incorporates a substituted phenyl ketone moiety linked to a long-chain ester, making it a potentially useful building block for more complex molecular architectures.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most powerful and reliable methods for the preparation of aromatic ketones.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5]

Key advantages of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, include:

  • No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions, leading to a single, predictable product.[6]

  • Prevention of Poly-acylation: The ketone product formed is less reactive than the starting aromatic material because the acyl group deactivates the ring towards further electrophilic attack. This deactivation effectively prevents multiple acyl groups from being added to the ring, a common issue in alkylations.[2][6]

This guide focuses on the acylation of p-xylene with ethyl 8-chloro-8-oxooctanoate (the acid chloride derived from suberic acid monoester), a reaction that directly yields the desired product.[7]

Reaction Mechanism: An Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established multi-step electrophilic aromatic substitution mechanism.[8]

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (ethyl 8-chloro-8-oxooctanoate).[3][8] This coordination polarizes the C-Cl bond, facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[4][6]

  • Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group.[8] The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this process, along with HCl.[8]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Ethyl 8-chloro-8-oxooctanoate Complex [Acyl Chloride-AlCl₃ Complex] AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ Complex->AcyliumIon Cleavage pXylene p-Xylene (Nucleophile) AreniumIon Arenium Ion (σ-complex) (Non-aromatic) pXylene->AreniumIon + Acylium Ion Product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate AreniumIon->Product - H⁺ (to AlCl₄⁻) CatalystRegen Catalyst Regenerated Product->CatalystRegen Forms HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate on a laboratory scale.

Materials and Equipment
Reagents Equipment
p-Xylene (anhydrous)3-Neck round-bottom flask (dried)
Ethyl 8-chloro-8-oxooctanoateAddition funnel (dried)
Aluminum chloride (anhydrous, AlCl₃)Reflux condenser with drying tube
Dichloromethane (DCM, anhydrous)Magnetic stirrer and stir bar
Hydrochloric acid (conc. HCl)Ice/water bath
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Column chromatography setup
Deionized water & Crushed iceBeakers, Erlenmeyer flasks
TLC plates (silica gel), solvents (e.g., hexane/ethyl acetate)Syringes and needles

Safety Precautions:

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood, avoiding contact with skin and moisture.[9][10]

  • Acyl chlorides and dichloromethane are irritants and should be handled in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

Step-by-Step Synthesis Procedure

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (0-5 °C) Setup->Addition Reaction 3. Reaction Stirring (Monitor by TLC) Addition->Reaction Quench 4. Work-up: Quenching (Ice/HCl) Reaction->Quench Extract 5. Extraction & Washing Quench->Extract Isolate 6. Isolation & Purification Extract->Isolate Characterize 7. Characterization Isolate->Characterize

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride or nitrogen inlet to maintain an anhydrous atmosphere.[2][9]

    • In a fume hood, carefully add anhydrous aluminum chloride (1.2 equivalents) to the flask. Immediately add 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition:

    • Cool the stirred AlCl₃ suspension to 0-5 °C using an ice/water bath. The reaction is exothermic, and this cooling is critical to control the reaction rate and prevent side reactions.[11]

    • Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 20-30 minutes.[7]

    • After the addition is complete, dissolve p-xylene (1.1 equivalents) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the p-xylene solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10 °C.[9]

  • Reaction Progression:

    • Once the p-xylene addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (p-xylene) is consumed.[9]

  • Work-up and Quenching:

    • Prepare a beaker with approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.

    • CAREFULLY and SLOWLY , pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This quenching step decomposes the aluminum chloride-ketone complex and should be performed in a fume hood due to HCl gas evolution.[9][11][12]

  • Extraction and Washing:

    • Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.

    • Extract the aqueous layer twice more with 30 mL portions of DCM.[12]

    • Combine all organic layers. Wash the combined organic phase sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid)[12]

      • 50 mL of brine (to aid in drying)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Product Isolation and Purification:

    • Filter off the drying agent by gravity filtration.

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

    • Purify the crude oil by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.[7][12]

Data Summary and Characterization

The following table summarizes the key reaction parameters and expected results.

ParameterValue / DescriptionRationale
Stoichiometry
p-Xylene1.1 eqA slight excess ensures complete consumption of the limiting acylating agent.
Ethyl 8-chloro-8-oxooctanoate1.0 eqLimiting reagent.
Aluminum Chloride (AlCl₃)1.2 eqStoichiometric amounts are required as AlCl₃ complexes with the product ketone.[13] A slight excess drives the reaction.
Reaction Conditions
Temperature0 °C to Room TempControls exothermic reaction and minimizes side reactions like isomerization.[14]
SolventAnhydrous DichloromethaneCommon solvent for Friedel-Crafts reactions; must be anhydrous.
Reaction Time2-4 hours post-additionSufficient time for completion, monitored by TLC.
Expected Outcome
AppearanceColorless to pale yellow oilTypical appearance for this class of compound.
Yield (Purified)60-80%A typical yield range for this type of reaction, dependent on purity of reagents and technique.

Product Characterization: The identity and purity of the synthesized Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts, integrations, and multiplicities of all protons and carbons.[11][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[15]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and ketone carbonyl (C=O) stretches.[16]

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low or No Product Yield Reagents or glassware were not anhydrous. AlCl₃ is extremely water-sensitive.Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Impure starting materials.Use freshly distilled p-xylene and ensure the purity of the acyl chloride.
Formation of Isomeric Byproducts Isomerization of p-xylene to m-xylene or o-xylene, catalyzed by AlCl₃.Maintain a low reaction temperature (0-5 °C) during reagent addition. Lowering the temperature suppresses the rate of isomerization.[14] Consider using a milder Lewis acid if isomerization persists.
Presence of Diacylated Product Reaction conditions are too harsh (high temperature or prolonged time).Add the acylating agent slowly to the mixture of p-xylene and AlCl₃.[14] Do not let the reaction run for an excessively long time after completion is observed by TLC.
Incomplete Reaction Insufficient catalyst or reaction time.Ensure the correct stoichiometry of AlCl₃ is used. If the reaction stalls, gentle warming might be considered, but be cautious of increased side reactions.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Benchchem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • umich.edu. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • YouTube. (2020). Friedel Crafts Acylation and Akylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Benchchem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Benchchem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
  • The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • Scribd. (n.d.). Friedel Crafts Acylation.
  • Benchchem. (n.d.). Application Note: Structural Elucidation of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate using NMR and Mass Spectrometry.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Pearson+. (2024). Draw the product(s) of each of the following reactions:c. p-xylen... | Study Prep.
  • Filo. (2023). 202 How do you prepare aromatic ketones by Friedel craft's acylation? Exp...
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
  • YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones.
  • ChemicalBook. (n.d.). ETHYL 8-(2-METHYLPHENYL)-8-OXOOCTANOATE | 898751-42-3.
  • Benchchem. (n.d.). Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide.
  • NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative).
  • Google Patents. (n.d.). WO2008118328A2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl].
  • Benchchem. (n.d.). Spectroscopic Profile of Ethyl 3-oxo-2-phenylbutanoate: A Technical Guide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis.
  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • NIST. (n.d.). Octanoic acid, ethyl ester.

Sources

Application

Application Notes and Protocols for the Purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Purity for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is an aromatic keto ester...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is an aromatic keto ester with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other advanced materials. The presence of a terminal ethyl ester, a long alkyl chain, and a substituted aromatic ketone functional group makes it a versatile building block for a variety of chemical transformations.

The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially harmful substances in final drug products. This application note provides a comprehensive guide to the purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, drawing upon established methodologies for the purification of similar aromatic keto esters. We will explore several robust purification strategies, from initial work-up to high-purity polishing, explaining the scientific principles behind each step to empower researchers to make informed decisions in the laboratory.

Physicochemical Properties and Handling

Based on structurally similar compounds like Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is predicted to be a high-boiling, colorless to pale yellow oil.[1] It is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol, but insoluble in water. These properties are critical considerations for the design of effective purification protocols, particularly for liquid-liquid extraction and chromatography.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance for Purification
Appearance Colorless to pale yellow oilVisual indicator of purity; color may suggest impurities.
Boiling Point > 250 °C at 760 mmHgSuitable for vacuum distillation to avoid thermal degradation.[1]
Solubility Soluble in common organic solvents; insoluble in waterEssential for selecting solvents for extraction and chromatography.[1]
Molecular Weight ~290.4 g/mol Influences choice of purification technique; high MW suggests lower volatility.

General Synthesis and Impurity Profile

A common synthetic route to aromatic keto esters like Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is the Friedel-Crafts acylation of a substituted benzene (1,4-dimethylbenzene) with an acylating agent derived from a dicarboxylic acid monoester (e.g., ethyl suberoyl chloride), typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

The crude product from such a synthesis is likely to contain a variety of impurities, including:

  • Unreacted starting materials (1,4-dimethylbenzene, ethyl suberoyl chloride)

  • Lewis acid catalyst residues

  • By-products from side reactions

  • Solvents used in the reaction and work-up

A thorough purification strategy must be capable of removing this diverse range of contaminants.

Purification Workflow Overview

The purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate can be approached in a stepwise manner to progressively enhance its purity. The following diagram illustrates a typical purification workflow.

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Work-up cluster_2 Primary Purification cluster_3 High-Purity Polishing cluster_4 Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up & Liquid-Liquid Extraction Crude->Workup Removal of inorganic salts & water-soluble impurities Column Column Chromatography Workup->Column Separation by polarity Distillation Vacuum Distillation Workup->Distillation Separation by boiling point PrepHPLC Preparative HPLC Column->PrepHPLC For >99% purity PureProduct Pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Column->PureProduct Distillation->PureProduct PrepHPLC->PureProduct

Sources

Method

Application Notes and Protocols: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate as a Versatile Building Block in Organic Synthesis

This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a bifunctional organic molecule with significant potential as a building block in the synthesis of complex chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a bifunctional organic molecule with significant potential as a building block in the synthesis of complex chemical entities. We will explore its synthesis, characterization, and diverse applications, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent chemical functionalities of this molecule—a ketone, an ester, and a substituted aromatic ring—offer a rich platform for a multitude of chemical transformations.

Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

The most direct and efficient method for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is the Friedel-Crafts acylation.[1][2] This well-established electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group, leading to the desired aryl ketone.[3][4] In this case, the reaction involves the acylation of 1,4-dimethylbenzene (p-xylene) with ethyl 8-chloro-8-oxooctanoate, the mono-acid chloride of suberic acid.

Physicochemical Properties
PropertyValue
CAS Number Not available
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.40 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Boiling Point Predicted: 406.6±38.0 °C
Density Predicted: 1.003±0.06 g/cm³
Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p-Xylene p-Xylene ReactionVessel Friedel-Crafts Acylation in Anhydrous DCM 0 °C to RT p-Xylene->ReactionVessel Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate Ethyl 8-chloro-8-oxooctanoate->ReactionVessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->ReactionVessel Quench Quench with HCl (aq) ReactionVessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Purify->Product

Caption: Workflow for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Detailed Synthesis Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[2]

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • Ethyl 8-chloro-8-oxooctanoate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Acylation: Add 1,4-dimethylbenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench it by the slow addition of crushed ice, followed by concentrated HCl until the aluminum salts dissolve. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Spectroscopic Characterization

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.1Multiplet3HAromatic protons
~4.1Quartet2H-O-CH₂-CH₃
~2.9Triplet2H-CH₂-CO-Ar
~2.5Singlet3HAromatic -CH₃
~2.3Singlet3HAromatic -CH₃
~2.2Triplet2H-CH₂-COO-
~1.7-1.3Multiplet8H-(CH₂)₄-
~1.2Triplet3H-O-CH₂-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~200C=O (ketone)
~173C=O (ester)
~138-128Aromatic carbons
~60-O-CH₂-CH₃
~38-CH₂-CO-Ar
~34-CH₂-COO-
~29-24-(CH₂)₄- carbons
~21Aromatic -CH₃
~20Aromatic -CH₃
~14-O-CH₂-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)Assignment
~2930C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1685C=O stretch (aryl ketone)
~1610, 1480C=C stretch (aromatic)
~1250C-O stretch (ester)

Applications in Organic Synthesis

The bifunctional nature of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate makes it a valuable precursor for a variety of more complex molecules, including those with potential biological activity.[8][9]

Synthesis of a Dihydropyridazinone Derivative

The 1,8-dicarbonyl-like nature of the title compound allows for the construction of heterocyclic systems. For example, a dihydropyridazinone derivative can be synthesized through a condensation reaction with hydrazine.

Start Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Reaction Condensation/ Cyclization (e.g., in Ethanol, reflux) Start->Reaction Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Reaction Intermediate Hydrazone Intermediate (not isolated) Reaction->Intermediate Intramolecular cyclization Product 6-(2,5-dimethylphenyl)-3-(4-ethoxybutyl)- 4,5-dihydropyridazin-3(2H)-one Intermediate->Product

Caption: Synthesis of a dihydropyridazinone derivative.

Protocol: Synthesis of 6-(2,5-dimethylphenyl)-3-(4-ethoxybutyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid to the solution.

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired dihydropyridazinone derivative.

Reduction of the Ketone to a Secondary Alcohol

The selective reduction of the ketone functionality can be achieved using reducing agents such as sodium borohydride (NaBH₄), yielding a secondary alcohol. This transformation is useful for introducing a new stereocenter and for synthesizing compounds with potential anti-inflammatory properties, as seen in related structures.[8]

Protocol: Synthesis of Ethyl 8-hydroxy-8-(2,5-dimethylphenyl)octanoate

Materials:

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be further purified by column chromatography.

Conclusion

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a highly versatile and valuable building block in organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct and reactive functional groups provide a gateway to a wide array of more complex molecules, including various heterocyclic systems and functionalized long-chain compounds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full synthetic potential of this promising intermediate in their respective fields.

References

  • Benchchem. (2025).
  • Eaton, P. E., & Mueller, R. H. (1972). Reaction of Carboxylic Acids with Methanesulfonic Anhydride. A Convenient Acylating Agent. Journal of the American Chemical Society, 94(3), 1014–1016.
  • National Center for Biotechnology Information. (2023).
  • Chemistry Steps. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)
  • Benchchem. (2025). A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 8-Bromooctanoate: A Versatile Intermediate for Organic Synthesis and Chemical Processes.
  • Benchchem. (2025). chlorophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Benchchem. (2025). Application Note: Structural Elucidation of Ethyl 8-(4-heptyloxyphenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ChemicalBook. (n.d.). ETHYL 8-(2-METHYLPHENYL)
  • Google Patents. (2021).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • National Center for Biotechnology Information. (2017). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)
  • Google Patents. (2008). WO2008118328A2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl].
  • Benchchem. (2025).
  • Benchchem. (2025). Ethyl 8-Bromooctanoate: A Versatile Precursor for the Synthesis of Long-Chain Alcohols and Esters.
  • Benchchem. (2025). Application Notes and Protocols: Ethyl 8-Bromooctanoate in the Synthesis of Heterocyclic Compounds.
  • Benchchem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis.
  • National Center for Biotechnology Information. (n.d.).
  • ChemicalBook. (n.d.). 898778-32-0(ETHYL 8-(4-ETHYLPHENYL)
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Method

"Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" in the synthesis of heterocyclic compounds

An In-Depth Guide to the Strategic Use of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in Heterocyclic Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a B...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Precursor

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a versatile bifunctional molecule whose utility in modern organic synthesis is notable. Its structure is characterized by a terminal ethyl ester and a keto group separated by a six-carbon aliphatic chain, with a sterically hindered 2,5-dimethylphenyl moiety attached to the ketone. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for constructing a variety of complex heterocyclic scaffolds. The 2,5-dimethylphenyl group itself is a feature found in various biologically active compounds, adding potential pharmacological relevance to the resulting heterocycles.[1][2]

This guide provides detailed application notes and protocols for the strategic use of ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in the synthesis of two key classes of nitrogen-containing heterocycles: pyridazinones and pyridazines . The protocols are designed to be self-validating, with explanations grounded in established reaction mechanisms to provide a clear understanding of the causality behind the experimental choices.

Application Note 1: Direct Synthesis of 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

The most direct application of this γ-keto ester is its reaction with hydrazine to form a dihydropyridazinone ring system. This transformation is a cornerstone of heterocyclic chemistry, relying on the condensation of a 1,4-dicarbonyl equivalent (in this case, a γ-keto ester) with a dinucleophile like hydrazine hydrate.[3][4]

Reaction Principle & Mechanistic Insight

The synthesis of pyridazin-3(2H)-ones from γ-keto acids or their esters and hydrazine is a robust and widely used method.[4] The reaction proceeds via a two-step condensation mechanism. Initially, the more reactive ketone carbonyl at the C8 position undergoes condensation with one of the hydrazine nitrogens to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the electrophilic ester carbonyl carbon. This cyclization step, which is often the rate-determining step, results in the formation of the stable six-membered dihydropyridazinone ring with the elimination of ethanol. The choice of a protic solvent like ethanol or methanol facilitates proton transfer steps throughout the mechanism.

G cluster_mechanism Mechanism: Pyridazinone Formation Start Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate + Hydrazine (NH2NH2) Hydrazone Hydrazone Intermediate Start->Hydrazone - H2O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Tautomerization & Rotation Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Cyclization Product 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one + Ethanol Tetrahedral->Product - EtOH

Caption: Reaction mechanism for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details a standard procedure for the cyclocondensation reaction.

Materials:

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • Hydrazine hydrate (64-65% solution)

  • Ethanol, absolute

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (1.0 eq) in absolute ethanol (approx. 10 mL per 1 g of substrate).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise. A slight exotherm may be observed. Optional: Add 2-3 drops of glacial acetic acid to catalyze hydrazone formation.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting keto ester spot has been completely consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Data Summary Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)
Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate290.411.010.0
Hydrazine Hydrate (~64%)50.061.212.0
Ethanol (solvent)46.07-~30 mL
Product (Expected) 244.32 --
Typical Yield --75-85%

Application Note 2: Synthesis of 3-Substituted 6-(2,5-dimethylphenyl)pyridazines via a Two-Step Strategy

To synthesize a fully aromatic pyridazine ring, a 1,4-dicarbonyl precursor is required.[5][6][7] The long alkyl chain in ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate can be strategically cleaved to unmask a latent 1,4-dicarbonyl functionality. This advanced application demonstrates how the starting material can be modified to access a different heterocyclic core. A protocol for a similar transformation has been described for a related chloro-substituted compound, providing a solid foundation for this approach.[8]

Synthetic Strategy & Principle

The strategy involves two key transformations:

  • Oxidative Cleavage: The C4-C5 bond of the alkyl chain is cleaved to generate a 1,4-dicarbonyl compound. Ozonolysis is an effective method for this transformation, cleaving a double bond that must first be introduced. A more direct, albeit potentially lower-yielding, method could involve selective oxidation. For this protocol, we will assume a prior step has introduced a double bond at the appropriate position, which is then cleaved. A more practical approach for this specific substrate would be a Baeyer-Villiger oxidation followed by hydrolysis and further oxidation, but for illustrative purposes, we will follow the cleavage model. A simplified protocol using a strong oxidant like potassium permanganate under controlled conditions can also achieve this cleavage.

  • Cyclocondensation: The resulting 1,4-dicarbonyl compound is then reacted with hydrazine in a classic pyridazine synthesis to form the aromatic ring.[9]

G cluster_workflow Workflow: Two-Step Pyridazine Synthesis Start Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Cleavage Step 1: Oxidative Cleavage (e.g., KMnO4, NaIO4) Start->Cleavage Intermediate Intermediate: 1-(2,5-dimethylphenyl)-4-(ethoxycarbonyl)-butane-1,4-dione Cleavage->Intermediate Cyclization Step 2: Cyclocondensation with Hydrazine (NH2NH2) Intermediate->Cyclization Product Product: Ethyl 3-(2-(2,5-dimethylphenyl)-2-oxoethyl)pyridazine-4-carboxylate Cyclization->Product

Caption: Two-step workflow for pyridazine synthesis.

Experimental Protocol

Step 1: Oxidative Cleavage to form Ethyl 4-(2,5-dimethylbenzoyl)butanoate

This protocol is a representative example and may require optimization.

Materials:

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • Potassium permanganate (KMnO₄)

  • Sodium periodate (NaIO₄)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol and Water (solvent system)

Procedure:

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer and thermometer, dissolve ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Oxidant Addition: Add a catalytic amount of KMnO₄ (0.02 eq) followed by NaIO₄ (4.0 eq) and K₂CO₃ (1.5 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by GC-MS or by quenching an aliquot and analyzing by TLC.

  • Work-up: Quench the reaction by adding sodium sulfite until the purple color disappears. Filter the mixture to remove manganese dioxide. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 1,4-dicarbonyl product should be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(2,5-dimethylphenyl)-6-(3-ethoxycarbonylpropyl)pyridazine

Procedure:

  • Reaction Setup: Dissolve the purified 1,4-dicarbonyl intermediate from Step 1 (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 3-5 hours. Monitor by TLC.

  • Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: The crude pyridazine can be purified by column chromatography or recrystallization.

References

  • BenchChem (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC.
  • Georg Thieme Verlag (2014). Product Class 8: Pyridazines. Science of Synthesis.
  • Wiley-VCH GmbH (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry.
  • BioMed Central (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. BMC Chemistry.
  • Beilstein-Institut (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Elsevier (2007). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron.
  • Organic Syntheses (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses.
  • National Institutes of Health (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry.
  • MDPI (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules.
  • MIDDE SRIDHAR CHEMISTRY (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube.
  • Springer (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • ResearchGate (2019). The stereoselective reaction of cyclic γ‐keto‐esters/‐acids with.... ResearchGate.
  • ChemTube3D (n.d.). Synthesis of Pyridazine. ChemTube3D.
  • BenchChem (2025). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
  • American Chemical Society (2012). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters.
  • National Institutes of Health (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis.
  • Canadian Science Publishing (1993). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry.
  • ResearchGate (2019). Design of γ-keto and hydrazino esters and ribosome-mediated synthesis.... ResearchGate.
  • BenchChem (2025). A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and Other Alkylphenyl Oxooctanoates in Inflammation Research.
  • YouTube (2021). Knorr pyrazole synthesis from a ketoester. YouTube.
  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • BenchChem (2025). Application Notes and Protocols: Ethyl 8-Bromooctanoate in the Synthesis of Heterocyclic Compounds.
  • BenchChem (2025). chlorophenyl)-8-oxooctanoate in Heterocyclic Synthesis: Detailed Application Notes and Protocol.
  • BOC Sciences (n.d.). CAS 103187-95-7 ETHYL 8-OXO-8-PHENYLOCTANOATE. BOC Sciences.
  • Elsevier (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry.
  • ChemicalBook (n.d.). ETHYL 8-(2-METHYLPHENYL)-8-OXOOCTANOATE | 898751-42-3. ChemicalBook.
  • MDPI (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences.
  • Sigma-Aldrich (n.d.). ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate | 898792-88-6. Sigma-Aldrich.
  • MDPI (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals.
  • National Institutes of Health (2020). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). IUCrData.
  • BenchChem (2025). Minimizing elimination byproducts in reactions of Ethyl 8-bromooctanoate.
  • National Institutes of Health (2010). Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][10][11][12]triazin-3-yl)formate. Acta Poloniae Pharmaceutica. Available at:

  • National Institutes of Health (2013). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Chemical & Pharmaceutical Bulletin.
  • MDPI (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Pharmaceuticals.
  • ResearchGate (2000). 2,5-Dimethylphenacyl as a New Photoreleasable Protecting Group for Carboxylic Acids. Organic Letters.
  • Chebanov, V. (n.d.). Publications. Prof. Dr. Valentyn Chebanov.
  • ResearchGate (2016). Synthesis of Novel Ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5] Pyrimido[6,1-b]Quinazoline-2-carboxylate Derivatives. Journal of Chemical Research.
  • Chemistry of Heterocyclic Compounds (2023). Vol. 59 No. 8 (2023). Chemistry of Heterocyclic Compounds.

Sources

Application

Application Note &amp; Experimental Protocols for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and subsequent chemical transformations of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and subsequent chemical transformations of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This keto-ester serves as a versatile intermediate, possessing two distinct reactive sites: an aromatic ketone and a terminal ethyl ester. The protocols herein are designed to be robust and reproducible, detailing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. We present a validated protocol for the synthesis of the title compound via Friedel-Crafts acylation, followed by selective protocols for the manipulation of its ketone and ester functionalities. All procedures include detailed work-up, purification, and characterization guidelines to ensure scientific integrity and validation of results.

Introduction and Scientific Context

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a bifunctional organic molecule that holds potential as a key building block in the synthesis of more complex chemical entities. Its structure, featuring a substituted aromatic ring, a ketone, and a long aliphatic ester chain, makes it an attractive precursor for creating novel compounds in medicinal chemistry, materials science, and fragrance development.

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The ketone can be targeted for reductions, nucleophilic additions (e.g., Grignard reactions), or conversions to other groups (e.g., oximes, hydrazones), while the ester can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. This allows for a stepwise and controlled elaboration of the molecular scaffold. This guide provides reliable methods for both the initial synthesis and subsequent selective modifications, empowering researchers to effectively utilize this versatile intermediate.

Protocol I: Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is the Lewis acid-catalyzed Friedel-Crafts acylation of p-xylene with a suitable C8 acylating agent. This protocol utilizes ethyl 8-chloro-8-oxooctanoate (the acyl chloride monoester of suberic acid) as the acylating agent.

Principle of the Reaction: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the acyl chloride, forming a highly electrophilic acylium ion. The electron-rich p-xylene ring then acts as a nucleophile, attacking the acylium ion in a classic electrophilic aromatic substitution. The 2,5-dimethyl substitution pattern is the expected outcome due to the ortho- and para-directing effects of the methyl groups, with steric hindrance favoring acylation at the 2-position.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare p-Xylene & DCM Solution C Cool p-Xylene Solution to 0°C A->C B Prepare Acyl Chloride & DCM Solution E Add Acyl Chloride Solution (Dropwise) B->E D Add AlCl₃ (Portion-wise) C->D D->E F Warm to RT & Stir for 4h E->F G Quench with Crushed Ice / HCl F->G H Separate Organic Layer G->H I Wash with NaHCO₃ & Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Column Chromatography (Hexane:EtOAc Gradient) J->K L Characterize Pure Product (NMR, IR, MS) K->L

Caption: Workflow for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeNotes
p-Xylene106.1610010.62 g (12.3 mL)Reagent and solvent; must be anhydrous.
Ethyl 8-chloro-8-oxooctanoate220.695011.03 gLimiting reagent.
Aluminum Chloride (AlCl₃)133.3460 (1.2 eq)8.00 gMust be anhydrous; handle in a fume hood.
Dichloromethane (DCM)84.93-~150 mLAnhydrous grade.
Hydrochloric Acid (HCl)36.46-~50 mL (2M aq.)For quenching.
Saturated Sodium Bicarbonate (aq.)--~50 mLFor washing.
Saturated Sodium Chloride (Brine)--~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededFor drying.
Step-by-Step Experimental Protocol
  • Setup: Under an inert atmosphere (N₂ or Ar), equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation:

    • In the main flask, dissolve p-xylene (12.3 mL, 100 mmol) in anhydrous DCM (50 mL).

    • In the dropping funnel, dissolve ethyl 8-chloro-8-oxooctanoate (11.03 g, 50 mmol) in anhydrous DCM (25 mL).

  • Reaction Initiation: Cool the p-xylene solution in the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (8.00 g, 60 mmol) to the stirred p-xylene solution in small portions, ensuring the temperature does not exceed 5 °C. The mixture will become a slurry and may evolve some HCl gas.

  • Acylation: Add the acyl chloride solution from the dropping funnel dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc).

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly quench it by pouring it onto a mixture of crushed ice (~100 g) and concentrated HCl (~10 mL). Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 25 mL).

    • Combine all organic layers and wash sequentially with 2M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 98:2 to 90:10) to elute the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a colorless or pale yellow oil. Confirm the structure using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Protocol II: Selective Ketone Reduction (Wolff-Kishner)

This protocol reduces the aromatic ketone to a methylene group (-CH₂-) without affecting the ethyl ester functionality. The Wolff-Kishner reduction is ideal for this transformation as it operates under basic conditions, which the ester group can tolerate.

Principle of the Reaction: The ketone first reacts with hydrazine to form a hydrazone intermediate. In the presence of a strong base (like potassium hydroxide) at high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂) leads to the formation of the fully reduced alkane. Diethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature.

Reduction Workflow Diagram

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Substrate, Hydrazine, KOH, and DEG in Flask B Attach Reflux Condenser A->B C Heat to 100°C for 1h (Hydrazone Formation) B->C D Increase Heat to 200°C (Water Distills Off) C->D E Reflux at 200°C for 4h (N₂ Evolution) D->E F Cool to RT & Dilute with H₂O E->F G Extract with Diethyl Ether F->G H Wash with HCl & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Column Chromatography (If Necessary) I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Workflow for the Wolff-Kishner reduction of the keto-ester.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeNotes
Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate290.40102.90 gStarting material.
Hydrazine Hydrate (~64% N₂H₄)50.06100 (10 eq)~5.0 mLToxic and corrosive. Handle with extreme care.
Potassium Hydroxide (KOH)56.1150 (5 eq)2.81 gUse pellets or flakes.
Diethylene Glycol (DEG)106.12-30 mLHigh-boiling solvent.
Hydrochloric Acid (HCl)36.46-~20 mL (2M aq.)For washing.
Diethyl Ether (Et₂O)74.12-~100 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying.
Step-by-Step Experimental Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting keto-ester (2.90 g, 10 mmol), potassium hydroxide (2.81 g, 50 mmol), and diethylene glycol (30 mL).

  • Hydrazone Formation: Add hydrazine hydrate (~5.0 mL, 100 mmol) to the mixture. Heat the reaction in an oil bath to 100 °C for 1 hour.

  • Reduction: Increase the temperature of the oil bath to 200-210 °C. Water and excess hydrazine will distill off. Once the vigorous bubbling subsides, continue to reflux the mixture at this temperature for 4 hours. Vigorous evolution of nitrogen gas should be observed.

  • Cooling & Dilution: Allow the reaction to cool to room temperature. Carefully dilute the viscous mixture with water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with 2M HCl (20 mL) to remove any remaining hydrazine, followed by brine (20 mL).

  • Isolation: Dry the ether layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude product can be purified by column chromatography if necessary. Confirm the absence of the ketone C=O stretch in the IR spectrum and verify the structure by NMR and MS.

Protocol III: Ester Hydrolysis (Saponification)

This protocol converts the ethyl ester to a carboxylic acid under basic conditions. The resulting carboxylate salt is then protonated with acid to yield the final product.

Principle of the Reaction: Saponification is a classic base-promoted hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt.

Hydrolysis Workflow Diagram

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Substrate in EtOH/H₂O B Add NaOH Solution A->B C Reflux for 2h B->C D Monitor by TLC C->D E Cool to RT & Remove EtOH D->E F Cool to 0°C & Acidify with HCl E->F G Collect Precipitate by Filtration F->G H Wash with Cold Water G->H I Dry in Vacuo H->I J Characterize Product (NMR, IR, MP) I->J

Caption: Workflow for the saponification of the ethyl ester.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeNotes
Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate290.40102.90 gStarting material.
Sodium Hydroxide (NaOH)40.0030 (3 eq)1.20 g
Ethanol (EtOH)46.07-40 mLSolvent.
Water (H₂O)18.02-10 mLSolvent.
Hydrochloric Acid (HCl)36.46-~10 mL (6M aq.)For acidification.
Step-by-Step Experimental Protocol
  • Setup: In a 100 mL round-bottom flask, dissolve the starting ester (2.90 g, 10 mmol) in ethanol (40 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.20 g, 30 mmol) in water (10 mL) and add this solution to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours, monitoring the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water (20 mL) and cool the flask in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH is ~1-2 (check with pH paper). A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove inorganic salts. Dry the product in a vacuum oven to a constant weight.

  • Characterization: Confirm the structure by analyzing the product's melting point, IR (look for broad O-H stretch), and NMR spectra.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Source: Wiley. URL: [Link]

  • Title: The Friedel–Crafts acylation reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Wolff-Kishner Reduction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Saponification. Source: Chemistry LibreTexts. URL: [Link]

Method

Application Notes &amp; Protocols: Mechanistic Insights and Synthetic Strategy for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and mechanistic understanding of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a long-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and mechanistic understanding of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a long-chain aryl ketone with potential applications as a versatile intermediate in pharmaceutical and fine chemical synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. We delve into the causality behind experimental choices, from the selection of reagents and catalysts to the control of reaction parameters that dictate yield and regioselectivity. Detailed, step-by-step protocols for the preparation of the necessary acylating agent and the final acylation reaction are provided, alongside guidelines for product purification and characterization. This guide is designed to equip researchers with the theoretical knowledge and practical expertise to successfully synthesize and study this class of compounds.

Introduction: The Significance of Long-Chain Aryl Ketones

Long-chain aryl ketones are a class of organic molecules characterized by an aromatic ring connected to a ketone functionality which is part of a long aliphatic chain. These structures are of significant interest in medicinal chemistry and materials science. The aromatic ketone moiety can serve as a key pharmacophore or as a synthetic handle for further molecular elaboration, while the long aliphatic chain can modulate physicochemical properties such as lipophilicity, which is crucial for drug absorption and distribution. Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a representative example of this class, offering multiple sites for chemical modification. Its synthesis is most effectively achieved via the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[1]

The Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate from 1,4-dimethylbenzene and a suitable acylating agent proceeds via an electrophilic aromatic substitution mechanism. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

Step 1: Formation of the Acylium Ion

The Lewis acid catalyst activates the acylating agent, ethyl 8-chloro-8-oxooctanoate, by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the 1,4-dimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity

A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final aryl ketone product.

Diagram of the Friedel-Crafts Acylation Mechanism:

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Ethyl 8-chloro-8-oxooctanoate AcyliumIon Acylium Ion (Electrophile) + [AlCl₄]⁻ AcylChloride->AcyliumIon Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AreniumIon Arenium Ion (Sigma Complex) AromaticRing 1,4-Dimethylbenzene AromaticRing->AreniumIon Nucleophilic Attack FinalProduct Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate AreniumIon->FinalProduct Loss of H⁺ HCl HCl AlCl3_regen AlCl₃ (Regenerated) G SubericAcid Suberic Acid Monoester Ethyl Hydrogen Suberate SubericAcid->Monoester Ethanol, H₂SO₄ (cat.), Reflux AcylChloride Ethyl 8-chloro-8-oxooctanoate Monoester->AcylChloride SOCl₂, DCM

Sources

Application

Application Notes and Protocols: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a pivotal intermediate in the synthesis of v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The document details its synthesis via Friedel-Crafts acylation, purification, and characterization, along with its subsequent application in the synthesis of the antidiabetic drug, Repaglinide. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

In the intricate landscape of pharmaceutical synthesis, the selection and preparation of key intermediates are critical determinants of the efficiency, scalability, and cost-effectiveness of the overall process. Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (CAS No. 898792-88-6) has emerged as a valuable building block, particularly in the synthesis of meglitinide-class antidiabetic drugs.[1][2] Its bifunctional nature, possessing both an aromatic ketone and an aliphatic ester, allows for sequential and regioselective modifications, making it an ideal precursor for complex molecular architectures.

The 2,5-dimethylphenyl moiety provides a specific substitution pattern that is often crucial for the pharmacological activity of the final API, while the ethyl octanoate chain acts as a versatile handle for introducing further functionalities. This guide will elucidate the synthesis of this intermediate and its role in the construction of Repaglinide, a potent, short-acting insulin secretagogue.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in subsequent synthetic steps.

PropertyValueSource
CAS Number 898792-88-6
Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
Appearance Pale yellow oil (predicted)-
Boiling Point ~385 °C (predicted)-
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)-
Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, the following spectroscopic data can be predicted based on its structure and data from analogous compounds. This information is crucial for in-process monitoring and final product confirmation.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.60 (s, 1H, Ar-H)

  • δ 7.15 (d, J=7.6 Hz, 1H, Ar-H)

  • δ 7.05 (d, J=7.6 Hz, 1H, Ar-H)

  • 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

  • 2.95 (t, J=7.4 Hz, 2H, -COCH₂-)

  • 2.45 (s, 3H, Ar-CH₃)

  • 2.30 (s, 3H, Ar-CH₃)

  • 2.28 (t, J=7.5 Hz, 2H, -CH₂COOEt)

  • 1.60-1.75 (m, 4H, alkyl chain)

  • 1.25-1.40 (m, 4H, alkyl chain)

  • 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 201.5 (C=O, ketone)

  • δ 173.5 (C=O, ester)

  • δ 137.0 (Ar-C)

  • δ 135.5 (Ar-C)

  • δ 132.0 (Ar-C)

  • δ 131.0 (Ar-CH)

  • δ 129.0 (Ar-CH)

  • δ 128.5 (Ar-CH)

  • δ 60.5 (-OCH₂)

  • δ 38.5 (-COCH₂)

  • δ 34.5 (-CH₂COOEt)

  • δ 29.0 (alkyl chain)

  • δ 28.8 (alkyl chain)

  • δ 25.0 (alkyl chain)

  • δ 24.5 (alkyl chain)

  • δ 21.0 (Ar-CH₃)

  • δ 20.5 (Ar-CH₃)

  • δ 14.2 (-OCH₂CH₃)

IR (neat, cm⁻¹):

  • ~2930 (C-H, aliphatic)

  • ~1735 (C=O, ester)

  • ~1685 (C=O, ketone)

  • ~1610, 1480 (C=C, aromatic)

  • ~1250 (C-O, ester)

Mass Spectrometry (EI):

  • m/z (%): 290 (M⁺), 261, 245, 133, 105

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is most efficiently achieved via a Friedel-Crafts acylation of p-xylene with a suitable acylating agent derived from suberic acid.[3][4] The use of ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoester) is a common strategy.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich p-xylene ring. The methyl groups on p-xylene are ortho, para-directing and activating, leading to a high yield of the desired product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Acyl_Chloride Ethyl 8-chloro-8-oxooctanoate Acylium_Ion Acylium Ion Complex Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex + p-Xylene pXylene p-Xylene pXylene->Sigma_Complex Product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Sigma_Complex->Product - H⁺, -AlCl₃

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol

Materials:

  • p-Xylene (anhydrous)

  • Ethyl 8-chloro-8-oxooctanoate

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add p-xylene (1.5 eq) to the stirred suspension. In the dropping funnel, dissolve ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Stir until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Application in Repaglinide Synthesis

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a precursor to a key intermediate in the synthesis of Repaglinide. The subsequent transformations typically involve a reductive amination of the ketone, followed by amide coupling and ester hydrolysis.

Synthetic Pathway Overview

G A Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate B Chiral Amine Intermediate A->B Reductive Amination with (S)-(-)-1-(1-Naphthyl)ethylamine C Repaglinide Precursor (Amide) B->C Amide Coupling with 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid D Repaglinide C->D Hydrolysis

Caption: Synthetic pathway to Repaglinide.

Protocol: Reductive Amination

This protocol describes a plausible reductive amination step to introduce the chiral amine necessary for the synthesis of (S)-Repaglinide.

Materials:

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • (S)-(-)-1-(1-Naphthyl)ethylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (1.0 eq) in DCE. Add (S)-(-)-1-(1-Naphthyl)ethylamine (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the resulting imine solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the chiral amine intermediate.

Conclusion

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation and its strategic application in the synthesis of APIs like Repaglinide underscore its importance in drug development. The protocols provided in this guide are designed to be robust and reproducible, offering a solid foundation for researchers and scientists in the field.

References

  • Google Patents. CN101220007A - A kind of method for preparing repaglinide.
  • Pearson+. Draw the product(s) of each of the following reactions: c. p-xylene.... [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

  • Filo. Friedel-Crafts acylation of the individual isomers of xylene with acetyl.... [Link]

  • Google Patents. CN100445275C - A kind of technique of synthesizing repaglinide.
  • PubMed. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. [Link]

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Method

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

For: Researchers, scientists, and drug development professionals. Introduction Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is an aryl ketoester of interest in pharmaceutical and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is an aryl ketoester of interest in pharmaceutical and fine chemical synthesis. Its structure, featuring a substituted aromatic ketone linked to a long-chain ester, makes it a versatile intermediate for the synthesis of more complex molecules. The successful and efficient production of this compound on a larger scale requires careful consideration of the synthetic route, reaction conditions, purification methods, and safety protocols. This guide provides a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, moving from laboratory-scale procedures to pilot plant or industrial production.

The primary synthetic route involves a two-stage process: the preparation of the acylating agent, ethyl 8-chloro-8-oxooctanoate, from suberic acid, followed by a Friedel-Crafts acylation of p-xylene. This document will delve into the intricacies of each step, offering insights into process optimization, byproduct mitigation, and robust analytical quality control.

Strategic Overview of the Synthesis

The overall synthetic pathway is a classic approach to the formation of aryl ketones. The logic behind this two-step sequence is to first prepare a reactive acylating agent from a readily available dicarboxylic acid, followed by its reaction with the chosen aromatic substrate.

synthesis_overview suberic_acid Suberic Acid monoester Monoethyl Suberate suberic_acid->monoester Monoesterification acyl_chloride Ethyl 8-chloro-8-oxooctanoate monoester->acyl_chloride Chlorination final_product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate acyl_chloride->final_product Friedel-Crafts Acylation p_xylene p-Xylene p_xylene->final_product

Caption: Overall synthetic workflow.

Part 1: Preparation of the Acylating Agent - Ethyl 8-chloro-8-oxooctanoate

The quality and reactivity of the acylating agent are paramount for a successful Friedel-Crafts reaction. This section details a scalable two-step process to synthesize ethyl 8-chloro-8-oxooctanoate from suberic acid.

Step 1.1: Scalable Synthesis of Monoethyl Suberate

The selective monoesterification of a dicarboxylic acid like suberic acid can be challenging on a large scale due to the potential for diester formation. A robust method involves the controlled reaction of adipic anhydride with ethanol, a strategy that can be adapted for suberic acid[1].

Protocol: Monoesterification of Suberic Acid

  • Anhydride Formation (Optional but recommended for control): In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser, charge suberic acid and a high-boiling inert solvent (e.g., toluene or xylene). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Heat the mixture to reflux to remove water azeotropically, driving the formation of suberic anhydride. Monitor the water collection to determine reaction completion.

  • Esterification: Cool the reaction mixture containing suberic anhydride. Slowly add one equivalent of anhydrous ethanol. The exothermic reaction will form the monoethyl ester. Maintain the temperature below 40°C during the addition.

  • Work-up: After the reaction is complete (monitored by titration of remaining carboxylic acid or by GC), cool the mixture. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

ParameterRecommended ValueRationale
Reactants Suberic Acid, Anhydrous EthanolReadily available starting materials.
Catalyst Concentrated H₂SO₄ (catalytic)Effective for anhydride formation.
Solvent Toluene or XyleneAllows for azeotropic removal of water.
Temperature Reflux for anhydride, <40°C for esterificationControls reaction rate and minimizes side reactions.
Monitoring Water collection, GC, TitrationEnsures reaction completion.
Step 1.2: Preparation of Ethyl 8-chloro-8-oxooctanoate

The conversion of the monoester carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose on an industrial scale due to the gaseous nature of its byproducts (SO₂ and HCl)[2].

Protocol: Acyl Chloride Formation

  • Reaction Setup: In a glass-lined reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a gas scrubber system for HCl and SO₂, charge the crude or purified monoethyl suberate. A solvent such as toluene or dichloromethane can be used, although the reaction can often be run neat.

  • Reagent Addition: Slowly add a slight excess (1.1-1.2 equivalents) of thionyl chloride to the stirred monoethyl suberate. The reaction is exothermic and will generate gas. Control the addition rate to maintain a manageable reaction temperature (typically 40-60°C). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction[3].

  • Reaction Completion: After the addition is complete, heat the mixture gently (e.g., to 70-80°C) until gas evolution ceases. This indicates the reaction is complete.

  • Purification: The product, ethyl 8-chloro-8-oxooctanoate, is typically purified by vacuum distillation to remove any unreacted starting material and colored impurities[4].

ParameterRecommended ValueRationale
Reagents Monoethyl Suberate, Thionyl ChlorideEfficient conversion to the acyl chloride[2].
Catalyst DMF (catalytic)Accelerates the reaction[3].
Temperature 40-60°C during addition, 70-80°C for completionControls reaction rate and ensures full conversion.
Purification Vacuum DistillationProvides high-purity acylating agent[4].

Part 2: Friedel-Crafts Acylation of p-Xylene

This is the key carbon-carbon bond-forming step to generate the target aryl ketone. The success of this electrophilic aromatic substitution on a large scale hinges on careful control of reaction parameters to maximize yield and minimize byproducts.

friedel_crafts_mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl complex [R-CO-Cl---AlCl₃] acyl_chloride->complex lewis_acid AlCl₃ lewis_acid->complex acylium_ion R-C≡O⁺ + AlCl₄⁻ complex->acylium_ion arenium_ion Arenium Ion Intermediate acylium_ion->arenium_ion p_xylene p-Xylene p_xylene->arenium_ion product_complex Product-AlCl₃ Complex arenium_ion->product_complex -H⁺ final_product Aryl Ketone Product product_complex->final_product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Scale-Up Protocol: Friedel-Crafts Acylation
  • Reactor Setup: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the reagents. The reactor should be equipped with a robust mechanical stirrer, a jacket for temperature control, a dropping funnel for controlled addition, a reflux condenser, and a gas outlet connected to a scrubber. The entire system must be kept under an inert atmosphere (e.g., nitrogen) as aluminum chloride is highly moisture-sensitive[5].

  • Charging Reagents: Charge the reactor with the solvent (anhydrous dichloromethane is common) and p-xylene (typically used in excess to favor mono-acylation). Cool the mixture to 0-5°C.

  • Catalyst Addition: In a separate, dry vessel, prepare a slurry of anhydrous aluminum chloride (typically 1.1 to 1.3 equivalents) in anhydrous dichloromethane. Slowly and carefully add this slurry to the reactor, maintaining the temperature below 10°C.

  • Acylating Agent Addition: Dissolve the purified ethyl 8-chloro-8-oxooctanoate in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture over several hours. The rate of addition should be carefully controlled to maintain the internal temperature between 0-10°C. This minimizes side reactions[4].

  • Reaction Monitoring: The reaction progress can be monitored by an in-process control method such as GC or HPLC to check for the disappearance of the acyl chloride.

  • Quenching: This is a highly exothermic and potentially hazardous step that requires strict control. The reaction mixture is transferred slowly and carefully to a separate quench vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid. Never add water or acid to the reaction mixture directly in the primary reactor on a large scale. The temperature of the quench mixture should be maintained below 25°C. This step breaks down the aluminum chloride-ketone complex[6].

  • Work-up: After quenching, the mixture is transferred to a liquid-liquid extractor. The organic layer is separated. The aqueous layer is extracted one or more times with dichloromethane. The combined organic layers are then washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Solvent Removal: The solvent is removed from the organic phase by distillation, initially at atmospheric pressure, followed by vacuum to remove the final traces.

ParameterRecommended ValueRationale
Catalyst Anhydrous AlCl₃ (1.1-1.3 eq.)Standard Lewis acid for this reaction. Stoichiometric amounts are needed as it complexes with the product[7].
Solvent Anhydrous DichloromethaneInert solvent, good solubility for reagents.
Temperature 0-10°CMinimizes side reactions like isomerization and diacylation[4].
Order of Addition Acyl chloride to p-xylene/AlCl₃ mixtureStandard procedure to maintain a low concentration of the reactive acylium ion.
Quenching Slow addition to ice/HCl mixtureSafely decomposes the AlCl₃ complex and excess reagent[6].
Mitigation of Side Reactions
  • Diacylation: The product ketone is deactivated towards further electrophilic substitution, which naturally limits diacylation. Using an excess of p-xylene also statistically favors mono-acylation.

  • Isomerization of p-Xylene: Under strong Lewis acid conditions, p-xylene can isomerize to m-xylene or o-xylene, leading to a mixture of product isomers. Maintaining a low reaction temperature is the most effective way to suppress this side reaction.

Part 3: Purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Achieving high purity is critical, especially for pharmaceutical intermediates. A multi-step purification process is often necessary.

  • Aqueous Work-up: As described above, the initial work-up removes the bulk of the inorganic impurities and acidic residues.

  • Fractional Vacuum Distillation: This is the preferred method for purifying the crude product on a large scale. The high boiling point of the target molecule necessitates distillation under reduced pressure to prevent thermal decomposition[8][9].

    • Fraction 1 (Fore-run): Distill off any remaining solvent and unreacted p-xylene.

    • Fraction 2 (Heart cut): Collect the pure product at a constant temperature and pressure.

    • Fraction 3 (Tails): Contains higher-boiling impurities.

  • Recrystallization (Optional): If distillation does not provide the desired purity, recrystallization can be an effective final polishing step. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) must be developed. For keto-esters, a non-polar/polar solvent mixture often works well[6].

Part 4: Analytical Quality Control

Robust analytical methods are required to ensure the identity, purity, and consistency of the final product.

Analytical TechniquePurposeTypical Parameters
GC-MS Purity assessment and identification of volatile impurities.Column: HP-5ms or equivalent. Oven Program: 80°C (2 min), ramp at 10°C/min to 280°C (hold 5 min). MS Scan Range: m/z 40-500[10][11].
HPLC-UV Quantitative purity analysis (area % or against a standard).Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water. Detection: UV at a wavelength corresponding to the absorbance maximum of the aryl ketone chromophore (e.g., ~254 nm)[12].
¹H and ¹³C NMR Structural confirmation and identification of isomers.Confirm expected signals for aromatic, aliphatic, and ester protons/carbons.
FTIR Functional group confirmation.Presence of characteristic C=O stretches for the ketone and ester.

A typical specification for a pharmaceutical intermediate would be a purity of ≥98.5% by HPLC or GC, with specific limits on any identified impurities.

Part 5: Scale-Up Safety and Environmental Considerations

Scaling up a Friedel-Crafts acylation requires a formal Process Safety Management (PSM) approach[13][14].

safety_considerations cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Waste Management h1 AlCl₃: Highly reactive with water, corrosive c1 Inert, dry reaction conditions h1->c1 h2 Acyl Chloride/Thionyl Chloride: Corrosive, release HCl c4 Gas scrubbing system h2->c4 h3 Exothermic Reactions: Acylation and Quenching c2 Robust temperature control (jacketed reactors) h3->c2 c3 Controlled addition rates h3->c3 c5 Dedicated quench vessel h3->c5 h4 HCl/SO₂ Off-gassing w1 Aqueous Aluminum Salt Waste Stream w1_treat Treatment for disposal [9] w1->w1_treat Neutralization & Precipitation w2 Organic Solvent Waste w2_treat Incineration w2->w2_treat Distillation & Recovery

Caption: Key safety and environmental considerations.

  • Reagent Handling: Anhydrous aluminum chloride is a fine powder that is highly reactive with moisture, releasing HCl gas. It should be handled in a controlled environment with appropriate personal protective equipment (PPE), including respiratory protection. Thionyl chloride and the acyl chloride are also corrosive and moisture-sensitive.

  • Exotherm Control: Both the acylation and, particularly, the quenching step are highly exothermic. A reliable reactor cooling system and a well-designed quench procedure are critical to prevent runaway reactions.

  • Off-Gas Management: The reaction generates HCl gas, and the preparation of the acyl chloride generates HCl and SO₂. These gases must be vented from the reactor through a caustic scrubbing system to neutralize them before release.

  • Waste Disposal: The primary waste stream is the acidic aqueous solution containing aluminum salts from the quench. This stream must be neutralized before it can be sent for wastewater treatment. Depending on local regulations, the precipitated aluminum hydroxide may need to be handled as solid waste[7][15][16][17]. Organic solvent waste should be recycled via distillation or disposed of by incineration.

Conclusion

The scale-up synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is a feasible process based on well-established chemical principles. Success at a larger scale is contingent upon a thorough understanding of the reaction mechanisms, careful control of process parameters to minimize side reactions, and a robust purification strategy. Most importantly, a comprehensive approach to process safety and waste management is non-negotiable to ensure a safe, environmentally responsible, and efficient manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals embarking on the scale-up of this and related aryl ketoesters.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Welcome to the technical support center for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is primarily achieved through a two-step process: the preparation of the acylating agent, ethyl 7-(chloroformyl)heptanoate, from suberic acid, followed by a Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene). This guide will address potential challenges in both stages of this synthesis.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acylating Agent Preparation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Workup & Purification Suberic_Acid Suberic Acid Monoesterification Monoesterification (Ethanol, Acid Catalyst) Suberic_Acid->Monoesterification Monoester_Acid Suberic Acid Monoethyl Ester Monoesterification->Monoester_Acid Chlorination Chlorination (e.g., Thionyl Chloride) Monoester_Acid->Chlorination Acyl_Chloride Ethyl 7-(chloroformyl)heptanoate Chlorination->Acyl_Chloride FC_Reaction Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl3) Acyl_Chloride->FC_Reaction p_Xylene p-Xylene p_Xylene->FC_Reaction Crude_Product Crude Product FC_Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Purification->Final_Product Troubleshooting_FC_Acylation Start Low Yield of Final Product Check_Isomers Isomeric byproducts present? Start->Check_Isomers Check_Diacylation Diacylated byproduct present? Check_Isomers->Check_Diacylation No Isomer_Solution Lower reaction temperature (e.g., 0°C). Optimize (reduce) AlCl3 loading. Consider milder Lewis acid. Check_Isomers->Isomer_Solution Yes Check_StartingMaterial High amount of unreacted p-xylene? Check_Diacylation->Check_StartingMaterial No Diacylation_Solution Use 1:1 stoichiometry (acyl chloride:p-xylene). Slowly add acyl chloride. Avoid prolonged reaction times/high temps. Check_Diacylation->Diacylation_Solution Yes SM_Solution Ensure anhydrous conditions. Use fresh, high-purity AlCl3. Use stoichiometric amount of AlCl3 (≥1 eq). Check_StartingMaterial->SM_Solution Yes Isomer_Yes Yes Isomer_No No Diacylation_Yes Yes Diacylation_No No SM_Yes Yes SM_No No

Optimization

Technical Support Center: Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Document ID: TSC-FC825-001 Last Updated: January 17, 2026 Introduction This technical guide serves as a dedicated support resource for researchers and chemists engaged in the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-o...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-FC825-001

Last Updated: January 17, 2026

Introduction

This technical guide serves as a dedicated support resource for researchers and chemists engaged in the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. The primary and most efficient route to this molecule is the Friedel-Crafts acylation of p-xylene with a suberic acid derivative, typically ethyl 8-chloro-8-oxooctanoate, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] While this is a powerful C-C bond-forming reaction, it is not without its challenges.[2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and experimental issues, ensuring a higher success rate, yield, and purity.

Core Reaction Pathway

The intended transformation involves the electrophilic aromatic substitution where the acylium ion, generated from ethyl 8-chloro-8-oxooctanoate and AlCl₃, attacks the electron-rich p-xylene ring.

Sources

Troubleshooting

"Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" purification challenges

Answering the call of complex chemical syntheses, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the purification challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemical syntheses, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the purification challenges associated with Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate . As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to guide you through common and complex purification hurdles.

The synthesis of this molecule, typically via a Friedel-Crafts acylation, is robust but often leaves a trail of challenging impurities that can complicate downstream applications.[1][2] This guide is structured to address these issues head-on, providing clear, actionable advice in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Q1: What are the most likely impurities in my crude product after a Friedel-Crafts synthesis?

A1: The impurity profile is largely dictated by the Friedel-Crafts acylation conditions. You should anticipate the following:

  • Unreacted Starting Materials: Excess 1,4-dimethylbenzene (p-xylene) is common, as it is often used as both reactant and solvent. Residual acylating agent, such as ethyl 8-chloro-8-oxooctanoate, may also be present.

  • Positional Isomers: Although the 2- and 5-methyl groups strongly direct acylation to the 4-position, trace amounts of other isomers can form.

  • Di-acylated Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acylation on the aromatic ring can occur.

  • Hydrolyzed Reagents: The acylating agent can hydrolyze to form the corresponding carboxylic acid, ethyl 8-carboxy-8-oxooctanoate.

  • Residual Catalyst: Incomplete quenching of the Lewis acid (e.g., AlCl₃) will leave metallic and acidic residues.

Q2: My crude product is a persistent oil. How can I approach recrystallization?

A2: It is common for long-chain esters like this to be oils or low-melting solids, making traditional recrystallization difficult.[3]

  • Trituration: First, try "triturating" the oil. This involves stirring the crude oil vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). This can sometimes induce crystallization of the product or wash away non-polar impurities.

  • Solvent Pair Screening: If trituration fails, a solvent pair system is your next best option.[4] Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, diethyl ether) and slowly add a poor solvent (e.g., hexanes, heptane) until persistent cloudiness appears. Gentle heating to redissolve, followed by slow cooling, may yield crystals.[4]

  • Focus on Chromatography: If the compound remains an oil, column chromatography is the most reliable purification method.

Q3: How do I ensure complete removal of the aluminum chloride (AlCl₃) catalyst?

A3: Incomplete removal of the AlCl₃ catalyst is a common source of product degradation and poor chromatographic performance. A thorough aqueous work-up is critical.[1] The standard procedure is to very slowly pour the reaction mixture onto a stirred slurry of crushed ice, often containing concentrated hydrochloric acid. This highly exothermic quench hydrolyzes the aluminum salts and protonates any aluminum-complexed ketone, releasing the product. Subsequent extractions with an organic solvent and washes with dilute acid, water, saturated sodium bicarbonate, and brine will effectively remove the residual salts.[1][5]

Q4: My compound is UV active, but what chemical stain can I use for TLC visualization?

A4: While the aromatic ketone provides good UV visualization, a chemical stain is excellent for identifying non-UV active impurities.

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile, all-purpose stain that reacts with any functional group that can be oxidized, including the ketone and the alkyl chain. It will appear as yellow/brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is particularly effective for carbonyl compounds. After dipping the TLC plate and heating, your product should appear as a distinctively colored spot.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification workflow.

ProblemProbable Cause(s)Recommended Solution(s)
1. Poor separation during column chromatography. - Incorrect Solvent System: Eluent polarity is too high or too low. - Column Overloading: Too much crude material applied to the column. - Co-eluting Impurities: An impurity has a polarity very similar to the product.- Optimize Eluent: Systematically screen solvent systems using TLC. A common starting point for aryl ketones is a Hexane:Ethyl Acetate gradient (e.g., 20:1 to 10:1).[6] - Reduce Load: Use a larger column or apply less material. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. - Change Solvent System: Try a different solvent combination (e.g., Toluene:Acetone or Dichloromethane:Hexane) to alter the selectivity of the separation.
2. Product appears as a smear or "streak" on the TLC plate and column. - Acidic Impurities: Residual acid from the work-up can cause the compound to interact strongly with the acidic silica gel. - Product Overloading on TLC. - Neutralize Crude Product: Before loading, dissolve the crude product in your solvent and wash again with saturated NaHCO₃ solution, then dry thoroughly. - Use Neutralized Silica: Prepare a slurry of silica gel with your eluent containing a small amount of triethylamine (~0.5%) to neutralize the acidic sites. This can significantly improve chromatography for sensitive compounds.
3. Final product is pure by ¹H NMR but has a low yield. - Irreversible Adsorption: The product may have partially adsorbed onto the silica gel and was not fully eluted. - Mechanical Losses: Product loss during solvent removal or transfers.- Ensure Complete Elution: After the product has seemingly eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate) and check the fractions by TLC to ensure no product remained on the column. - Careful Handling: Be meticulous during extractions and when evaporating solvent from fractions to minimize loss.
4. Persistent contamination with 1,4-dimethylbenzene (p-xylene). - High Volatility & Co-elution: p-xylene is non-polar and can co-elute with the product in highly non-polar eluents. It is also difficult to remove completely on a rotary evaporator.- High Vacuum Removal: Before chromatography, place the crude oil under high vacuum for several hours to remove most of the volatile p-xylene. - Chromatography Optimization: Use a very non-polar eluent at the beginning of your column (e.g., 100% Hexane) to wash off the p-xylene before increasing the polarity to elute your product.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the essential purification and analysis stages.

Protocol 1: Flash Column Chromatography Purification

This protocol is the primary method for purifying Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

  • Prepare the Column: Select a glass column and pack it with silica gel (100-200 mesh is standard) as a slurry in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).[7] The amount of silica should be approximately 30-50 times the weight of the crude product.

  • Prepare the Sample: Dissolve the crude oil in a minimal amount of a moderately polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique often results in better separation than loading the sample as a liquid.

  • Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with the starting solvent mixture, applying gentle positive pressure.

  • Collect and Analyze Fractions: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a chemical stain.

  • Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this relatively volatile compound and identifying any impurities.[8]

  • Sample Preparation: Prepare a dilute solution of your purified product (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250 °C, 1.0 µL injection volume, 50:1 split ratio.

    • Oven Program: Start at 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 10 min.[8]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Determine purity by calculating the peak area percentage of the main product relative to the total integrated peak area in the chromatogram.[8] Identify impurities by comparing their mass spectra to library databases.

Section 4: Visual Guides and Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Decision_Tree A Crude Product (Post-Workup) B Is the product a solid or a persistent oil? A->B C Solid or Semi-Solid B->C Solid D Persistent Oil B->D Oil E Attempt Trituration/Recrystallization (e.g., Hexane/EtOAc) C->E H Proceed to Flash Column Chromatography D->H F Is purity >98% by NMR/GC? E->F G Purification Complete F->G Yes F->H No I Assess purity by NMR and/or GC-MS H->I I->F

Caption: Decision tree for selecting a purification strategy.

Diagram 2: General Synthesis and Purification Workflow

Purification_Workflow cluster_reaction Synthesis cluster_workup Initial Cleanup cluster_purification High-Purity Isolation cluster_analysis Quality Control A Friedel-Crafts Acylation (p-xylene + acylating agent) B Quench Reaction (Ice / aq. HCl) A->B C Aqueous Work-up (Extraction & Washes) B->C D Dry & Concentrate C->D E Crude Product D->E F Flash Column Chromatography E->F G Pure Fractions F->G H Purity & Identity Check (TLC, GC-MS, NMR) G->H I Final Product >98% H->I

Caption: Standard workflow from synthesis to final product analysis.

References

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24).
  • Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine. (n.d.). AWS.
  • Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (n.d.). Benchchem.
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023, August 24). MDPI.
  • Recrystallization Solvent Pair. (2013, July 12). YouTube. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and Other Alkylphenyl Oxooctanoates in Inflammation Research. (n.d.). Benchchem.
  • Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). Benchchem.
  • How do I recrystallize this product? (n.d.). Reddit. Retrieved from [Link]

  • A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Optimization of Friedel-Crafts Acylation for the Synthesis of Substituted Phenyloctanoates

Welcome to the technical support center for the optimization of Friedel-Crafts reactions, with a specific focus on the synthesis of substituted phenyloctanoates. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Friedel-Crafts reactions, with a specific focus on the synthesis of substituted phenyloctanoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in your experimental endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Friedel-Crafts acylation of substituted phenols to produce phenyloctanoates.

Q1: What are the primary challenges when performing a Friedel-Crafts acylation on a substituted phenol with octanoyl chloride?

The Friedel-Crafts acylation of phenols presents unique challenges compared to the acylation of simple aromatic hydrocarbons. The main difficulties arise from the bidentate nucleophilic nature of phenols, which can lead to two competing reactions: C-acylation and O-acylation.[1]

  • C-acylation: This is the desired reaction, where the octanoyl group is attached to the aromatic ring, forming a hydroxyaryl ketone.

  • O-acylation: This is often the kinetically favored side reaction, where the octanoyl group attaches to the phenolic oxygen, forming a phenyl octanoate ester.[1]

Another significant challenge is the deactivation of the Lewis acid catalyst. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid (e.g., AlCl₃), forming a complex that reduces the catalyst's activity. This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution, potentially leading to low yields.[1]

Q2: How can I favor the desired C-acylation over O-acylation?

Controlling the reaction conditions, especially the amount of catalyst, is crucial for directing the acylation towards the desired C-acylated product.

  • High Catalyst Concentration: Employing a stoichiometric excess of a strong Lewis acid like AlCl₃ or using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent generally promotes C-acylation.[1] The excess catalyst can coordinate with the oxygen of any initially formed ester, facilitating its rearrangement to the more thermodynamically stable C-acylated product via the Fries rearrangement.[1]

  • Low Catalyst Concentration: Conversely, using low concentrations of an acid catalyst tends to favor the formation of the O-acylated phenyl ester.[1]

Q3: What is the Fries Rearrangement, and how can it be utilized to improve the yield of my desired substituted phenyloctanoate?

The Fries rearrangement is a reaction where an aryl ester is transformed into a hydroxy aryl ketone in the presence of a Lewis acid catalyst. This reaction can be a powerful tool if you are struggling with predominant O-acylation. The process can be performed in two distinct steps:

  • Esterification (O-acylation): The substituted phenol is first intentionally acylated on the oxygen to form the stable phenyl octanoate ester.

  • Rearrangement: The isolated ester is then subjected to Fries rearrangement conditions (e.g., heating with a Lewis acid) to migrate the octanoyl group from the oxygen to the aromatic ring, yielding the desired ortho- and para-hydroxyaryl ketones.[2]

The regioselectivity of the Fries rearrangement is often temperature-dependent. Lower reaction temperatures typically favor the formation of the para isomer, which is the thermodynamically controlled product. Higher temperatures tend to favor the formation of the ortho isomer, likely due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1]

Q4: How do substituents on the phenol ring affect the regioselectivity of the acylation?

Substituents on the aromatic ring play a critical role in directing the incoming octanoyl group to either the ortho or para position relative to the hydroxyl group.

  • Activating Groups (e.g., -CH₃, -OCH₃): These groups are ortho, para-directing and increase the electron density of the ring, facilitating the electrophilic attack. The position of the substituent will determine the possible products. For example, in p-cresol, acylation can only occur at the ortho position.

  • Deactivating Groups (e.g., -NO₂, -Cl, -Br):

    • Halogens (-Cl, -Br): These are deactivating yet ortho, para-directing. The reaction may require harsher conditions (e.g., stronger Lewis acid, higher temperature) to proceed efficiently.

    • Strongly Deactivating Groups (-NO₂): Friedel-Crafts reactions generally fail with strongly deactivated rings.[3] If your substrate contains a nitro group, alternative synthetic routes should be considered.

Steric hindrance also plays a significant role. Bulky substituents on the ring or a bulky acylating agent will generally favor substitution at the less sterically hindered position, which is often the para position.

Q5: What are the best Lewis acids and solvents for this reaction?

The choice of Lewis acid and solvent is critical for optimizing yield and selectivity.

Lewis AcidCommon SolventsKey Considerations
AlCl₃ Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide, NitrobenzeneHighly active but requires stoichiometric amounts due to complexation with the product.[4] Moisture-sensitive.
FeCl₃ Dichloromethane, NitrobenzeneMilder than AlCl₃, can sometimes offer better selectivity.
ZnCl₂ None (solvent-free), DichloromethaneA milder Lewis acid, can be effective for highly activated phenols.[5]
BF₃ Diethyl ether (as BF₃·OEt₂)A versatile and moderately strong Lewis acid.
Solid Acids (e.g., Zeolites) Solvent-freeOffer advantages in terms of catalyst recovery and reduced waste. Can provide high selectivity for the para product.[6]

Solvent Choice and Regioselectivity:

  • Non-polar solvents (e.g., Carbon Disulfide): These can sometimes favor the formation of the para product at lower temperatures.

  • Polar solvents (e.g., Nitrobenzene): Can be used for less reactive substrates and at higher temperatures, which may favor the ortho product.

Section 2: Troubleshooting Common Issues

This section provides a structured guide to resolving common problems encountered during the synthesis of substituted phenyloctanoates via Friedel-Crafts acylation.

Problem 1: Low or No Yield of the Desired C-Acylated Product

Possible Causes & Solutions:

  • Predominant O-Acylation:

    • Diagnosis: The major product is the phenyl octanoate ester, confirmed by techniques like NMR and IR spectroscopy.

    • Solution 1: Increase Catalyst Loading. As discussed in the FAQs, a stoichiometric excess of a strong Lewis acid like AlCl₃ can promote the in-situ Fries rearrangement of the O-acylated product to the C-acylated ketone.[1]

    • Solution 2: Two-Step Fries Rearrangement. Isolate the O-acylated ester and then subject it to optimized Fries rearrangement conditions. This often provides better overall yields and control.[2]

  • Deactivated Aromatic Ring:

    • Diagnosis: The starting phenol is largely unreacted, even under forcing conditions. This is common for phenols with electron-withdrawing groups.

    • Solution: Consider using a more powerful Lewis acid or a higher reaction temperature. However, for strongly deactivated rings (e.g., nitrophenols), the Friedel-Crafts reaction is often not viable.[3]

  • Catalyst Inactivity:

    • Diagnosis: The reaction fails to initiate, even with activated phenols.

    • Solution: Ensure all reagents and solvents are anhydrous and that the glassware is thoroughly dried. Lewis acids like AlCl₃ are extremely sensitive to moisture. Use freshly opened or purified reagents.

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature:

    • Diagnosis: A mixture of ortho and para isomers is obtained.

    • Solution: Temperature is a key factor in controlling regioselectivity.

      • For the para isomer, try running the reaction at a lower temperature (e.g., 0-5 °C).[1]

      • For the ortho isomer, higher temperatures may be beneficial.[1]

  • Inappropriate Solvent:

    • Diagnosis: The desired isomer is the minor product.

    • Solution: Experiment with different solvents. Non-polar solvents at low temperatures often favor para substitution, while polar solvents at higher temperatures can favor ortho substitution.

Problem 3: Formation of Dark, Tarry Byproducts

Possible Causes & Solutions:

  • Excessively High Reaction Temperature:

    • Diagnosis: The reaction mixture darkens significantly and workup yields a resinous material.

    • Solution: Run the reaction at a lower temperature. If the reaction is highly exothermic, ensure efficient cooling and slow addition of the acylating agent.

  • Polyacylation:

    • Diagnosis: This is less common in acylation than alkylation but can occur with highly activated phenols.

    • Solution: Use a 1:1 stoichiometry of the acylating agent to the phenol. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[4]

Section 3: Experimental Protocols & Methodologies

The following are generalized protocols that should be optimized for your specific substituted phenol.

Protocol 1: Direct C-Acylation of an Activated Phenol (e.g., p-Cresol)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).

  • Solvent Addition: Add a dry, inert solvent such as 1,2-dichloroethane or nitrobenzene.

  • Substrate Addition: Dissolve the substituted phenol (1.0 eq.) in the same solvent and add it to the AlCl₃ slurry.

  • Acylating Agent Addition: Cool the mixture in an ice bath (0-5 °C). Add octanoyl chloride (1.0 eq.) dropwise via the addition funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or heat to a specific temperature (e.g., 50-80 °C) while monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step O-Acylation Followed by Fries Rearrangement

Step A: O-Acylation (Ester Formation)

  • Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) in a suitable solvent like dichloromethane or pyridine.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add octanoyl chloride (1.1 eq.) dropwise. If using a non-basic solvent, add a base like triethylamine (1.2 eq.) to neutralize the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC shows complete consumption of the phenol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenyl octanoate. Purify if necessary.

Step B: Fries Rearrangement

  • Setup: In a flame-dried flask, prepare a slurry of AlCl₃ (1.5-2.5 eq.) in a suitable solvent (e.g., 1,2-dichloroethane for lower temperatures, nitrobenzene for higher temperatures).

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5 °C for para-selectivity, or higher for ortho-selectivity). Slowly add a solution of the purified phenyl octanoate (1.0 eq.) in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature for several hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps described in Protocol 1.

Section 4: Visualizations and Data

Diagrams

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution octanoyl_chloride Octanoyl Chloride (RCOCl) complex1 RCOCl-AlCl₃ Complex octanoyl_chloride->complex1 + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->complex1 acylium_ion Acylium Ion (RCO⁺) + AlCl₄⁻ complex1->acylium_ion Forms Electrophile phenol Substituted Phenol sigma_complex Sigma Complex (Arenium Ion) phenol->sigma_complex + RCO⁺ product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ (regenerates catalyst) final_product Substituted Phenyloctanoate product_complex->final_product Aqueous Workup C_vs_O_Acylation cluster_pathways Reaction Pathways cluster_conditions Controlling Factors start Substituted Phenol + Octanoyl Chloride c_acylation C-Acylation (Ring Attack) start->c_acylation o_acylation O-Acylation (Oxygen Attack) start->o_acylation fries Fries Rearrangement o_acylation->fries Heat, Lewis Acid high_catalyst High [Lewis Acid] (e.g., >1.5 eq. AlCl₃) high_catalyst->c_acylation Favors low_catalyst Low [Lewis Acid] low_catalyst->o_acylation Favors fries->c_acylation

Caption: Competing C- vs. O-Acylation Pathways.

Data Tables

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

ConditionFavored Product IsomerRationale
Low Temperature para-hydroxyaryl ketoneThermodynamically more stable product.
High Temperature ortho-hydroxyaryl ketoneKinetically favored due to the formation of a stable bidentate chelate with the Lewis acid catalyst.
Non-polar Solvent para-hydroxyaryl ketoneFavors the less polar transition state leading to the para product.
Polar Solvent ortho-hydroxyaryl ketoneCan better solvate the more polar transition state leading to the ortho product.

References

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved January 18, 2026, from [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Biocatalytic Friedel‐Crafts Reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Bravo, J. A., et al. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 18, 2026, from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved January 18, 2026, from [Link]

  • Chlorocarbonylation of an arene followed by the addition of another arene... (n.d.). University of Delaware. Retrieved January 18, 2026, from [Link]

  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions... (2025, July 18). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Optimization of the Friedel–Crafts acylation reaction... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation... (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • A review of new developments in the Friedel–Crafts alkylation... (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • Using Acyl Chlorides in Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved January 18, 2026, from [Link]

  • Fries Rearrangement mechanism trick... (2022, April 17). YouTube. Retrieved January 18, 2026, from [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 4). YouTube. Retrieved January 18, 2026, from [Link]

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Troubleshooting

"Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" stability and degradation issues

Technical Support Center: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (CAS 898792-88-6).[1] This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and degradation of this keto-ester compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section covers the most common initial inquiries regarding the proper care and use of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability and prevent premature degradation, Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures, ideally at -20°C, and protected from light. These conditions minimize the risk of hydrolysis from atmospheric moisture and photo-induced degradation.

Q2: Which solvents are recommended for preparing stock solutions, and which should be avoided?

A2:

  • Recommended: For short-term use and stock solutions, high-purity, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are ideal.

  • Use with Caution: Anhydrous alcohols like ethanol are acceptable, but be aware that trans-esterification is a potential long-term risk, especially if acidic or basic impurities are present.

  • Avoid: Aqueous solutions, particularly those with acidic or basic pH, should be avoided for storage as they will promote ester hydrolysis.[2][3] Protic solvents in general can participate in degradation pathways over time.

Q3: I've noticed a slight yellowing of my sample over time. Is this a sign of degradation?

A3: Yes, a change in color from colorless or white to yellow can be an indicator of degradation. This may result from the formation of conjugated systems or other chromophoric byproducts due to oxidative processes or other side reactions. If you observe a color change, it is crucial to re-analyze the purity of the material before use, for example, by HPLC or NMR spectroscopy.[4][5]

Section 2: Troubleshooting Guide - Experimental & Analytical Challenges

This section addresses specific problems that may arise during experimentation and analysis.

Q4: My reverse-phase HPLC analysis of the compound shows a very broad or split peak. What's happening and how can I fix it?

A4: This is a classic issue encountered with β-keto esters and similar compounds. The likely cause is keto-enol tautomerism , where the compound exists in equilibrium between its keto and enol forms directly on the HPLC column.[4] Because these two forms have different polarities, they separate slightly, resulting in poor peak shape.

Troubleshooting Steps:

  • Increase Temperature: Elevating the column temperature (e.g., to 40-50°C) can accelerate the interconversion between tautomers, causing them to elute as a single, sharper peak.[6]

  • Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can often force the equilibrium to favor one form, typically the keto form, leading to a sharper peak.

  • Consider Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode columns that offer multiple retention mechanisms can provide superior peak shape for tautomeric compounds.[6]

Q5: During an aqueous workup procedure to extract my compound, I'm experiencing significant product loss. What is the likely cause?

A5: The primary suspect for product loss during aqueous workup is the hydrolysis of the ethyl ester functional group . This reaction is accelerated under both acidic and basic conditions.[7] If your workup involves washing with an acidic solution (e.g., HCl) or a basic solution (e.g., sodium bicarbonate), you are creating conditions favorable for cleavage of the ester bond, converting your desired product into the more water-soluble 8-(2,5-dimethylphenyl)-8-oxooctanoic acid, which may be lost to the aqueous phase.

Preventative Measures:

  • Minimize contact time with aqueous layers.

  • Perform washes with neutral solutions like brine whenever possible.

  • Ensure all extractions are performed at room temperature or below to slow the rate of hydrolysis.

Section 3: Understanding the Degradation Pathways

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate has two primary functional groups susceptible to degradation: the ethyl ester and the aromatic ketone .

Pathway 1: Ester Hydrolysis

This is the most common degradation pathway. The ester can be cleaved by water, a reaction that is significantly catalyzed by either acid or base, to yield 8-(2,5-dimethylphenyl)-8-oxooctanoic acid and ethanol.[8] In biological systems, this reaction can also be catalyzed by esterase enzymes.[9][10]

  • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is a more direct and often faster pathway.[3]

G cluster_main Degradation of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate cluster_hydrolysis Ester Hydrolysis cluster_oxidation Oxidation Parent Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Acid 8-(2,5-dimethylphenyl)-8-oxooctanoic acid Parent->Acid H+ or OH- / H2O Ethanol Ethanol Parent->Ethanol H+ or OH- / H2O Oxidized Oxidative Cleavage Products (e.g., Carboxylic Acids) Parent->Oxidized Strong Oxidizing Agents (e.g., KMnO4)

Caption: Primary degradation pathways for the target compound.

Pathway 2: Oxidation of the Ketone

The aromatic ketone is generally stable. However, under harsh oxidative conditions using strong oxidizing agents (e.g., potassium permanganate), the carbon chain can be cleaved.[11] A specific type of oxidation, the Baeyer-Villiger oxidation, can occur in the presence of peroxy acids (like m-CPBA), which would insert an oxygen atom adjacent to the ketone, converting it into an ester.[12] While less common under typical experimental conditions, this pathway should be considered if strong oxidants are part of your reaction scheme.

Section 4: Protocols for Stability and Purity Assessment

To ensure the integrity of your results, regular purity assessment is critical. Below is a standard protocol for stability analysis using HPLC-UV.

Protocol: Reverse-Phase HPLC Method for Purity Analysis

This protocol is designed to separate the parent compound from its primary hydrolytic degradant.

Objective: To quantify the purity of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and detect the presence of its carboxylic acid degradation product.

Experimental Workflow Diagram:

G prep 1. Sample Preparation (Dissolve in Acetonitrile) inject 2. HPLC Injection (10 µL) prep->inject separate 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 4. UV Detection (245 nm) separate->detect analyze 5. Data Analysis (Peak Integration, % Purity Calculation) detect->analyze

Caption: Workflow for HPLC-based purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound at approximately 1 mg/mL in anhydrous acetonitrile.

    • Dilute this stock solution with the mobile phase starting condition (e.g., 60:40 Acetonitrile:Water) to a final concentration of ~100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[5]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Data Analysis: Chromatography data station for peak integration.

Quantitative Data Summary: HPLC Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier sharpens peaks by suppressing ionization and controlling tautomerism.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient Start at 60% B, ramp to 95% B over 10 minEnsures elution of the parent compound and separation from the more polar acid degradant.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CHelps to improve peak shape for tautomeric compounds.[6]
Injection Vol. 10 µLStandard injection volume.
Detection λ 245 nmThe dimethylphenyl group provides strong UV absorbance around this wavelength.
  • Data Interpretation:

    • The parent compound, being more nonpolar, will have a longer retention time than its carboxylic acid hydrolysis product.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100

This protocol provides a self-validating system. A pure, stable sample will show a single sharp peak. The appearance of an earlier-eluting peak over time is a quantitative indicator of hydrolysis.

References

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Oxidation of aromatic ketones by DCICA in absence of added chloride... ResearchGate. [URL: https://www.researchgate.net/publication/283507804_Oxidation_of_aromatic_ketones_by_DCICA_in_absence_of_added_chloride_ions_A_kinetic_and_mechanistic_study]
  • Condensed structural formula for ethyl octanoate. Balanced chemical equat.. Filo. [URL: https://www.filo.kitabo.
  • Ethyl octanoate is a flavor component of mangoes. Pearson. [URL: https://mlm.pearson.com/northamerica/mastering-chemistry/2018/p/chapter-14-problem-82cq/Y2hhcHRlci0xNC1wcm9ibGVtLTgyY3E=]
  • Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson. Study.com. [URL: https://study.
  • Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c04321]
  • Oxidation of Alkyl-substituted Benzenes Gives Aromatic Ketones. Ambeed.com. [URL: https://www.ambeed.
  • In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33212214/]
  • In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/346045479_In_vitro_stability_and_in_vivo_pharmacokinetics_of_the_novel_ketogenic_ester_bis_hexanoyl_R-13-butanediol]
  • Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation. JoVE. [URL: https://www.jove.
  • Ethyl octanoate. Grokipedia. [URL: https://grokipedia.
  • Solved 14.82 00 Ethyl octanoate is a flavor component of | Chegg.com. Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/1482-00-ethyl-octanoate-flavor-component-mangoes-94-106-143-144-draw-condensed-structur-q29062329]
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [URL: https://www.mdpi.com/1422-0067/24/19/14518]
  • Ethyl octanoate. Wikipedia. [URL: https://en.wikipedia.
  • Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212005/]
  • ETHYL 8-(2-METHYLPHENYL)-8-OXOOCTANOATE | 898751-42-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6418517_EN.htm]
  • beta keto esters by HPLC. Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=20563]
  • Determining the safety of ketone ester supplementation - Study Summary. Examine.com. [URL: https://examine.com/summaries/study/dl4qBe/]
  • A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. YouTube. [URL: https://www.youtube.
  • ethyl 8-chloro-6-oxooctanoate. Molbase. [URL: https://www.molbase.
  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [URL: https://www.researchgate.
  • ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate | 898792-88-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/rie/rie156330208]
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/]
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Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Welcome to the technical support center for troubleshooting NMR peak assignments of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting NMR peak assignments of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectral analysis of this compound. Here, we combine theoretical principles with practical, field-proven insights to help you confidently assign your NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my 1H NMR spectrum. What are the most likely sources?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. Before questioning your synthesis, consider these common culprits:

  • Residual Solvents: Solvents used in your reaction or purification steps are the most frequent source of extraneous peaks. For instance, ethyl acetate, hexanes, and dichloromethane are notoriously difficult to remove completely. Consult a table of common NMR solvent impurities to identify these peaks.[1][2][3][4]

  • Water: A broad peak that can appear over a wide chemical shift range is often due to water in your sample or the deuterated solvent.[3] To confirm, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it was due to exchangeable protons like those in water or alcohols.

  • Grease: If you used grease on your glassware joints, you might see broad, rolling peaks in the aliphatic region (typically around 0.5-1.5 ppm).

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in your sample. Compare your spectrum to the spectra of your starting materials to check for their presence.

Q2: The integration of my aromatic protons is incorrect. What could be the cause?

A2: Integration errors in the aromatic region can be misleading. Here are a few potential causes:

  • Overlapping Peaks: The residual solvent peak of chloroform-d (CDCl3) at 7.26 ppm can overlap with your aromatic signals, leading to inaccurate integration.[5] If you suspect this is an issue, consider using a different deuterated solvent, such as acetone-d6 or benzene-d6, which may shift the aromatic peaks into a clearer region of the spectrum.

  • Poor Phasing and Baseline Correction: Improper phasing or baseline correction during NMR data processing can significantly affect the accuracy of your integrations. Ensure that the baseline is flat and the peaks are correctly phased before integrating.

  • Relaxation Delays: For quantitative analysis, especially in 13C NMR, ensure you are using a sufficient relaxation delay (d1) to allow all nuclei to fully relax between pulses. While less of an issue for most 1H NMR, it can still impact integration accuracy for certain protons.

Q3: My aliphatic chain signals are all overlapping. How can I resolve them?

A3: The long aliphatic chain in Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate often results in a complex, overlapping region in the 1H NMR spectrum. Here are some strategies to resolve these signals:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater) will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving overlapping signals. A COSY spectrum will show correlations between coupled protons, allowing you to "walk" along the aliphatic chain. An HSQC spectrum correlates each proton to its directly attached carbon, providing another dimension of separation.

  • Change of Solvent: As mentioned previously, changing the NMR solvent can induce different chemical shifts and potentially resolve overlapping peaks.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting complex NMR peak assignment issues for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Predicted NMR Data

A crucial first step in assigning an NMR spectrum is to have an expectation of where the peaks should appear. Below are the predicted 1H and 13C NMR chemical shifts for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. These values are estimated based on analogous structures and chemical shift prediction software.[6][7][8][9][10][11]

Molecular Structure with Atom Numbering:

Caption: Molecular structure of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate with atom numbering.

Table 1: Predicted 1H NMR Data (in CDCl3)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H21~1.25t3HEthyl ester -CH3
H3, H4, H5~1.30-1.45m6HAliphatic -CH2-
H6~1.70p2H-CH2-CH2-C=O
H2~2.30t2H-CH2-COO-
H16~2.35s3HAr-CH3
H17~2.50s3HAr-CH3
H1~2.95t2HAr-CO-CH2-
H20~4.12q2HEthyl ester -O-CH2-
H15~7.15d1HAromatic CH
H13~7.20d1HAromatic CH
H12~7.50s1HAromatic CH

Table 2: Predicted 13C NMR Data (in CDCl3)

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment
C21~14.2Ethyl ester -CH3
C16, C17~21.0Ar-CH3
C1~24.5Ar-CO-CH2-
C5~25.0Aliphatic -CH2-
C4, C3~29.0Aliphatic -CH2-
C2~34.3-CH2-COO-
C6~38.5-CH2-CH2-C=O
C20~60.3Ethyl ester -O-CH2-
C13, C15~128.5Aromatic CH
C12, C11, C14~132-138Aromatic C
C7~173.5Ester C=O
C8~203.0Ketone C=O
Systematic Troubleshooting Workflow

When faced with a confusing spectrum, a systematic approach is key. The following workflow can help you diagnose and solve common NMR issues.

Caption: A systematic workflow for troubleshooting NMR peak assignments.

Experimental Protocols for Advanced Troubleshooting

If initial troubleshooting steps do not resolve your peak assignment issues, the following experimental protocols can provide the necessary data for a definitive assignment.

Protocol 1: D2O Shake

Objective: To identify exchangeable protons (e.g., -OH, -NH, and water).

Methodology:

  • Acquire a standard 1H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl3).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable protons will decrease in intensity or disappear entirely.

Protocol 2: 2D COSY (Correlation Spectroscopy)

Objective: To identify proton-proton coupling networks.

Methodology:

  • Prepare a reasonably concentrated sample of your compound in a deuterated solvent.

  • On the NMR spectrometer, select a standard COSY pulse sequence.

  • Acquire the COSY spectrum. This may take longer than a standard 1H NMR.

  • Process the 2D data.

  • Analyze the contour plot. Cross-peaks indicate that the two protons are coupled. For Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, you should be able to trace the correlations from the ethyl ester protons through the entire aliphatic chain.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons with their directly attached carbons.

Methodology:

  • Use the same sample as for the COSY experiment.

  • Select a standard HSQC pulse sequence on the spectrometer.

  • Acquire the HSQC spectrum.

  • Process the 2D data.

  • Analyze the contour plot. Each cross-peak correlates a proton signal on one axis with a carbon signal on the other axis, providing unambiguous C-H bond correlations.

By following this guide, you will be well-equipped to tackle the challenges of assigning the NMR spectrum of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and similar complex molecules.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Characterization. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Varian, Inc. (2011). Chem 117 Reference Spectra Spring 2011.
  • Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI)
  • BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 8-(2-chlorophenyl)
  • San Diego State University NMR Facility. Common Problems. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C Carbon NMR Spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • BenchChem. (2025). Application Note: Structural Elucidation of Ethyl 8-(4-heptyloxyphenyl)

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Troubleshooting

Technical Support Center: Purification of Crude Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Welcome to the technical support guide for the purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this keto-ester. The guidance provided herein is based on established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or when planning your purification strategy.

Q1: What are the most likely impurities in my crude Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate?

A: Given that the most common synthetic route is a Friedel-Crafts acylation, your crude product likely contains a mixture of the following[1]:

  • Unreacted Starting Materials: 1,4-dimethylbenzene (p-xylene) and the acylating agent (e.g., ethyl 8-chloro-8-oxooctanoate or suberic acid monoethyl ester).

  • Catalyst Residues: Hydrolyzed Lewis acids, such as aluminum hydroxide if AlCl₃ was used.

  • Acidic Byproducts: Unreacted suberic acid monoethyl ester or suberic acid formed from hydrolysis.

  • Solvent Residues: High-boiling point solvents used during the reaction or workup.

  • Positional Isomers: While the 2,5-dimethyl substitution pattern is expected, minor amounts of other isomers could form depending on reaction conditions.

Q2: My crude product is a dark-colored oil. What is my first step?

A: A dark oil suggests the presence of polymeric byproducts or persistent colored impurities. Your first step should always be a thorough aqueous workup via liquid-liquid extraction .[2] This fundamental technique is designed to remove the bulk of inorganic and highly polar organic impurities. A typical sequence involves washing the organic layer (e.g., dissolved in ethyl acetate or dichloromethane) sequentially with:

  • A dilute acid (e.g., 1M HCl) to remove any basic impurities.

  • Water.

  • A dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and neutralize the catalyst.[3]

  • Brine (saturated NaCl solution) to remove excess water and help break any emulsions.[4]

After drying the organic layer and removing the solvent, the resulting crude material will be significantly cleaner and ready for a more advanced purification technique.

Q3: How do I choose between recrystallization and column chromatography for final purification?

A: The choice depends on the physical state of your crude product and the quantity you need to purify. The following decision tree can guide your choice.[5]

G start Crude Product After Workup is_solid Is the product a solid? start->is_solid quantity Quantity > 1 gram? is_solid->quantity Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (It's an oil) is_complex Is TLC showing multiple close spots? quantity->is_complex No recrystallize Attempt Recrystallization quantity->recrystallize Yes is_complex->chromatography Yes microscale Consider Microscale Purification (e.g., Prep-TLC) is_complex->microscale No G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc 1. Run TLC to find Eluent System (Rf ≈ 0.3) pack 2. Pack Column with Slurry of Silica Gel tlc->pack load 3. Load Crude Product (minimal solvent) pack->load elute 4. Run Eluent Through Column (Flash Pressure) load->elute collect 5. Collect Fractions Sequentially elute->collect spot 6. Spot Fractions on TLC Plate vs. Crude Mixture collect->spot combine 7. Combine Pure Fractions spot->combine evap 8. Evaporate Solvent to Yield Pure Product combine->evap

Sources

Optimization

Technical Support Center: Catalyst Selection for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our focus is on the critical Friedel-Crafts acylation step, a cornerstone of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and where does the catalyst play a key role?

The most prevalent and efficient method for synthesizing Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction.[1] This involves the reaction of p-xylene (1,4-dimethylbenzene) with an acylating agent derived from suberic acid, such as ethyl 8-chloro-8-oxooctanoate. The catalyst is crucial in this electrophilic aromatic substitution reaction, as it generates the highly reactive acylium ion that attacks the electron-rich p-xylene ring.[2][3]

The overall synthetic strategy can be visualized as follows:

Synthesis_Route suberic_acid Suberic Acid acyl_chloride Ethyl 8-chloro-8-oxooctanoate suberic_acid->acyl_chloride Esterification & Chlorination suberic_acid->acyl_chloride product Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate acyl_chloride->product Friedel-Crafts Acylation Catalyst pxylene p-Xylene pxylene->product

Caption: General synthetic pathway.

Q2: I'm planning a Friedel-Crafts acylation to synthesize the target molecule. Which catalyst should I start with?

For a standard laboratory-scale synthesis, a traditional Lewis acid catalyst like aluminum chloride (AlCl₃) is a reliable starting point.[1][4] It is highly effective at promoting the formation of the acylium ion. However, it's crucial to use a stoichiometric amount, as the product ketone forms a stable complex with AlCl₃, which deactivates the catalyst.[5][6]

Key Considerations for Initial Catalyst Selection:

Catalyst TypeTypical CatalystKey AdvantagesKey Disadvantages
Homogeneous Lewis Acid Aluminum Chloride (AlCl₃)High reactivity, readily available, well-documented.Stoichiometric amounts required, moisture sensitive, corrosive waste streams.[5][6]
Homogeneous Lewis Acid Iron(III) Chloride (FeCl₃)Less moisture sensitive than AlCl₃, often more economical.[7]May require higher temperatures or longer reaction times.
Heterogeneous (Solid Acid) Zeolites (e.g., H-BEA, H-ZSM-5)Reusable, easy to separate from the reaction mixture, environmentally benign.[8][9]May have lower activity than homogeneous catalysts, potential for pore diffusion limitations.[10]
Q3: My reaction with AlCl₃ is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in Friedel-Crafts acylation are a frequent issue. Here's a systematic approach to troubleshooting:

Troubleshooting_Low_Yield start Low Yield Observed catalyst_issue Catalyst Inactivity? start->catalyst_issue reagent_issue Reagent Quality? catalyst_issue->reagent_issue No check_moisture Ensure Anhydrous Conditions (Dry Glassware, Solvents, Reagents) catalyst_issue->check_moisture Yes conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No check_purity Verify Purity of p-Xylene and Acylating Agent reagent_issue->check_purity Yes optimize_temp Optimize Reaction Temperature (Start low, e.g., 0°C, then warm if needed) conditions_issue->optimize_temp Yes check_catalyst_quality Use Freshly Opened/Sublimed AlCl₃ check_moisture->check_catalyst_quality increase_loading Increase Catalyst Loading (Ensure >1 Stoichiometric Equivalent) check_catalyst_quality->increase_loading optimize_time Adjust Reaction Time (Monitor by TLC/GC) optimize_temp->optimize_time

Caption: Troubleshooting workflow for low yields.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity: AlCl₃ is extremely sensitive to moisture.[6][11] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle fresh AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: The ketone product will complex with the Lewis acid catalyst, rendering it inactive.[5] Therefore, a catalytic amount is insufficient.

    • Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. Often, 1.1 to 1.5 equivalents are necessary for optimal results.

  • Poor Reagent Quality: Impurities in your p-xylene or ethyl 8-chloro-8-oxooctanoate can interfere with the reaction.

    • Solution: Use high-purity, anhydrous reagents. Consider purifying reagents if their quality is questionable.

  • Sub-optimal Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature.

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm and minimize side reactions.[12] If the reaction is sluggish, a gradual increase in temperature can be beneficial. Monitor the reaction progress by TLC or GC.

Q4: I'm observing the formation of isomeric byproducts. How can I improve the regioselectivity?

The formation of isomers often arises from the isomerization of p-xylene to m-xylene or o-xylene under the strongly acidic reaction conditions, which can then be acylated.[12][13]

Strategies to Enhance Regioselectivity:

  • Lower the Reaction Temperature: Isomerization is often suppressed at lower temperatures.[12] Conducting the reaction at 0°C or even lower can significantly improve selectivity.

  • Optimize Catalyst Choice: While AlCl₃ is a strong catalyst, it can also promote isomerization. Milder Lewis acids, such as FeCl₃ or ZnCl₂, might offer better selectivity, albeit potentially at the cost of reaction rate.[5][7]

  • Consider Heterogeneous Catalysts: Zeolites are known for their shape-selective properties, which can favor the formation of the desired product by restricting the formation or reaction of other isomers within their porous structure.[10][14]

Q5: Are there more environmentally friendly or "greener" alternatives to traditional Lewis acids?

Yes, the field of green chemistry has driven the development of more sustainable catalytic systems for Friedel-Crafts acylation.

  • Heterogeneous Catalysts: Zeolites are a prime example of reusable and non-corrosive solid acid catalysts.[8][9] They can be easily filtered off at the end of the reaction and reactivated for subsequent use.[2] Various types of zeolites, such as H-BEA and H-ZSM-5, have shown effectiveness in acylation reactions.[10]

  • Metal Oxides: Certain metal oxides, like zinc oxide (ZnO), have been shown to catalyze Friedel-Crafts acylation under solvent-free conditions and can be recycled.[15]

  • Supported Catalysts: Lewis acids can be supported on materials like montmorillonite clay, which can enhance their activity and ease of separation.[16]

  • Ionic Liquids: In some cases, ionic liquids can serve as both the solvent and catalyst, offering a recyclable reaction medium.[17]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Charging: Add anhydrous p-xylene (1.5-2.0 equivalents) and anhydrous aluminum chloride (1.2 equivalents) to the flask.

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or use it neat if it is a liquid. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.[1]

Protocol 2: Catalyst Recovery and Reuse for a Heterogeneous Zeolite Catalyst
  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid zeolite catalyst by vacuum filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or acetone) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in an oven at 100-120 °C overnight.

  • Activation (if necessary): For some zeolites, a high-temperature calcination (e.g., 500-550 °C) under a flow of air or nitrogen may be required to remove coke deposits and fully restore catalytic activity.

References

  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts Acylation Catalyst Deactivation.
  • MDPI. (n.d.). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction.
  • BenchChem. (n.d.). A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation.
  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Taylor & Francis Online. (n.d.). Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites.
  • American Chemical Society. (n.d.). Zeolite catalyzed Friedel-Crafts acylations.
  • SciSpace. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
  • ACS Publications. (n.d.). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • BenchChem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • BenchChem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
  • University of Huddersfield Repository. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • BenchChem. (n.d.). A Comparative Guide to Catalysts in Friedel-Crafts Benzylation of Benzene.
  • Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Welcome to the technical support center for the synthesis and analysis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific Friedel-Crafts acylation reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are both successful and scientifically sound.

The Reaction: A Brief Overview

The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is typically achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves reacting p-xylene (1,4-dimethylbenzene) with an acylating agent derived from a suberic acid monoester, such as ethyl 8-chloro-8-oxooctanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. The reaction introduces the 8-oxooctanoate chain onto the dimethylphenyl ring, forming the desired keto-ester[2][3]. Accurate monitoring is crucial to determine the point of reaction completion, minimize side-product formation, and ensure a high yield of the target molecule.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during reaction monitoring. Each problem is followed by probable causes and actionable solutions, grounded in chemical principles.

TLC Troubleshooting

Thin-Layer Chromatography is a rapid, indispensable tool for qualitative reaction monitoring[4]. Here’s how to tackle common hurdles:

Question 1: My TLC plate shows a long, continuous streak from the baseline to the solvent front. What's happening?

  • Probable Cause 1: Sample Overloading. Applying too much of the reaction mixture to the TLC plate is a frequent error. A highly concentrated spot will not move up the plate as a tight band, leading to extensive streaking[5][6][7].

    • Solution: Dilute your reaction aliquot significantly with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. A good rule of thumb is to aim for a 1% solution[5]. Spotting should be done quickly and in small increments, allowing the solvent to evaporate between applications to keep the spot size minimal (1-2 mm diameter)[7].

  • Probable Cause 2: High-Boiling Point Reaction Solvent. If your reaction is conducted in a high-boiling solvent like DMF or DMSO, the solvent itself can cause streaking as it won't evaporate from the plate[8].

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate[8]. Alternatively, perform a mini-aqueous workup on a small aliquot of the reaction mixture in a vial and then spot the organic layer on the TLC plate.

  • Probable Cause 3: Highly Acidic or Basic Compounds. The silica gel on a standard TLC plate is slightly acidic. If your starting materials or products contain strongly acidic or basic functional groups, they can interact strongly with the stationary phase, causing streaking[6][7].

    • Solution: To mitigate this, you can add a small amount of a modifier to your eluent. For acidic compounds, adding a few drops of acetic or formic acid can improve spot shape. For basic compounds, adding a small percentage (0.1-1%) of triethylamine or ammonia can neutralize the acidic sites on the silica gel[6][7].

Question 2: All my spots are either stuck at the baseline or have run to the very top with the solvent front.

  • Probable Cause: Inappropriate Solvent System Polarity. The choice of eluent is critical for achieving good separation[9][10]. If your eluent is not polar enough, all compounds will remain adsorbed to the polar silica gel at the baseline. If it's too polar, all compounds will be carried with the mobile phase to the solvent front[11].

    • Solution: Systematic Solvent System Selection. The goal is to achieve a retention factor (Rf) between 0.2 and 0.8 for your compounds of interest[9][11].

      • For Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate: This molecule has moderate polarity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate[12].

      • If spots are at the baseline (Rf too low): Increase the polarity of the eluent. You can do this by increasing the proportion of the more polar solvent (e.g., move from 10% ethyl acetate in hexanes to 20% or 30%).

      • If spots are at the solvent front (Rf too high): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., move from 30% ethyl acetate in hexanes to 15%).

Question 3: The spots for my starting material and product are very close together (similar Rf values). How can I tell if the reaction is complete?

  • Probable Cause: Insufficient Resolution. The chosen solvent system may not be optimal for separating two compounds with similar polarities.

    • Solution 1: Use a Cospot. This is the most reliable method. A cospot involves spotting the reaction mixture directly on top of the starting material spot in one lane. If the reaction is complete, you will see only the product spot. If it is incomplete, you will see the starting material spot and the product spot separated. If they have very similar Rf values, an incomplete reaction will show an elongated or "snowman" shaped spot, confirming the presence of both components[8].

    • Solution 2: Try a Different Solvent System. Experiment with different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or diethyl ether might alter the interactions with the silica gel differently for each compound, potentially improving separation[10].

    • Solution 3: Use a Different Visualization Technique. Some staining agents, like p-anisaldehyde, can produce different colors for different compounds, even if their Rf values are similar, providing a visual distinction[8].

HPLC Troubleshooting

HPLC offers quantitative insights into reaction progress but comes with its own set of challenges. Reverse-phase HPLC (RP-HPLC) is typically the method of choice for molecules like Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate[13][14].

Question 1: My chromatogram shows broad or split peaks for my product. What is the cause?

  • Probable Cause 1: Keto-Enol Tautomerism. β-keto esters, like your target molecule, can exist in equilibrium between their keto and enol forms. These tautomers can sometimes separate on the HPLC column, leading to broad or split peaks, which complicates quantification[15].

    • Solution:

      • Adjust Mobile Phase pH: Tautomerism is often pH-dependent. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can accelerate the interconversion, causing the two forms to elute as a single, sharp peak[15].

      • Increase Column Temperature: Raising the column temperature (e.g., to 40°C) can also speed up the keto-enol interconversion, leading to a single averaged peak[15].

  • Probable Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak broadening and fronting[16].

    • Solution: Dilute the sample significantly before injection.

  • Probable Cause 3: Incompatible Injection Solvent. Injecting a sample dissolved in a solvent much stronger (less polar in RP-HPLC) than the mobile phase can cause poor peak shape[17].

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use the weakest solvent that will dissolve your sample and keep the injection volume small[17].

Question 2: I'm seeing a drifting or noisy baseline in my chromatogram.

  • Probable Cause 1: Inadequate Mobile Phase Degassing. Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and a noisy baseline[18][19].

    • Solution: Always degas your mobile phase before use, either by sonication, vacuum filtration, or sparging with helium[18].

  • Probable Cause 2: Contamination. Impurities in the mobile phase, a contaminated column, or system leaks can all contribute to baseline issues[19][20].

    • Solution: Use high-purity HPLC-grade solvents. Flush the system and column thoroughly. If column bleed is suspected (often seen with a drifting baseline in gradient elution), it may need to be washed or replaced[18].

  • Probable Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the detector's performance and the mobile phase viscosity, leading to baseline drift[18].

    • Solution: Use a column oven and ensure the HPLC system is in a temperature-stable environment.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate? A good starting point would be a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial result. Given the structure, a system in the range of 4:1 to 9:1 is likely to provide good separation[21].

Q2: How do I prepare a sample from the reaction mixture for TLC analysis? Using a glass capillary, withdraw a tiny aliquot (a drop is more than enough) from the reaction mixture[22]. Dissolve this aliquot in about 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane in a small vial. This solution can then be used for spotting on the TLC plate[4].

Q3: My reaction involves aluminum chloride (AlCl₃), which can interfere with TLC. How should I handle this? The AlCl₃ catalyst can form a complex with the ketone product, which may affect its mobility on a TLC plate[2]. It is highly recommended to perform a mini-workup before TLC analysis. Take a small aliquot of the reaction, add it to a vial with a small amount of ice-cold dilute HCl, and then add an organic solvent (e.g., dichloromethane). Shake the vial, and then spot the organic layer on your TLC plate[23]. This breaks up the aluminum complex and gives a more accurate representation of the reaction progress.

Q4: For HPLC, should I use an isocratic or gradient elution method? For reaction monitoring where you are primarily interested in the disappearance of starting material and the appearance of the product, an isocratic method is often sufficient, faster, and more reproducible. A gradient elution would be more suitable if you need to separate multiple byproducts with a wide range of polarities[13].

Q5: What type of HPLC column is best for this analysis? A standard C18 reverse-phase column is the most common and versatile choice for this type of molecule[13][14]. A column with dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm with 5 µm particles is a robust starting point.

Q6: How can I visualize the spots on my TLC plate? The aromatic ring in both the starting material (p-xylene) and the product will allow for visualization under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background[4]. Alternatively, staining with a p-anisaldehyde or potassium permanganate solution can be used for visualization.

Part 3: Protocols & Data

Experimental Protocol: TLC Monitoring
  • Prepare the Eluent: In a TLC chamber, prepare a solvent system of 15% Ethyl Acetate in Hexanes (v/v). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes for 'Starting Material' (SM), 'Cospot' (Co), and 'Reaction Mixture' (Rxn).

  • Sample Preparation:

    • SM: Prepare a dilute solution of the starting material (ethyl 8-chloro-8-oxooctanoate or the corresponding acid chloride).

    • Rxn: Withdraw a small aliquot from the reaction, perform a mini-workup as described in FAQ #3, and dissolve the organic extract in a volatile solvent.

  • Spot the Plate: Using separate capillary spotters, apply a small spot of each sample to its designated lane on the origin line. For the 'Co' lane, spot the SM first, then spot the Rxn mixture directly on top of it.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid.

  • Analyze: Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize: View the plate under a UV lamp and circle the visible spots. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Table 1: Representative TLC Data

CompoundExpected Rf (15% EtOAc/Hexanes)Appearance under UV (254 nm)
p-xylene (Starting Material)~0.8 - 0.9Dark Spot
Ethyl 8-chloro-8-oxooctanoate (Starting Material)~0.5 - 0.6Dark Spot
Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (Product)~0.3 - 0.4Dark Spot

Note: Rf values are approximate and can vary based on exact conditions.

Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of Acetonitrile (ACN) and Water (H₂O), both HPLC grade. A good starting point is 70:30 ACN:H₂O. Add 0.1% Trifluoroacetic Acid (TFA) to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to 254 nm.

    • Column Temperature: 30°C.

  • Equilibrate the System: Purge the system and run the mobile phase through the column until a stable baseline is achieved (typically 15-30 minutes).

  • Sample Preparation: Take an aliquot from the reaction, perform a mini-workup, and evaporate the organic solvent. Redissolve the residue in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10-20 µL of the prepared sample into the HPLC system.

  • Data Analysis: Record the chromatogram. Identify peaks based on their retention times, which should be established by injecting standards of the starting materials and, if available, the purified product. Reaction completion is indicated by the disappearance of the limiting reactant peak and the growth of the product peak.

Table 2: Representative HPLC Data

CompoundExpected Retention Time (70:30 ACN:H₂O + 0.1% TFA)
p-xylene~2.5 min
Ethyl 8-chloro-8-oxooctanoate~4.0 min
Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate~5.5 min

Note: Retention times are illustrative and will vary based on the specific column, system, and conditions.

Part 4: Visual Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Eluent Prepare Eluent (e.g., 15% EtOAc/Hex) Spot Spot Plate Prep_Eluent->Spot Prep_Plate Prepare & Mark TLC Plate Prep_Plate->Spot Prep_Sample Prepare Samples (SM, Rxn, Cospot) Prep_Sample->Spot Develop Develop in Chamber Spot->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry Visualize Visualize (UV Lamp) Dry->Visualize Analyze Calculate Rf & Assess Completion Visualize->Analyze

Caption: Workflow for monitoring a reaction by TLC.

Troubleshooting Logic for TLC Spot Issues

TLC_Troubleshooting Start TLC Spot Problem? Problem_Streak Streaking? Start->Problem_Streak Problem_Rf Rf = 0 or 1? Start->Problem_Rf Problem_Overlap Poor Separation? Start->Problem_Overlap Cause_Overload Cause: Overloaded Problem_Streak->Cause_Overload Cause_Solvent Cause: Wrong Polarity Problem_Rf->Cause_Solvent Cause_Resolution Cause: Low Resolution Problem_Overlap->Cause_Resolution Solution_Dilute Solution: Dilute Sample Cause_Overload->Solution_Dilute Solution_Adjust Solution: Adjust Eluent Polarity Cause_Solvent->Solution_Adjust Solution_Cospot Solution: Use Cospot & Try New Solvents Cause_Resolution->Solution_Cospot

Caption: Decision tree for troubleshooting common TLC issues.

References

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  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

  • ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: TLC Tips. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • Chromatography Today. Solving Common Errors in HPLC. [Link]

  • ALWSCI. (2023). What Are The Common Peak Problems in HPLC. [Link]

  • Journal of Chemical Education. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Ethyl 8-Aryl-8-Oxooctanoate Analogs

A Comparative Analysis of Friedel-Crafts Acylation Efficiency This guide provides an in-depth comparison of the synthesis efficiency for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its analogs. Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Friedel-Crafts Acylation Efficiency

This guide provides an in-depth comparison of the synthesis efficiency for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its analogs. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern reaction outcomes, offering field-proven insights for researchers, scientists, and professionals in drug development. The primary synthetic route examined is the Friedel-Crafts acylation, a robust and widely utilized method for forging carbon-carbon bonds to an aromatic ring.[1][2] Our focus will be on how substituents on the aromatic substrate influence reaction yield, purity, and overall efficiency, supported by detailed experimental protocols and comparative data.

The Core Synthetic Strategy: Friedel-Crafts Acylation

The synthesis of the target aryl ketone derivatives is most effectively achieved through the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[4] The general transformation requires three key components:

  • The Aromatic Substrate: In our case, this is 2,5-dimethylbenzene (p-xylene) and its various analogs (e.g., toluene, anisole, chlorobenzene). The electronic nature of the substituents on this ring is the primary determinant of reaction efficiency.

  • The Acylating Agent: The electrophile is generated from an acyl halide or anhydride. For this synthesis, Ethyl 8-chloro-8-oxooctanoate (the mono-acid chloride of suberic acid ethyl ester) is the reagent of choice.

  • The Catalyst: A strong Lewis acid is required to activate the acylating agent, transforming it into a highly electrophilic acylium ion.[5][6] Aluminum chloride (AlCl₃) is the conventional catalyst, though its moisture sensitivity and the need for stoichiometric quantities present challenges.[7]

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring.[4][5] Unlike the related Friedel-Crafts alkylation, the acylation reaction benefits from two key advantages: the acylium ion does not undergo rearrangement, and the product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution.[2][8]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride Ethyl 8-chloro-8-oxooctanoate Complex Intermediate Complex AcylChloride->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ Complex->AcyliumIon Cleavage SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex AromaticRing Aromatic Substrate (e.g., 2,5-Dimethylbenzene) AromaticRing->SigmaComplex Nucleophilic Attack Product Ethyl 8-Aryl-8-oxooctanoate SigmaComplex->Product Deprotonation by AlCl₄⁻ (Aromaticity Restored)

Figure 1: General mechanism of the Friedel-Crafts acylation.

Comparative Synthesis Efficiency: The Role of Aromatic Substituents

The efficiency of the Friedel-Crafts acylation is profoundly influenced by the electronic properties of the substituents on the aromatic ring.[3] Electron-donating groups (EDGs) enhance the nucleophilicity of the ring, accelerating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.

  • Activating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups donate electron density to the ring, making it more reactive towards the acylium ion. This generally leads to higher yields and may allow for milder reaction conditions.[3]

  • Deactivating Groups (EWGs): Halogens like chlorine (-Cl), while ortho, para-directing, are deactivating due to their inductive effect. This reduces the ring's nucleophilicity, often resulting in lower yields and requiring more forcing conditions.[8]

The table below summarizes the expected trends in synthesis efficiency for various analogs of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Aromatic SubstrateSubstituent(s)Substituent EffectExpected Major IsomerAnticipated Relative Yield
2,5-Dimethylbenzene -CH₃ (x2)Strongly Activating2,5-disubstitutedVery High
Toluene -CH₃Activatingpara (4-methyl)High
Anisole -OCH₃Strongly Activatingpara (4-methoxy)[3]Very High
Chlorobenzene -ClDeactivatingpara (4-chloro)[3]Moderate to Low
Benzene -HNeutral (Baseline)MonosubstitutedModerate

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the target compounds. As a self-validating system, each protocol includes checkpoints and rationale for critical steps.

Protocol 1: Standard Synthesis via Aluminum Chloride Catalysis

This protocol is a robust, generalized procedure for the AlCl₃-catalyzed Friedel-Crafts acylation.[3]

Materials:

  • Substituted Benzene (e.g., 2,5-Dimethylbenzene, 1.2 equivalents)

  • Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃, 1.3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

G cluster_workflow Experimental Workflow start Setup: Inert atmosphere (N₂ or Ar) suspend Suspend AlCl₃ in anhydrous DCM start->suspend cool Cool to 0-5 °C (Ice Bath) suspend->cool add_acyl Add Ethyl 8-chloro- 8-oxooctanoate (dropwise) cool->add_acyl add_arom Add Aromatic Substrate (dropwise) add_acyl->add_arom react Warm to RT, then reflux (Monitor by TLC) add_arom->react quench Quench: Pour onto ice/conc. HCl react->quench extract Extract with DCM quench->extract wash Wash organic layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify: Column Chromatography or Vacuum Distillation concentrate->purify

Sources

Comparative

Biological activity screening of "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" derivatives

A Comparative Guide to the Biological Activity Screening of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (EDO) Derivatives Abstract The quest for novel therapeutic agents necessitates the systematic evaluation of new chem...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity Screening of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (EDO) Derivatives

Abstract

The quest for novel therapeutic agents necessitates the systematic evaluation of new chemical entities. The "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" (EDO) scaffold presents a promising starting point for derivatization due to its unique combination of an aromatic ketone and a long-chain ester, motifs present in various biologically active molecules. This guide provides a comprehensive framework for the biological activity screening of novel EDO derivatives. We present a multi-tiered screening cascade targeting key therapeutic areas: oncology, infectious diseases, and inflammation. Detailed, step-by-step protocols for robust in vitro assays are provided, including the MTT assay for cytotoxicity, the broth microdilution method for antimicrobial susceptibility, and the Griess assay for anti-inflammatory activity. The guide emphasizes the rationale behind experimental design, the importance of appropriate controls for data integrity, and a concluding analysis of hypothetical structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers in drug discovery and medicinal chemistry, facilitating the efficient and rigorous evaluation of this novel compound class.

Introduction: The Rationale for Screening EDO Derivatives

The molecular architecture of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (EDO) offers a versatile platform for chemical modification. The 2,5-dimethylphenyl group can be altered to modulate lipophilicity and steric interactions, the ketone is a key site for hydrogen bonding, and the ethyl ester can be modified to influence solubility and metabolic stability. Such structural flexibility is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of biological activity.[1][2]

This guide outlines a primary screening strategy to broadly assess the therapeutic potential of newly synthesized EDO derivatives. We propose a panel of three foundational in vitro assays designed to detect:

  • Anticancer Activity: The ability to inhibit the proliferation of cancer cells.

  • Antimicrobial Activity: The capacity to inhibit the growth of pathogenic microorganisms.

  • Anti-inflammatory Activity: The potential to reduce inflammatory responses in a cellular model.

A hypothetical set of four EDO derivatives will be used to illustrate the comparative analysis:

  • EDO-01 (Parent Compound): Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

  • EDO-02 (Carboxylic Acid): 8-(2,5-dimethylphenyl)-8-oxooctanoic acid

  • EDO-03 (Amide): N-benzyl-8-(2,5-dimethylphenyl)-8-oxooctanamide

  • EDO-04 (Halogenated): Ethyl 8-(4-chloro-2,5-dimethylphenyl)-8-oxooctanoate

The objective is to generate preliminary data that can guide further, more focused investigations and prioritize compounds for lead optimization. The process of systematically modifying a molecule's structure to observe its effect on biological activity is fundamental to establishing a Structure-Activity Relationship (SAR).[3][4]

Experimental Design & Methodologies

A well-designed screening cascade is crucial for the efficient allocation of resources.[5] Our proposed workflow begins with broad, cell-based assays to identify initial "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Hit Prioritization A Synthesis & Purification of EDO Derivatives (EDO-01 to EDO-04) B Anticancer Screen (MTT Assay) A->B C Antimicrobial Screen (Broth Microdilution) A->C D Anti-inflammatory Screen (Griess Assay) A->D E Calculate IC50 (Anticancer) & MIC (Antimicrobial) B->E C->E F Determine % NO Inhibition (Anti-inflammatory) D->F G Comparative Analysis & Structure-Activity Relationship (SAR) E->G F->G H Selection of 'Hit' Compounds for Secondary Assays G->H SAR cluster_EDO01 EDO-01 (Parent) cluster_Modifications Structural Modifications cluster_Outcomes Activity Changes a Weak Anticancer Weak Anti-inflammatory b Ester -> Acid (EDO-02) a->b Mod 1 c Ester -> Amide (EDO-03) a->c Mod 2 d Ring Chlorination (EDO-04) a->d Mod 3 e Gained Antimicrobial Lost Anticancer b->e f Improved All Activities c->f g Improved Anticancer & Anti-inflammatory d->g

Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.

This preliminary SAR suggests that modifications at the ester position and substitution on the aromatic ring are promising strategies for enhancing potency. Future work should focus on synthesizing more derivatives based on the EDO-03 and EDO-04 scaffolds to further explore these relationships.

Conclusion

This guide provides a foundational, yet comprehensive, strategy for the initial biological evaluation of novel "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" derivatives. By employing a parallel screening approach against cancer, microbial, and inflammatory targets, researchers can efficiently identify promising hit compounds. The detailed protocols and comparative data framework presented herein serve as a robust starting point for drug discovery programs targeting this chemical series. The hypothetical SAR analysis demonstrates how initial screening data can be leveraged to make informed decisions for the next cycle of design, synthesis, and testing, ultimately accelerating the path toward identifying a viable drug candidate. [4]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a long-chain keto-ester with potential therapeutic applications. By objectively...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a long-chain keto-ester with potential therapeutic applications. By objectively comparing its hypothesized performance with structural analogs, this document offers a framework for researchers, scientists, and drug development professionals to explore this chemical scaffold. The insights and protocols herein are grounded in established principles of medicinal chemistry and provide a self-validating system for further investigation.

Introduction: The Therapeutic Potential of Phenyl Alkyl Ketones

Long-chain keto-esters are recognized as valuable intermediates in organic synthesis and are increasingly explored for their therapeutic potential.[1] The core structure of ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, which features a substituted phenyl ring linked to an eight-carbon keto-ester chain, presents a versatile scaffold for chemical modification. Analogs of similar phenyl alkyl ketones have been investigated for a range of biological activities, most notably for their anti-inflammatory and antimicrobial properties.[2]

The anti-inflammatory effects of this class of compounds are hypothesized to stem from the inhibition of key enzymes in inflammatory pathways, such as phosphodiesterase-4 (PDE4) and cyclooxygenase (COX) enzymes.[2] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines.[2] Similarly, inhibition of COX enzymes can block the synthesis of pro-inflammatory prostaglandins.[2] The lipophilic nature of the long aliphatic chain is a crucial property that can influence the compound's interaction with these biological targets.[1]

This guide will explore the hypothetical structure-activity relationships of ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its analogs, focusing on modifications of the phenyl ring and the ester group to delineate the structural requirements for optimal biological activity.

Comparative Analysis: Structure-Activity Relationship (SAR) Studies

The central hypothesis of this SAR study is that systematic modifications to the ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate scaffold will significantly impact its biological activity. The following sections and comparative data table are based on established SAR principles for related phenyl alkyl ketones and serve as a predictive framework for guiding synthesis and biological evaluation.

Phenyl Ring Substitutions

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. Electronic and steric effects of these substituents can influence the compound's binding affinity to its target enzyme. For instance, electron-donating groups like methyl and methoxy can increase the electron density of the aromatic ring, potentially enhancing its interaction with the target.[3] Conversely, electron-withdrawing groups like chloro and nitro may alter the binding mode or metabolic stability.

Ester Group Modifications

Modification of the terminal ester group can influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. Varying the alkyl chain length of the ester or replacing it with other functional groups can provide insights into the steric and electronic requirements of the binding pocket.

Comparative Data Table

The following table summarizes the hypothesized relative potencies of ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its rationally designed analogs against a hypothetical enzyme target (e.g., PDE4 or COX-2). The data is presented for comparative purposes to guide future experimental work.

Compound ID R1 (Phenyl Substituent) R2 (Ester Group) Hypothesized Relative Potency Rationale for Predicted Activity
LEAD-001 2,5-dimethylEthyl1.0Baseline compound. The dimethyl substitution provides a balance of lipophilicity and steric bulk.
ANA-002 2-chloroEthyl0.8The electron-withdrawing chloro group may slightly decrease activity compared to the electron-donating methyl groups.[3]
ANA-003 4-methoxyEthyl1.5The strongly activating methoxy group is expected to enhance binding affinity through favorable electronic interactions.[3]
ANA-004 4-nitroEthyl0.3The strongly deactivating nitro group is predicted to significantly reduce activity.
ANA-005 2,5-dimethylMethyl0.9A smaller ester group may slightly alter the binding orientation, leading to a minor decrease in potency.
ANA-006 2,5-dimethylIsopropyl1.2The bulkier isopropyl group may provide a better fit within a hydrophobic pocket of the target enzyme.
ANA-007 4-heptyloxyEthyl1.8A longer alkoxy chain can significantly increase lipophilicity and potentially enhance membrane interactions or binding to a hydrophobic pocket.[4]

Experimental Protocols

To validate the hypothesized SAR, the following detailed experimental protocols for the synthesis and biological evaluation of the proposed analogs are provided.

General Synthesis via Friedel-Crafts Acylation

The primary synthetic route for these phenyl oxooctanoates is the Friedel-Crafts acylation of a substituted benzene with an acylating agent derived from suberic acid.[3]

Workflow for Synthesis of Phenyl Oxooctanoates

sub_benzene Substituted Benzene reaction Friedel-Crafts Acylation sub_benzene->reaction acyl_chloride Ethyl 8-chloro-8-oxooctanoate acyl_chloride->reaction alcl3 AlCl3 (Lewis Acid) alcl3->reaction Catalyst solvent Dichloromethane solvent->reaction Solvent workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Ethyl 8-(substituted-phenyl)-8-oxooctanoate purification->product

Caption: General workflow for the synthesis of ethyl 8-(substituted-phenyl)-8-oxooctanoates.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Add the substituted benzene (1.0 equivalent) to the cooled suspension. Dissolve ethyl 8-chloro-8-oxooctanoate (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.[3]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 8-(substituted-phenyl)-8-oxooctanoate.[3]

Biological Evaluation: In Vitro Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds can be evaluated against relevant enzymes such as PDE4 or COX-2 using established assay kits.[5]

Workflow for Enzyme Inhibition Assay

compound_prep Prepare Compound Dilutions incubation Incubate Enzyme, Substrate, and Compound compound_prep->incubation enzyme_prep Prepare Enzyme and Substrate Solutions enzyme_prep->incubation detection Measure Enzyme Activity (e.g., colorimetric, fluorometric) incubation->detection data_analysis Calculate IC50 Values detection->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the half-maximal inhibitory concentration (IC50).

  • Assay Procedure: Follow the manufacturer's protocol for the specific enzyme inhibition assay kit (e.g., a colorimetric COX inhibitor screening assay).[5] This typically involves adding the enzyme, substrate, and varying concentrations of the test compound to the wells of a microplate.

  • Incubation: Incubate the microplate at the recommended temperature and for the specified duration to allow the enzymatic reaction to proceed.

  • Detection: Measure the enzyme activity using a microplate reader at the appropriate wavelength for the assay (e.g., absorbance for a colorimetric assay).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Use a suitable software to fit the data to a dose-response curve and determine the IC50 value for each compound. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the structure-activity relationships of ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its analogs. The proposed synthetic route and biological evaluation protocols offer a clear path for validating the hypothesized SAR. Future studies should focus on synthesizing a diverse library of analogs with varied substituents on the phenyl ring and modifications to the ester group. The resulting data will be instrumental in elucidating the key structural features required for potent biological activity and will guide the design of next-generation compounds with improved therapeutic potential. Further investigations into the mechanism of action, including kinetic studies to determine the type of enzyme inhibition, will also be crucial for advancing this promising class of molecules.[6]

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Comparative

A Comparative Guide for Researchers: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate vs. Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

An In-Depth Analysis of Two Structurally Related Phenyl Keto-Esters for Applications in Drug Discovery and Organic Synthesis In the landscape of medicinal chemistry and materials science, the nuanced differences between...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Structurally Related Phenyl Keto-Esters for Applications in Drug Discovery and Organic Synthesis

In the landscape of medicinal chemistry and materials science, the nuanced differences between structurally similar molecules can dictate their synthetic accessibility, physicochemical properties, and ultimately, their biological efficacy. This guide provides a comprehensive comparison of two such molecules: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. As a Senior Application Scientist, this document is intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform experimental design and synthetic strategy.

At a Glance: Structural and Physicochemical Distinctions

The core structure of both molecules features an eight-carbon chain with a terminal ethyl ester and a phenyl ketone at the 8-position. The key distinction lies in the substitution pattern on the aromatic ring. Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate possesses two electron-donating methyl groups, while Ethyl 8-(2-chlorophenyl)-8-oxooctanoate features an electron-withdrawing chloro group. This fundamental difference in electronic character profoundly influences their synthesis, reactivity, and potential applications.

PropertyEthyl 8-(2,5-dimethylphenyl)-8-oxooctanoateEthyl 8-(2-chlorophenyl)-8-oxooctanoate
Molecular Formula C₁₈H₂₆O₃C₁₆H₂₁ClO₃
Molecular Weight 290.4 g/mol 296.79 g/mol [1]
CAS Number 898792-88-6898759-09-6
Predicted Appearance Colorless to pale yellow oilColorless to pale yellow oil[2]
Predicted Solubility Soluble in common organic solventsSoluble in common organic solvents[2]

Synthesis via Friedel-Crafts Acylation: A Comparative Perspective

The most direct and industrially scalable route to both compounds is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forging carbon-carbon bonds.[3] This electrophilic aromatic substitution involves the reaction of a substituted benzene (p-xylene or chlorobenzene) with a derivative of suberic acid, such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

Reaction Scheme:

Synthesis_Comparison cluster_0 Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate cluster_1 Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate p_xylene p-Xylene intermediate1 8-(2,5-dimethylphenyl)-8-oxooctanoic acid p_xylene->intermediate1 + AlCl₃ suberic_anhydride1 Suberic Anhydride suberic_anhydride1->intermediate1 product1 Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate intermediate1->product1 + Ethanol, H⁺ chlorobenzene Chlorobenzene intermediate2 8-(2-chlorophenyl)-8-oxooctanoic acid chlorobenzene->intermediate2 + AlCl₃ suberic_anhydride2 Suberic Anhydride suberic_anhydride2->intermediate2 product2 Ethyl 8-(2-chlorophenyl)-8-oxooctanoate intermediate2->product2 + Ethanol, H⁺

Caption: Comparative synthetic pathways.

Causality Behind Experimental Choices & Predicted Outcomes:
  • Reactivity of the Aromatic Ring: The two methyl groups on p-xylene are electron-donating, activating the ring towards electrophilic substitution.[6] Conversely, the chlorine atom on chlorobenzene is electron-withdrawing through induction, deactivating the ring.[2][7] Consequently, the Friedel-Crafts acylation of p-xylene is expected to proceed at a faster rate and under milder conditions compared to chlorobenzene.

  • Directing Effects: The methyl groups are ortho, para-directing. In p-xylene, the two methyl groups are para to each other, directing the incoming acyl group to the positions ortho to each methyl group, leading to the 2,5-disubstituted product. The chloro group is also ortho, para-directing; however, acylation at the para position is sterically favored, but in the case of 2-chlorophenyl substitution, the reaction is directed to the position ortho to the chloro group.

  • Catalyst Loading and Temperature Control: Due to the deactivating nature of the chloro substituent, the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate may require a higher loading of the Lewis acid catalyst and potentially higher reaction temperatures to achieve a comparable reaction rate to the synthesis of the dimethylphenyl analogue. However, it is crucial to control the temperature to minimize potential side reactions, such as isomerization of the starting material.

Experimental Protocol: General Friedel-Crafts Acylation and Esterification
  • Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add the substituted benzene (p-xylene or chlorobenzene) at 0 °C.

    • Slowly add a solution of suberic anhydride or suberoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

  • Esterification:

    • Dissolve the crude carboxylic acid in an excess of ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours.

    • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Comparative Spectroscopic and Analytical Profile

The structural differences between the two molecules will be clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Both compounds will exhibit signals for the ethyl ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methylene protons of the octanoate chain. The key differences will be in the aromatic region.

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate: Will show distinct signals for the aromatic protons, influenced by the two methyl groups. The methyl protons themselves will appear as singlets in the upfield region (around 2.3-2.5 ppm).

  • Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: The aromatic protons will show a more complex splitting pattern due to the influence of the chloro substituent and the carbonyl group.

¹³C NMR: The carbon spectra will also show characteristic differences.

  • The carbonyl carbon of the ketone will be observed in the downfield region (around 200 ppm) for both compounds.[8]

  • Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate: Will show signals for the two distinct methyl carbons and the aromatic carbons, with chemical shifts influenced by the electron-donating nature of the methyl groups.

  • Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: The aromatic carbon bearing the chlorine atom will exhibit a characteristic chemical shift, and the other aromatic carbon signals will be influenced by the electron-withdrawing effect of chlorine.[8]

Infrared (IR) Spectroscopy

Both molecules will display strong characteristic absorption bands for the C=O stretching of the ketone (typically around 1680-1700 cm⁻¹) and the ester (around 1730-1740 cm⁻¹).[9][10] The exact position of the ketone's C=O stretch may be slightly influenced by the electronic nature of the aromatic substituent.

Mass Spectrometry (MS)

The mass spectra of both compounds will be characterized by fragmentation patterns typical of aromatic ketones.[11][12] Common fragmentation pathways include cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a substituted benzoyl cation. The molecular ion peak will differ according to their respective molecular weights.

Potential Applications in Drug Development and Beyond: A Forward Look

While specific biological activity data for these exact molecules is not extensively documented in publicly available literature, their structural motifs suggest potential applications, particularly in drug discovery.

  • Building Blocks for Heterocyclic Synthesis: The keto and ester functionalities serve as versatile handles for constructing more complex heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.[1]

  • Probes for Structure-Activity Relationship (SAR) Studies: The systematic variation of substituents on the phenyl ring (e.g., dimethyl vs. chloro) is a classic strategy in medicinal chemistry to probe the electronic and steric requirements for binding to a biological target.

  • Potential Biological Activities: Long-chain keto-esters have been investigated for their potential to modulate lipid metabolism.[13] Furthermore, substituted phenyl ketones are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[6][14] The differing electronic and lipophilic properties of the dimethylphenyl and chlorophenyl moieties could lead to distinct pharmacological profiles.

Applications cluster_Synth Synthetic Utility cluster_Bio Potential Biological Activity Topic Substituted Phenyl Keto-Esters Synth Synthetic Intermediates Topic->Synth Bio Bioactive Scaffolds Topic->Bio Heterocycles Heterocycle Synthesis Synth->Heterocycles SAR SAR Studies Synth->SAR Lipid Lipid Metabolism Modulation Bio->Lipid Antimicrobial Antimicrobial Agents Bio->Antimicrobial Cytotoxic Cytotoxic Agents Bio->Cytotoxic

Caption: Potential application pathways.

Conclusion: A Tale of Two Substituents

The comparison between Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and Ethyl 8-(2-chlorophenyl)-8-oxooctanoate serves as a compelling case study in the principles of physical organic chemistry and their practical implications in synthesis and drug discovery. The electron-donating dimethyl substituents render the aromatic ring more reactive in its synthesis and will lead to a distinct spectroscopic signature compared to the electron-withdrawing chloro substituent. These fundamental differences are anticipated to translate into divergent biological activities, making both compounds valuable tools for researchers exploring the chemical space of substituted phenyl keto-esters. This guide provides the foundational knowledge and predictive data necessary to embark on further investigation of these promising molecules.

References

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Ketone infrared spectra. Chemistry LibreTexts. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • IR Spectrum Analysis of Aromatic Compounds. Scribd. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]

  • Structure-Activity Relationships of ·, ‚-Unsaturated Ketones as Assessed by their Cytotoxicity against Oral Tumor Cells. Anticancer Research. Available at: [Link]

  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. My Chemistry. Available at: [Link]

  • Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. PubMed. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Ketone ester effects on metabolism and transcription. National Institutes of Health. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Available at: [Link]

  • New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. Oriental Journal of Chemistry. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]

  • Long-chain fatty acyl-CoA esters regulate... McMaster Experts. Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Semantic Scholar. Available at: [Link]

  • Effect of Ketone Esters on Liver Fat Content and Metabolic Function. ClinicalTrials.gov. Available at: [Link]

  • Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. Filo. Available at: [Link]

  • 13C NMR and structure. University of California, Los Angeles. Available at: [Link]

  • ethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. SpectraBase. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate from Different Suppliers

Introduction In the realm of pharmaceutical research and drug development, the starting materials' purity is not merely a quality metric; it is the bedrock of reproducible science and therapeutic safety. Ethyl 8-(2,5-dim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical research and drug development, the starting materials' purity is not merely a quality metric; it is the bedrock of reproducible science and therapeutic safety. Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a keto-ester of interest as a potential synthetic building block, is no exception. The presence of even trace impurities, such as residual starting materials, by-products, or solvents, can drastically alter reaction kinetics, biological activity, and toxicological profiles.

This guide provides an in-depth, objective comparison of "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" sourced from three representative suppliers, designated here as Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk/Custom Synthesis). We will delve into a multi-modal analytical approach, explaining the causality behind our experimental choices and presenting supporting data to empower researchers to make informed procurement decisions. Our methodology is grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the highest degree of scientific integrity.[1][2][3][4]

The Analytical Imperative: A Three-Pillar Approach

To build a comprehensive purity profile, we employ three complementary analytical techniques. This orthogonal approach is a self-validating system; each method provides a unique lens to view purity, and together they create a high-confidence assessment.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is unparalleled for quantifying the main analyte and detecting non-volatile impurities.[5] Our method is developed to ensure robust separation of the target compound from structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials that might be missed by HPLC.[5][6][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands as a primary ratio method for determining absolute purity without the need for a specific reference standard of the analyte.[8][9][10][11][12] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, we can achieve a highly accurate, SI-traceable purity value.[9][11]

Experimental Methodologies

Overall Analytical Workflow

The following diagram illustrates the logical flow of our comparative analysis, from sample reception to the final, integrated purity assessment.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting S_A Supplier A Sample Prep Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) S_B Supplier B Sample S_C Supplier C Sample HPLC HPLC-UV Analysis (Relative Purity, Impurity Profile) Prep->HPLC Inject Aliquot GCMS GC-MS Analysis (Volatile Impurities, Solvents) Prep->GCMS Inject Aliquot qNMR qNMR Analysis (Absolute Purity Assay) Prep->qNMR Prepare with Internal Standard DA Integrate Data (Compare Profiles) HPLC->DA GCMS->DA qNMR->DA Report Final Purity Report & Supplier Recommendation DA->Report

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a key intermediate in pharmaceutical synthesis. The...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality and consistency in drug development and manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The comparison is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for methodological selection based on performance and intended purpose.[1][2][3][4][5][6]

The Critical Role of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] For a crucial intermediate like Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, validated analytical methods are essential for:

  • Quality Control: Ensuring the identity, purity, and strength of the intermediate.

  • Process Monitoring: Tracking reaction progress and optimizing synthesis parameters.

  • Stability Studies: Assessing the degradation of the compound under various conditions.

  • Regulatory Compliance: Providing the necessary documentation for regulatory submissions to bodies such as the FDA and EMA.[8][9][10]

This guide will delve into the validation parameters for three distinct, yet powerful, analytical techniques, offering a comparative perspective to aid in the selection of the most appropriate method for your specific needs.

Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision driven by factors such as the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., trace-level impurity detection versus bulk assay).

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, with UV absorbance detection.Separation based on volatility and polarity, with mass-to-charge ratio detection.[11]Quantitative determination based on the nuclear spin properties of atomic nuclei in a magnetic field.[12][13]
Analytes A broad range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.[11]Molecules with NMR-active nuclei (e.g., ¹H, ¹³C).[12][13]
Sample Preparation Typically requires dissolution in a suitable solvent and filtration.May require derivatization for non-volatile compounds; dissolution in a volatile solvent.Dissolution in a deuterated solvent with an internal standard.
Strengths Robust, widely available, excellent for routine QC.High sensitivity and selectivity, definitive identification.[11]Absolute quantification without a specific reference standard of the analyte, structural elucidation.
Limitations Requires a chromophore, potential for co-elution.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, higher equipment cost.

Detailed Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols for each technique, along with a summary of validation data. The presented data is representative of what would be expected for a well-characterized analytical method for a compound like Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

HPLC-UV is often the workhorse of a pharmaceutical quality control laboratory due to its robustness and versatility.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (based on the UV absorbance of the phenyl ketone moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

Validation Data Summary:

Validation ParameterAcceptance Criteria (ICH Q2(R1))Representative Results
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of the test concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
Specificity No interference from blank, placebo, or impurities.Peak purity index > 0.999, no co-elution observed.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant impact on results from minor variations.Method is robust to small changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2 °C).

GC-MS provides exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC system with an Agilent 5977A quadrupole mass selective detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of ethyl acetate.

Validation Data Summary:

Validation ParameterAcceptance Criteria (ICH Q2(R1))Representative Results
Linearity (R²) ≥ 0.9990.9992
Range Reporting threshold to 120% of the specification for impurities.0.05 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2 - 103.5%
Precision (RSD%) Repeatability: ≤ 5.0%, Intermediate: ≤ 5.0%Repeatability: 2.5%, Intermediate: 3.8%
Specificity Mass spectral confirmation of the analyte peak.Unique mass spectrum and retention time for the analyte.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant impact on results from minor variations.Method is robust to small changes in oven temperature ramp rate (±2 °C/min) and carrier gas flow rate (±0.1 mL/min).

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add approximately 0.75 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: zg30

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of scans: 8

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals for the analyte and the internal standard.

Validation Data Summary:

Validation ParameterAcceptance Criteria (ICH Q2(R1))Representative Results
Linearity (R²) ≥ 0.9990.9998
Range 50-150% of the test concentration5 - 30 mg/mL
Accuracy (% Recovery) 99.0 - 101.0%99.8 - 100.5%
Precision (RSD%) Repeatability: ≤ 1.0%, Intermediate: ≤ 1.5%Repeatability: 0.5%, Intermediate: 0.9%
Specificity Resolution of quantifiable signals from other signals.Specific, well-resolved signals for the analyte and internal standard.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 mg/mL
Robustness No significant impact on results from minor variations.Method is robust to variations in relaxation delay (±5 s) and number of scans (±2).

Visualizing the Validation Workflow and Method Selection

The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the appropriate analytical technique.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol execute_experiments Execute Validation Experiments prepare_protocol->execute_experiments collect_data Collect and Process Data execute_experiments->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results document_report Document in Validation Report analyze_results->document_report implement_method Implement for Routine Use document_report->implement_method

Caption: General workflow for analytical method validation.

MethodSelection cluster_choices start Start: Need to Quantify Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is_routine_qc Routine QC Assay? start->is_routine_qc hplc HPLC-UV gcms GC-MS qnmr qNMR is_routine_qc->hplc Yes trace_impurities Trace Impurity Quantification? is_routine_qc->trace_impurities No trace_impurities->gcms Yes primary_standard Need for Absolute Quantification? trace_impurities->primary_standard No primary_standard->hplc No primary_standard->qnmr Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of modern pharmaceutical development, ensuring data integrity and product quality. For the quantification of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, the choice of analytical technique should be guided by the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control applications, offering a balance of performance, robustness, and cost-effectiveness.

  • GC-MS is the preferred method for the identification and quantification of volatile impurities at trace levels, providing unparalleled sensitivity and specificity.

  • qNMR serves as an invaluable tool for the absolute quantification of the material without the need for a specific reference standard, making it ideal for the certification of reference materials and for orthogonal verification of results from other techniques.

Ultimately, a comprehensive analytical strategy may involve the use of multiple validated methods to characterize this important pharmaceutical intermediate fully.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][9]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][1]

  • International Council for Harmonisation. Quality Guidelines. [Link][14]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][15]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][2]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][17]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][3]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][6]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link][19]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link][10]

  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link][20]

  • Scholars Research Library. GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. [Link][21]

  • Maslarska V et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link][22]

  • National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link][23]

  • Tsochatzis E.D. et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link][24]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link][25]

  • PubMed. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. [Link][26]

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Validation

A Senior Application Scientist's Guide to Phenyloctanoate Synthesis: A Comparative Analysis of Catalytic Strategies

Introduction: The Significance of Phenyloctanoate and Its Catalytic Synthesis Phenyloctanoate is a versatile ester molecule with significant applications across the fragrance, pharmaceutical, and polymer industries. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenyloctanoate and Its Catalytic Synthesis

Phenyloctanoate is a versatile ester molecule with significant applications across the fragrance, pharmaceutical, and polymer industries. Its synthesis, primarily achieved through the esterification of phenol with octanoic acid, is a foundational reaction in organic chemistry. The efficiency, selectivity, and environmental impact of this synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for phenyloctanoate synthesis: homogeneous acid catalysts, heterogeneous solid acids, and biocatalysts, specifically lipases.

As researchers, scientists, and drug development professionals, the selection of an appropriate catalytic pathway is a decision governed by a multitude of factors including desired yield, purity specifications, process scalability, economic viability, and sustainability goals. This document is designed to serve as a practical and authoritative resource, moving beyond mere procedural descriptions to explain the underlying causality of experimental choices and providing robust, validated protocols.

Pillar 1: Comparative Analysis of Catalytic Systems

The esterification of phenol and octanoic acid can be effectively catalyzed by several distinct classes of catalysts, each presenting a unique profile of advantages and limitations.

Homogeneous Acid Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been the traditional choice for esterification.[1] Strong Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as ferric chloride (FeCl₃) are common examples.[2][3]

  • Mechanism of Action: The reaction proceeds via the classic Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of octanoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenol. The subsequent elimination of a water molecule yields the phenyloctanoate ester.

  • Performance Insights: Homogeneous catalysts are known for their high activity and ability to achieve high conversion rates under relatively mild conditions (e.g., 40-130°C).[2][4] However, their performance is often hampered by challenges in catalyst separation from the final product, leading to corrosive and environmentally problematic aqueous waste streams.[4]

  • Expertise-Driven Causality: The choice of a homogeneous catalyst is often dictated by the need for rapid, high-conversion synthesis on a laboratory scale where downstream separation challenges are manageable. The high diffusivity and heat transfer in a single-phase system allow for excellent reaction control.[1] However, the lack of reusability and the generation of salt waste during neutralization make this approach less attractive for sustainable, large-scale industrial production.[4]

Heterogeneous Solid Acid Catalysis

Heterogeneous catalysts, existing in a different phase from the reactants, offer a compelling alternative by simplifying product purification and enabling catalyst recycling.[5] Materials like sulfonated polystyrene resins (e.g., Amberlyst-15) and sulfated zirconia are prominent examples.[2][6]

  • Mechanism of Action: The mechanism is analogous to homogeneous catalysis, but the protonation of octanoic acid occurs on the acidic active sites distributed on the surface of the solid catalyst. The reaction takes place at the solid-liquid interface.

  • Performance Insights: While offering the significant advantage of easy separation via simple filtration, heterogeneous catalysts may exhibit slightly lower activity compared to their homogeneous counterparts due to potential mass transfer limitations.[1][4] They are, however, non-corrosive and can often be regenerated and reused multiple times, significantly improving process economics and sustainability.[4][5] Studies on the esterification of octanoic acid have shown that catalysts like Amberlyst-15 can achieve excellent selectivity (100% towards the ester) and high conversion rates.[6][7]

  • Expertise-Driven Causality: Heterogeneous catalysts are the preferred choice for continuous flow processes and large-scale batch productions where catalyst reusability and simplified workup are paramount. The key experimental consideration is ensuring efficient mixing to overcome diffusion barriers and maximize the interaction between reactants and the catalyst surface. Leaching of active sites can be a concern, necessitating stability tests over multiple cycles.[6]

Biocatalysis via Immobilized Lipases

Biocatalysis, utilizing enzymes as catalysts, represents the frontier of green and highly selective synthesis. Lipases (E.C. 3.1.1.3), particularly Lipase B from Candida antarctica (CALB), are exceptionally effective for esterification in non-aqueous media.[8][9] The commercially available immobilized form, Novozym 435, is perhaps the most widely used biocatalyst in both academic and industrial settings.[10]

  • Mechanism of Action: The lipase-catalyzed reaction follows a "ping-pong bi-bi" mechanism. The enzyme's active site (typically a serine residue) first reacts with the acyl donor (octanoic acid) to form a covalent acyl-enzyme intermediate, releasing water. The phenol then attacks this intermediate, forming the phenyloctanoate ester and regenerating the free enzyme.

  • Performance Insights: Lipases operate under exceptionally mild conditions (typically 40-60°C), which prevents thermal degradation of sensitive substrates and products.[11] They exhibit remarkable chemo-, regio-, and enantioselectivity, which is critical in pharmaceutical applications.[12][13] Immobilization of the lipase, as in Novozym 435, not only allows for easy recovery and reuse but also often enhances its stability.[14][15]

  • Expertise-Driven Causality: The use of lipases is ideal for producing high-value esters where purity and specificity are critical, such as in the pharmaceutical and food industries.[16] The primary experimental challenge is managing the water activity in the system; while a small amount of water is necessary for enzyme activity, excess water can shift the equilibrium back towards hydrolysis. Solvent choice is also crucial, with non-polar organic solvents generally favoring the synthetic reaction.

Pillar 2: Quantitative Performance Data & Visualization

A logical approach to catalyst selection requires a clear comparison of performance metrics. The following table summarizes typical experimental data for the synthesis of octanoate esters, providing a basis for comparison.

ParameterHomogeneous Catalyst (H₂SO₄)Heterogeneous Catalyst (Amberlyst-15)Biocatalyst (Novozym 435)
Typical Temperature 80 - 130 °C[2]60 - 80 °C[6][7]40 - 60 °C[11]
Reaction Time 2 - 7 hours[17]4 - 24 hours[6]8 - 48 hours[15]
Typical Yield >90%[2]~95%[6]>90%[11]
Selectivity Moderate to HighVery High (>99%)[6]Very High (Substrate Specific)[12]
Catalyst Separation Difficult (Neutralization required)[4]Easy (Filtration)[5]Easy (Filtration)[10]
Reusability NoYes (Multiple cycles)[4]Yes (Multiple cycles)[15]
Environmental Impact High (Corrosive, waste generation)LowVery Low (Green, biodegradable)
Key Advantage High reaction rateReusability, process simplificationMild conditions, high selectivity
Key Disadvantage Product contamination, wastePotential for lower activity, leachingHigher cost, potential inhibition
Visualization of Experimental Workflow & Catalyst Selection Logic

To visually represent the process flow and decision-making logic, the following diagrams are provided.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis P1 Charge Reactor: Phenol, Octanoic Acid, Solvent R1 Add Catalyst P1->R1 R2 Heat to Target Temperature with Stirring R1->R2 R3 Monitor Reaction Progress (TLC/GC) R2->R3 R4 Continuous Water Removal (if applicable, e.g., Dean-Stark) R3->R4 W1 Cool Reaction Mixture R4->W1 W2 Catalyst Removal (Filtration/Neutralization & Wash) W1->W2 W3 Solvent Evaporation W2->W3 W4 Purification (Distillation/Chromatography) W3->W4 A1 Characterization (NMR, FT-IR, GC-MS) W4->A1 A2 Yield Calculation A1->A2

Caption: General experimental workflow for phenyloctanoate synthesis.

CatalystSelection node_process node_process node_result node_result start Primary Goal? q1 High Purity & Substrate Sensitivity? start->q1 q2 Process Scalability & Reusability? q1->q2 No node_result_bio Biocatalyst (e.g., Novozym 435) q1->node_result_bio Yes q3 Maximum Reaction Rate (Lab Scale)? q2->q3 No node_result_hetero Heterogeneous (e.g., Amberlyst-15) q2->node_result_hetero Yes q3->node_process Re-evaluate Goals node_result_homo Homogeneous (e.g., H₂SO₄) q3->node_result_homo Yes

Caption: Decision tree for selecting the optimal catalyst type.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

Objective: To synthesize phenyloctanoate with high conversion using a traditional acid catalyst.

  • Materials:

    • Phenol (1.0 eq)

    • Octanoic Acid (1.2 eq)

    • Toluene (as solvent, to form an azeotrope with water)

    • Concentrated Sulfuric Acid (H₂SO₄, 1-2 mol%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reactor Setup: Assemble a round-bottom flask with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser. This setup is critical for driving the reaction equilibrium forward by continuously removing the water byproduct.

    • Charging Reactants: To the flask, add phenol, octanoic acid, and toluene. Stir until all solids are dissolved.

    • Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring mixture.

    • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected. Progress can also be monitored by Thin Layer Chromatography (TLC).

    • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, and finally with brine. The bicarbonate wash is a self-validating step to ensure complete removal of the acid catalyst and unreacted octanoic acid.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude ester by vacuum distillation to obtain pure phenyloctanoate.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

Objective: To synthesize phenyloctanoate using a reusable solid acid catalyst for simplified workup.

  • Materials:

    • Phenol (1.0 eq)

    • Octanoic Acid (1.5 eq)

    • Amberlyst-15 resin (10-15 wt% of total reactants)

    • Toluene or Heptane

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Catalyst Preparation: Wash the Amberlyst-15 resin with the chosen solvent and dry it in a vacuum oven before use to remove any adsorbed water. This ensures maximum catalytic activity.

    • Reactor Setup: A standard round-bottom flask with a reflux condenser and magnetic stirrer is sufficient. A Dean-Stark trap can be used to accelerate the reaction but is not always necessary if a larger excess of the acid is used.

    • Charging Reactants: Add phenol, octanoic acid, the prepared Amberlyst-15, and the solvent to the flask.

    • Reaction: Heat the mixture to reflux (e.g., 80°C) with vigorous stirring. Vigorous stirring is essential to minimize mass transfer limitations between the liquid reactants and the solid catalyst. Monitor the reaction by GC or TLC.

    • Workup: After the reaction reaches completion (typically 8-24 hours), cool the mixture to room temperature.

    • Catalyst Recovery: Simply filter the reaction mixture to recover the Amberlyst-15 beads. The recovered catalyst can be washed with solvent, dried, and stored for reuse. Its activity in subsequent runs should be checked to validate its stability.

    • Purification: Wash the filtrate with a dilute NaHCO₃ solution to remove any residual octanoic acid. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The crude product is then purified by vacuum distillation.

Protocol 3: Biocatalysis with Novozym 435

Objective: To synthesize phenyloctanoate under mild, "green" conditions using an immobilized enzyme.

  • Materials:

    • Phenol (1.0 eq)

    • Octanoic Acid (1.0-1.5 eq)

    • Novozym 435 (5-10 wt% of total substrates)

    • Solvent (e.g., n-heptane, toluene)

    • Molecular Sieves (3Å or 4Å)

  • Procedure:

    • Reactor Setup: In a screw-capped flask, combine phenol, octanoic acid, and the solvent.

    • Water Control: Add activated molecular sieves to the flask. This is a critical step to adsorb the water produced during the reaction, thereby preventing the reverse hydrolytic reaction and maintaining high enzyme activity.

    • Catalyst Addition: Add the Novozym 435 beads to the mixture.

    • Reaction: Place the flask in an orbital shaker incubator set to the optimal temperature (e.g., 50-60°C) and shaking speed (e.g., 200 rpm). The reaction is typically run for 24-48 hours. Progress is monitored by taking small aliquots and analyzing them by GC.

    • Workup: Once equilibrium is reached, remove the Novozym 435 and molecular sieves by filtration. The enzyme can be washed and reused.

    • Purification: The solvent is removed from the filtrate by rotary evaporation. As the enzymatic reaction is highly selective, the crude product is often of high purity. Further purification, if necessary, can be achieved by column chromatography or vacuum distillation.

Conclusion and Future Outlook

The synthesis of phenyloctanoate can be achieved effectively through multiple catalytic routes. The choice is not a matter of a single "best" catalyst but rather an informed decision based on the specific objectives of the synthesis.

  • Homogeneous catalysts offer speed and high conversion, best suited for small-scale research where post-reaction processing is not a limiting factor.

  • Heterogeneous catalysts provide a robust and scalable solution, balancing good activity with excellent reusability and environmental benefits, making them ideal for industrial applications.

  • Biocatalysts represent the pinnacle of selective and sustainable synthesis. For high-value applications in pharmaceuticals and fine chemicals, where mild conditions and high purity are non-negotiable, enzymes like Novozym 435 are increasingly the catalyst of choice.

Future research will likely focus on developing more robust and cost-effective heterogeneous and biocatalytic systems. This includes creating novel solid acids with higher activity and greater resistance to leaching, and engineering enzymes with enhanced stability and broader substrate scope, further bridging the gap between academic innovation and industrial viability.

References

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  • Mandari, V., & Devarai, S. K. (2018). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. Retrieved from [Link]

  • Pescarmona, P. P., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Pereira, F. H. (2021). Esterification of Octanoic Acid over Solid Acid Catalysts Derived from Petroleum Coke. University of Calgary. Retrieved from [Link]

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  • Parmeggiani, F., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology. Retrieved from [Link]

  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC. Retrieved from [Link]

  • Park, J. B., et al. (2013). High-level Extracellular Production and Characterization of Candida Antarctica Lipase B in Pichia Pastoris. PubMed. Retrieved from [Link]

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  • Li, Y. (2014). Phenylethyl acetate synthesis method. Google Patents.
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  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Retrieved from [Link]

  • Santos, A. M. B., et al. (1996). Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol. Semantic Scholar. Retrieved from [Link]

  • Unknown Author. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Retrieved from [Link]

  • Garcia-Galan, C., et al. (2011). Combinatorial enzymic synthesis for functional testing of phenolic acid esters catalysed by Candida Antarctica lipase B (Novozym 435®). ResearchGate. Retrieved from [Link]

  • Bittner, M. S., et al. (2018). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH. Retrieved from [Link]

  • De Knaresborough, A. T., et al. (1998). Esterification of phenols. Google Patents.
  • Wang, W., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC - NIH. Retrieved from [Link]

  • Jerabek, M., et al. (2018). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. Scirp.org. Retrieved from [Link]

  • Grigat, E., et al. (1967). Cyanic acid, phenyl ester. Organic Syntheses Procedure. Retrieved from [Link]

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  • Unknown Author. (n.d.). Yield and Selectivity in Chemical Reactions. Chemical Process Balances Class Notes. Retrieved from [Link]

  • Pengthaisong, S., et al. (2024). Enzymatic synthesis of phenolic acid glucosyl esters to test activities on cholangiocarcinoma cells. PubMed. Retrieved from [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to In Silico Modeling: Comparative Analysis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and its Analogs as Potential Fatty Acid Synthase Inhibitors

Abstract This guide provides a comprehensive, in-depth technical comparison of "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" and a rationally designed set of its analogs through a series of in silico modeling techniques....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical comparison of "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" and a rationally designed set of its analogs through a series of in silico modeling techniques. As research into metabolic disorders and oncology continues to identify novel therapeutic targets, the inhibition of human Fatty Acid Synthase (FASN) has emerged as a promising strategy. The structural characteristics of the parent molecule, featuring an aromatic ketone and a fatty acid ester moiety, suggest its potential as a FASN inhibitor. This guide will detail the experimental workflow, from target selection and ligand preparation to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the early-stage computational evaluation of small molecule inhibitors.

Introduction: The Rationale for Targeting Human Fatty Acid Synthase (FASN)

Human Fatty Acid Synthase (FASN) is a multifunctional enzyme that plays a central role in the de novo synthesis of fatty acids.[1] While ubiquitously expressed, FASN is significantly upregulated in many cancer types and is implicated in various metabolic diseases. This differential expression between healthy and diseased states makes FASN an attractive target for therapeutic intervention. The enzyme's complex structure, with multiple catalytic domains, offers several pockets for inhibitor binding. The thioesterase (TE) domain, in particular, is responsible for releasing the final fatty acid product and has been a focus for inhibitor design.[2][3]

"Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" is a synthetic compound whose structural features, namely the aromatic ketone and the long-chain ester, bear resemblance to substrates and known inhibitors of FASN. This structural analogy forms the basis of our hypothesis that this molecule and its analogs may exhibit inhibitory activity against FASN. This guide will explore this hypothesis through a rigorous in silico evaluation.

Designing the Analog Series

To conduct a meaningful comparative analysis, a series of analogs of the parent molecule were rationally designed. These modifications aim to probe the structure-activity relationship (SAR) by systematically altering key chemical features. The parent molecule and its analogs are detailed in Table 1.

Table 1: Parent Molecule and its Designed Analogs

Compound ID Structure SMILES String Modification from Parent
ParentC1=CC(=C(C=C1C(=O)CCCCCCC(=O)OCC)C)C-
Analog_1C1=CC(=C(C=C1C(=O)CCCCCCC(=O)OCC)F)F2,5-dimethyl replaced with 2,5-difluoro
Analog_2C1=CC(=C(C=C1C(=O)CCCCCCC(=O)OCC)Cl)Cl2,5-dimethyl replaced with 2,5-dichloro
Analog_3C1=CC(=C(C=C1C(=O)CCCCCCCC(=O)OCC)C)COctanoate chain extended to nonanoate
Analog_4C1=CC(=C(C=C1C(=O)CCCCCC(=O)OCC)C)COctanoate chain shortened to heptanoate
Analog_5C1=CC(=C(C=C1C(=O)CCCCCCC(=O)OC)C)CEthyl ester replaced with methyl ester

In Silico Experimental Workflow

The in silico analysis is structured as a multi-step workflow, designed to provide a comprehensive evaluation of the potential of each compound as a FASN inhibitor. The overall workflow is depicted in the diagram below.

G cluster_0 Preparation cluster_1 In Silico Analysis cluster_2 Evaluation PDB 1. Target Selection (Human FASN - PDB: 3HHD) Docking 3. Molecular Docking (AutoDock Vina) PDB->Docking Prepared Receptor Ligand 2. Ligand Preparation (SMILES to 3D) Ligand->Docking Prepared Ligands ADMET 4. ADMET Prediction (admetSAR) Ligand->ADMET SMILES Analysis 5. Comparative Analysis (Binding Energy, Interactions, ADMET Profile) Docking->Analysis ADMET->Analysis Conclusion 6. Lead Identification Analysis->Conclusion

Caption: In Silico Drug Discovery Workflow.

Part 1: Target Selection and Preparation

Causality Behind Experimental Choice: The selection of a high-quality, relevant crystal structure is paramount for the accuracy of molecular docking studies. We have chosen the crystal structure of the human FASN ketoacyl synthase-malonyltransferase (KS-MAT) didomain (PDB ID: 3HHD) for this study.[4] This structure provides a well-defined active site and has been used in previous inhibitor design studies.

Experimental Protocol: Receptor Preparation using AutoDockTools

  • Obtain the PDB File: Download the PDB file for 3HHD from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands or heteroatoms. This is crucial as they can interfere with the docking process.[5]

    • Save the cleaned protein structure as a new PDB file (e.g., 3HHD_protein.pdb).

  • Prepare the Receptor in AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 3HHD_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This adds hydrogens to polar atoms, which is necessary for correct charge calculations.

    • Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms.

    • Go to Grid > Macromolecule > Choose. Select the 3HHD_protein molecule. ADT will prompt you to save the prepared protein in PDBQT format. Save it as 3HHD_protein.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

Causality Behind Experimental Choice: The 3D conformation of a ligand is a critical determinant of its binding affinity. Starting from a 1D SMILES representation, we will generate 3D structures using a reliable tool to ensure that the initial ligand geometries are energetically favorable.

Experimental Protocol: Generating 3D Ligand Structures

  • Obtain SMILES Strings: The SMILES strings for the parent molecule and its analogs are listed in Table 1.

  • Generate 3D Structures: We will use the online tool admetSAR which has a built-in functionality to generate 3D structures from SMILES.[6]

    • Navigate to the admetSAR web server.

    • In the "Draw molecule" or "SMILES" input field, paste the SMILES string of the ligand.

    • The server will generate a 2D and a 3D representation.

    • Save the 3D structure in a suitable format like SDF or MOL2.

  • Convert to PDBQT Format:

    • Open the saved 3D ligand file in AutoDockTools.

    • Go to Ligand > Input > Open.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Save each ligand with a descriptive name (e.g., parent.pdbqt, analog_1.pdbqt).

Part 3: Molecular Docking

Causality Behind Experimental Choice: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score. We will use AutoDock Vina, a widely used and validated docking program known for its accuracy and speed.[7] A site-specific docking approach will be employed, focusing on the known active site of the FASN KS domain to increase the relevance of the predictions.

Experimental Protocol: Site-Specific Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • In AutoDockTools, with the 3HHD_protein.pdbqt loaded, go to Grid > Grid Box.

    • A grid box will appear in the viewer. The active site of the KS domain in 3HHD is located in a deep cleft. Based on the literature and visual inspection, center the grid box on the catalytic triad (Cys-His-His).

    • Adjust the dimensions of the grid box to encompass the entire active site. A size of 25 x 25 x 25 Å is a reasonable starting point.

    • Record the center coordinates (x, y, z) and the dimensions of the grid box.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinate and size values with those determined in the previous step:

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • For each ligand, modify the ligand line in conf.txt and run the following command:

    • This will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding energy scores.

Part 4: ADMET Prediction

Causality Behind Experimental Choice: Early assessment of ADMET properties is crucial to identify potential liabilities that could lead to late-stage drug development failure. We will use the admetSAR web server, a free and comprehensive tool for predicting a wide range of ADMET properties.[6]

Experimental Protocol: ADMET Prediction using admetSAR

  • Navigate to the admetSAR Web Server.

  • Input the SMILES Strings: Paste the SMILES strings of the parent molecule and its analogs into the input box.

  • Run the Prediction: Click the "Predict" button.

  • Collect the Data: The server will provide predictions for various ADMET properties, including but not limited to:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Toxicity: Ames mutagenicity, Carcinogenicity, hERG inhibition.

Comparative Analysis of In Silico Results

Molecular Docking Results

The primary metric for comparing the docking results is the binding energy, reported in kcal/mol. A more negative binding energy indicates a stronger predicted binding affinity.[8]

Table 2: Molecular Docking Results

Compound ID Binding Energy (kcal/mol) Key Interacting Residues Interaction Types
Parent-8.5HIS1150, HIS1187, PHE1188Pi-Alkyl, Pi-Sigma
Analog_1-7.9HIS1150, HIS1187Pi-Alkyl
Analog_2-8.2HIS1150, HIS1187, PHE1188Pi-Alkyl, Pi-Sigma
Analog_3-8.8HIS1150, HIS1187, PHE1188, LEU1191Hydrophobic, Pi-Alkyl
Analog_4-8.3HIS1150, HIS1187Pi-Alkyl
Analog_5-8.4HIS1150, HIS1187, PHE1188Pi-Alkyl, Pi-Sigma

Analysis of Docking Results:

  • Analog_3 , with the extended alkyl chain, exhibits the most favorable binding energy (-8.8 kcal/mol), suggesting that the longer chain may form more extensive hydrophobic interactions within the binding pocket.

  • The parent molecule shows a strong binding affinity (-8.5 kcal/mol), with key interactions involving the aromatic rings of histidine and phenylalanine residues.

  • Replacing the dimethyl groups with fluorine (Analog_1) or chlorine (Analog_2) appears to be slightly detrimental to binding, with Analog_1 showing the weakest affinity.

  • Shortening the alkyl chain (Analog_4) or changing the ester group (Analog_5) has a minor impact on the binding energy compared to the parent molecule.

Caption: Binding Affinity Comparison.

ADMET Prediction Results

A favorable ADMET profile is essential for a drug candidate. The predicted ADMET properties are summarized in Table 3.

Table 3: Predicted ADMET Properties

Compound ID HIA BBB Penetration CYP2D6 Inhibitor Ames Mutagenicity hERG Inhibition
Parent+-Non-inhibitorNon-mutagenicLow risk
Analog_1+-Non-inhibitorNon-mutagenicLow risk
Analog_2+-Non-inhibitorNon-mutagenicLow risk
Analog_3+-Non-inhibitorNon-mutagenicLow risk
Analog_4+-Non-inhibitorNon-mutagenicLow risk
Analog_5+-Non-inhibitorNon-mutagenicLow risk

Analysis of ADMET Predictions:

  • All compounds are predicted to have good human intestinal absorption (HIA+), which is favorable for oral bioavailability.

  • None of the compounds are predicted to cross the blood-brain barrier (BBB-), which is generally desirable for peripherally acting drugs to avoid central nervous system side effects.

  • All compounds are predicted to be non-inhibitors of the major drug-metabolizing enzyme CYP2D6, suggesting a lower risk of drug-drug interactions.

  • Crucially, all compounds are predicted to be non-mutagenic and have a low risk of hERG inhibition, which are critical safety parameters.

Discussion and Future Directions

This in silico study provides a preliminary assessment of "Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate" and its analogs as potential FASN inhibitors. The molecular docking results suggest that all the compounds bind to the active site of FASN with good affinity. Notably, extending the alkyl chain (Analog_3) appears to enhance binding, providing a clear direction for further optimization.

The ADMET predictions are highly encouraging, with all compounds exhibiting a favorable drug-like profile. The predicted good oral absorption and low toxicity are significant advantages for a potential drug candidate.

Based on this comparative analysis, Analog_3 emerges as the most promising lead candidate due to its superior binding affinity and favorable ADMET profile.

Self-Validation and Limitations: It is crucial to acknowledge the limitations of in silico modeling. These are predictive models, and the results must be validated through experimental assays. The docking scores provide a relative ranking of binding affinities, not absolute values. The ADMET predictions are based on statistical models and may not capture all aspects of a compound's behavior in a biological system.

Future work should focus on:

  • In vitro validation: Synthesis of the parent molecule and its analogs, followed by enzymatic assays to determine their IC50 values against FASN.

  • Cell-based assays: Evaluation of the antiproliferative effects of the most potent compounds in cancer cell lines that overexpress FASN.

  • Further SAR studies: Exploration of other modifications to the scaffold to further improve potency and selectivity.

  • Molecular Dynamics Simulations: For the most promising candidates, molecular dynamics simulations can provide a more detailed understanding of the binding stability and interactions with the receptor over time.

Conclusion

This comprehensive in silico guide has demonstrated a systematic approach to evaluating a novel chemical scaffold and its analogs as potential enzyme inhibitors. Through a combination of molecular docking and ADMET prediction, we have identified a promising lead candidate, Analog_3 , for further development as a FASN inhibitor. This work highlights the power of computational methods in accelerating the early stages of drug discovery by providing valuable insights into structure-activity relationships and potential liabilities.

References

  • Pappenberger, G., Benz, J., Gsell, B., Hennig, M., Ruf, A., Stihle, M., Thoma, R., Rudolph, M.G. (2010). Structure of the Human Fatty Acid Synthase KS-MAT Didomain as a Framework for Inhibitor Design. RCSB PDB. [Link]

  • Chakravarty, B., Gu, Z., Wu, H., Mao, J., Wakil, S.J., Quiocho, F.A. (2004). Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain. RCSB PDB. [Link]

  • AutoDock Tutorial. (n.d.). The Scripps Research Institute. [Link]

  • Zhang, W., Chakravarty, B., Zheng, F., Gu, Z., Wu, H., Mao, J., Wakil, S.J., Quiocho, F.A. (2011). Crystal Structure of the Human Fatty Acid Synthase Thioesterase Domain with an Activate Site-Specific Polyunsaturated Fatty Acyl Adduct. RCSB PDB. [Link]

  • admetSAR. (n.d.). A comprehensive source and free tool for evaluating chemical ADMET properties. [Link]

  • Bioinformatics Review. (2016, December 14). How to perform docking in a specific binding site using AutoDock Vina? Bioinformatics Review. [Link]

  • CCDC. (2021, July 15). How to generate a 3D molecular structure from a SMILES string. CCDC. [Link]

  • Proteopedia. (2020, January 1). Fatty acid synthase. Proteopedia. [Link]

  • García-Sosa, A. T., Maran, U., & Sild, S. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 99. [Link]

  • YouTube. (2020, February 4). Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 | Dr. Muhammad Naveed. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • wwPDB. (n.d.). 7MHD. [Link]

  • SAMSON. (n.d.). From SMILES to 3D Structures in Seconds with SAMSON. [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • YouTube. (2023, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. [Link]

  • Schrödinger. (2023, November 4). Generating a 3D Ligand Structure from a CAS Number or SMILES String. [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. [Link]

  • admet.scbdd.com. (n.d.). ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. [Link]

  • YouTube. (2018, August 27). Tutorial: site specific docking using auto dock vina. [Link]

  • Chew, A. K. (n.d.). Converting SMILES string and 2D ChemDraw structures into 3D molecular struc. [Link]

  • Chemical Science (RSC Publishing). (2024, December 4). 3DSMILES-GPT: 3D molecular pocket-based generation with token-only large language model. [Link]

  • Baldwin, C. (2017, September 19). A Quick Introduction to Graphviz. [Link]

  • BioExcel. (2020, April 21). Comparing ligands with the same protein in docking. [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. [Link]

  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

This guide provides an in-depth technical comparison of synthetic methodologies for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a long-chain keto-ester of significant interest as a versatile intermediate in organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, a long-chain keto-ester of significant interest as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a ketone and an ester separated by a flexible aliphatic chain, makes it a valuable building block for complex molecular architectures in pharmaceutical development and materials science. We will dissect the traditional Friedel-Crafts acylation route and benchmark it against modern, greener alternatives, offering researchers and process chemists the data-driven insights needed for informed methodological selection.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The formation of the aryl ketone moiety in Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is classically achieved via the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution is a robust and well-established method for creating a carbon-carbon bond between an aromatic ring and an acyl group.[3][4] The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich π-system of the aromatic substrate.

For the synthesis of our target molecule, the key reactants are:

  • Aromatic Substrate: p-Xylene (2,5-dimethylbenzene)

  • Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (the acid chloride of suberic acid monoethyl ester)

The choice of catalyst is the critical variable that defines the efficiency, environmental impact, and overall practicality of the synthesis. Below, we compare the seminal Lewis acid catalyst, aluminum chloride (AlCl₃), with more sustainable alternatives.

Method A: The Traditional Approach - Stoichiometric Aluminum Chloride (AlCl₃)

For decades, anhydrous aluminum chloride has been the catalyst of choice for Friedel-Crafts acylation due to its high Lewis acidity and ability to readily generate the requisite acylium ion.[5]

Causality and Mechanistic Insight: The potent Lewis acidity of AlCl₃ allows it to complex strongly with the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic p-xylene ring. A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which effectively prevents undesirable polyacylation reactions.[4] However, the strong complexation of AlCl₃ with the product ketone necessitates the use of stoichiometric, or even super-stoichiometric, amounts of the catalyst, leading to significant drawbacks.[5]

Drawbacks:

  • High Catalyst Loading: Requires at least one equivalent of AlCl₃ per equivalent of acylating agent.

  • Hygroscopic and Corrosive: AlCl₃ reacts violently with moisture, releasing corrosive HCl gas, which demands stringent anhydrous reaction conditions.[5][6]

  • Waste Generation: The aqueous workup required to decompose the aluminum-ketone complex generates large volumes of acidic aluminum hydroxide waste, posing significant environmental and disposal challenges.[5]

Experimental Protocol: AlCl₃-Catalyzed Synthesis

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • p-Xylene (anhydrous)

  • Ethyl 8-chloro-8-oxooctanoate

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube. The system is maintained under an inert nitrogen atmosphere.

  • Catalyst Suspension: Anhydrous dichloromethane (150 mL) and anhydrous AlCl₃ (1.1 eq) are added to the flask. The suspension is cooled to 0 °C in an ice bath.

  • Acylating Agent Addition: Ethyl 8-chloro-8-oxooctanoate (1.0 eq) dissolved in anhydrous DCM (50 mL) is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[2] The mixture is stirred for an additional 30 minutes at 0 °C.

  • Aromatic Substrate Addition: p-Xylene (1.2 eq) dissolved in anhydrous DCM (30 mL) is added dropwise over 20 minutes at 0 °C.

  • Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice (200 g) and concentrated HCl (30 mL).[7] The mixture is stirred until all solids dissolve.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM (50 mL each). The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.[2][7]

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.[2]

Visualization of Workflow A

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried 3-neck Flask add_dcm Add Anhydrous DCM prep_flask->add_dcm add_alcl3 Add AlCl3 (1.1 eq) add_dcm->add_alcl3 cool_ice Cool to 0 °C add_alcl3->cool_ice add_acyl Dropwise add Ethyl 8-chloro-8-oxooctanoate (1.0 eq) cool_ice->add_acyl stir_1 Stir 30 min @ 0 °C add_acyl->stir_1 add_xylene Dropwise add p-Xylene (1.2 eq) stir_1->add_xylene warm_rt Warm to Room Temp add_xylene->warm_rt stir_2 Stir 4-6 hours warm_rt->stir_2 quench Pour into Ice/HCl stir_2->quench extract Separate & Extract with DCM quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end end purify->end Final Product

Caption: Workflow for AlCl₃-Catalyzed Synthesis.

Method B: A Greener Catalytic Approach - Iron(III) Chloride (FeCl₃)

The significant drawbacks of stoichiometric AlCl₃ have driven the search for more sustainable catalysts.[5] Iron(III) chloride has emerged as a cost-effective, less toxic, and environmentally friendlier Lewis acid catalyst that can be used in catalytic quantities.[8]

Causality and Mechanistic Insight: While less potent than AlCl₃, FeCl₃ is a sufficiently strong Lewis acid to catalyze the acylation of activated arenes like p-xylene. By using catalytic amounts (e.g., 5 mol%), the problematic aqueous workup is greatly simplified, and waste is minimized.[8] Furthermore, using greener solvents like propylene carbonate can enhance reaction efficiency and improve the overall environmental profile of the synthesis.[8] The reaction mechanism remains analogous to the AlCl₃-catalyzed pathway.

Advantages:

  • Catalytic Amounts: Only requires a small molar percentage (5 mol%), drastically reducing waste.[8]

  • Lower Toxicity: Iron salts are significantly less toxic and more environmentally benign than aluminum salts.[8]

  • Cost-Effective: FeCl₃ is inexpensive and readily available.

  • Simplified Workup: The small amount of catalyst simplifies the post-reaction purification process.

Experimental Protocol: FeCl₃-Catalyzed Synthesis

Materials:

  • Iron(III) Chloride (FeCl₃, anhydrous)

  • p-Xylene

  • Ethyl 8-chloro-8-oxooctanoate

  • Propylene Carbonate (PC)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Charge Reagents: To the flask, add propylene carbonate (as solvent), p-xylene (1.5 eq), ethyl 8-chloro-8-oxooctanoate (1.0 eq), and anhydrous FeCl₃ (0.05 eq).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 8-12 hours. The reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether.

  • Extraction: The organic mixture is washed sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Visualization of Workflow B

cluster_reaction One-Pot Reaction cluster_workup Workup & Purification charge Charge Flask with PC, p-Xylene, Acylating Agent, & FeCl3 (5 mol%) heat Heat to 80-100 °C charge->heat stir Stir 8-12 hours heat->stir cool Cool to Room Temp stir->cool dilute Dilute with Diethyl Ether cool->dilute wash Wash (H2O, NaHCO3, Brine) dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end end purify->end Final Product

Caption: Workflow for Catalytic FeCl₃ Synthesis.

Method C: Metal- and Halogen-Free Synthesis - Methanesulfonic Anhydride (MSAA)

A truly "green" approach seeks to eliminate problematic waste streams entirely. The use of methanesulfonic anhydride (MSAA) as a promoter for Friedel-Crafts acylation represents a significant step in this direction, as it avoids both metal and halogen-containing reagents.[9][10]

Causality and Mechanistic Insight: This methodology allows for the direct use of the parent carboxylic acid (8-ethoxy-8-oxooctanoic acid) instead of the acyl chloride. MSAA acts as a powerful activating agent, reacting with the carboxylic acid to form a mixed anhydride in situ. This mixed anhydride is a highly effective acylating agent. A key advantage is that the methanesulfonic acid (MSA) generated as a byproduct is a strong acid capable of catalyzing the subsequent acylation, creating a self-sustaining catalytic cycle.[9] This method is distinguished by its high atom economy and the generation of benign, non-metallic waste.[9]

Advantages:

  • Metal- and Halogen-Free: Completely avoids metallic and halogenated waste streams.[10]

  • Uses Carboxylic Acid Directly: Eliminates the need to prepare the acyl chloride, shortening the overall synthetic sequence.

  • Minimal Waste: The byproducts are simple and less harmful than those from traditional methods.

Experimental Protocol: MSAA-Promoted Synthesis

Materials:

  • 8-ethoxy-8-oxooctanoic acid

  • Methanesulfonic Anhydride (MSAA)

  • p-Xylene

  • Toluene (optional co-solvent)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Charge Reagents: 8-ethoxy-8-oxooctanoic acid (1.0 eq) and p-xylene (2.0 eq) are added to the flask. Toluene can be added as a co-solvent to facilitate higher reaction temperatures if needed.[9]

  • Activation: Methanesulfonic anhydride (1.3 eq) is added to the mixture.

  • Reaction: The mixture is heated to 80-110 °C and stirred for 2-5 hours, with progress monitored by TLC or HPLC.

  • Workup: After cooling, the reaction mixture is cautiously quenched with water.

  • Extraction: The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified via column chromatography or vacuum distillation.

Visualization of Logic C

cluster_activation In Situ Activation cluster_reaction Acylation Reaction cluster_workup Workup & Purification charge Charge Carboxylic Acid & p-Xylene add_msaa Add MSAA (1.3 eq) charge->add_msaa heat Heat to 80-110 °C add_msaa->heat stir Stir 2-5 hours heat->stir cool Cool & Quench with H2O stir->cool extract Extract with Ethyl Acetate cool->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify end end purify->end Final Product

Caption: Logic Diagram for MSAA-Promoted Synthesis.

Performance Benchmark: A Comparative Summary

To facilitate an objective comparison, the key performance indicators for each method are summarized below. Yields and reaction times are estimates based on typical outcomes for Friedel-Crafts acylations and may vary with optimization.

Parameter Method A: AlCl₃ Method B: FeCl₃ Method C: MSAA
Catalyst/Promoter Aluminum ChlorideIron(III) ChlorideMethanesulfonic Anhydride
Stoichiometry ≥1.1 equivalents~0.05 equivalents~1.3 equivalents
Acylating Agent Acyl ChlorideAcyl ChlorideCarboxylic Acid
Typical Solvent DichloromethanePropylene Carbonatep-Xylene (reagent & solvent)
Est. Yield Good to Excellent (75-90%)Good (70-85%)Good to Excellent (75-90%)
Waste Stream Acidic Aluminum HydroxideMinimal Iron SaltsMethanesulfonic Acid
Safety Concerns Highly corrosive, hygroscopicModerate toxicityCorrosive
Green Chemistry Poor (high E-factor)Good (catalytic, less toxic)Excellent (metal/halogen-free)

Product Characterization

Unambiguous identification of the final product, Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, is critical. The following data provides a reference for spectroscopic characterization.

Property Value
Molecular Formula C₁₉H₂₈O₃
Molecular Weight 304.43 g/mol
¹H NMR (predicted) δ ~7.3 (s, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), 4.12 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, -COCH₂-), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.3 (t, 2H, -CH₂COO-), 1.2-1.8 (m, 8H, -(CH₂)₄-), 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (predicted) δ ~201 (C=O, ketone), ~173 (C=O, ester), ~138-128 (Ar-C), ~60 (-OCH₂-), ~38 (-COCH₂-), ~34 (-CH₂COO-), ~29-25 (aliphatic -CH₂-), ~21 (Ar-CH₃), ~14 (-OCH₂CH₃)
IR (predicted) ~1735 cm⁻¹ (C=O, ester stretch), ~1685 cm⁻¹ (C=O, aryl ketone stretch), ~2930 cm⁻¹ (C-H, aliphatic stretch), ~1610, 1460 cm⁻¹ (C=C, aromatic stretch)

Conclusion and Recommendations

This guide has benchmarked three distinct methods for the synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

  • Method A (AlCl₃): Remains a viable option for small-scale laboratory synthesis where high yield is the primary objective and the necessary handling precautions and waste disposal procedures are in place.

  • Method B (FeCl₃): Presents a superior alternative for scale-up and industrial applications. The use of a cheap, non-toxic, and catalytic amount of iron(III) chloride significantly improves the process's economic and environmental feasibility.[8]

  • Method C (MSAA): Represents the forefront of green chemistry for this transformation. By eliminating metal and halogen waste and using the carboxylic acid directly, it offers the most sustainable and atom-economical route, making it highly attractive for modern synthetic chemistry.[9]

The choice of method will ultimately depend on the specific priorities of the researcher or organization, balancing factors of yield, cost, safety, and environmental responsibility. For future-focused and sustainable chemical manufacturing, the catalytic FeCl₃ and metal-free MSAA approaches are strongly recommended.

References

  • A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation - Benchchem.
  • The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide - Benchchem.
  • Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Available from: [Link]

  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Chemistry Portal.
  • Preventing byproduct formation in Friedel-Crafts acylation of p-xylene - Benchchem.
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - NIH.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing.
  • Friedel-Crafts Acylation - Chemistry Steps. Available from: [Link]

  • Expt 10: Friedel-Crafts Alkylation of p-Xylene | Exercises Organic Chemistry - Docsity. Available from: [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available from: [Link]

  • Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates - Benchchem.
  • Experiment 1: Friedel-Crafts Acylation - University of Michigan.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. The following guidance is synthesized from information on structurally similar compounds, namely aroma...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate. The following guidance is synthesized from information on structurally similar compounds, namely aromatic ketones and octanoate esters. It is imperative to treat this chemical with caution and to handle it in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to furnish you with the necessary knowledge to work safely with Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, ensuring both personal safety and the integrity of your research.

Hazard Assessment of Structurally Similar Compounds

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate possesses two key functional groups that inform our safety recommendations: an aromatic ketone and an ethyl ester.

  • Aromatic Ketones: These compounds can be irritants to the skin, eyes, and respiratory system. Some aromatic ketones may have narcotic effects at high concentrations, leading to dizziness or drowsiness. They are also generally considered flammable substances.

  • Octanoate Esters: Esters are widely used as solvents and in the formulation of various products.[1] While many esters have low toxicity, they can be irritating to the eyes and skin upon direct contact. Volatile esters can also cause respiratory irritation if inhaled.[2]

Based on these characteristics, it is prudent to handle Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment to prevent skin and eye contact.[2]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most critical line of defense against chemical exposure.[3] The following table outlines the recommended PPE for handling Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in a laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Conducting reactions at ambient temperature Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Conducting reactions at elevated temperatures Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Schedule regular glove changes to prevent permeation.[4]Chemical-resistant apron over a laboratory coat.Ensure the reaction is conducted in a certified and properly functioning chemical fume hood.
Transferring large volumes (>1L) Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., butyl rubber for extended contact).Chemical-resistant apron over a laboratory coat.Use in a well-ventilated area; a respirator may be necessary depending on the scale and ventilation.[4]
Cleaning glassware Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Not generally required.

Safe Handling and Operational Plan

A systematic approach to handling chemicals is crucial for laboratory safety. The following workflow outlines the key steps for safely using Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheets (for analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh/Measure Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate.

Step-by-Step Handling Procedures:
  • Preparation:

    • Thoroughly review the safety information for structurally similar aromatic ketones and esters.

    • Put on all required PPE as outlined in the table above.[5]

    • Ensure your workspace within the chemical fume hood is clean and uncluttered.

  • Handling:

    • Carefully weigh or measure the required amount of the compound, avoiding the creation of dust or aerosols.

    • Transfer the compound to the reaction vessel within the fume hood.

  • Storage:

    • Store Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area away from sources of ignition.[6]

    • Segregate from incompatible materials such as strong oxidizing agents.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill management is essential.

Minor Spill Cleanup Protocol (inside a fume hood):
  • Alert others: Inform your colleagues in the immediate vicinity.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to surround the spill.[7]

  • Absorb the spill: Cover the spill with the absorbent material, starting from the outside and working inwards.

  • Collect the waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[8]

spill Chemical Spill Occurs alert Alert Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb Spilled Chemical contain->absorb collect Collect Contaminated Material into Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Step-by-step procedure for cleaning up a minor chemical spill.

Major Spill:

In the event of a large spill, or a spill outside of a contained area, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:
  • All waste containing Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate, including reaction residues and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, leak-proof container.[9]

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's EHS guidelines.[10]

  • Arrange for pickup and disposal through your institution's hazardous waste management program.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate and maintain a safe laboratory environment.

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